molecular formula C8H11N3 B1386181 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine CAS No. 912366-00-8

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine

Cat. No.: B1386181
CAS No.: 912366-00-8
M. Wt: 149.19 g/mol
InChI Key: ZRQZNYOLOXKRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine is a versatile chemical scaffold and key synthetic intermediate in pharmaceutical research. Its structure supports strong binding to enzyme active sites, making it a privileged building block for developing novel bioactive molecules with improved selectivity and metabolic stability . This compound serves as a core template in medicinal chemistry, particularly in the development of potent kinase inhibitors. It has been utilized in the discovery of highly potent and selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitors for cancer therapy, demonstrating desirable antiproliferative activities and favorable pharmacokinetic profiles in research models . Furthermore, derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been explored as potent allosteric inhibitors of HIV-1 integrase, targeting the lens epithelium-derived growth factor (LEDGF) binding site. These compounds have shown significant antiviral activity against HIV-1 replication in cell-based assays, making them a valuable series for antiviral research . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQZNYOLOXKRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold: Synthesis, Properties, and the Profile of 2-Amino Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that are capable of binding to a multitude of biological targets. The 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is a prominent member of this class. Its unique architecture, combining a planar, electron-deficient pyridine ring with a conformationally flexible saturated piperidine ring, provides a three-dimensional vector for substituent placement that is highly attractive for drug design. This scaffold is the foundation for potent modulators of challenging biological targets, including the Retinoid-related Orphan Receptor γt (RORγt) for autoimmune diseases and allosteric sites on HIV-1 integrase.[1][2]

This guide offers a comprehensive technical overview of the 5,6,7,8-tetrahydro-1,6-naphthyridine core. It moves beyond a simple recitation of facts to explore the causality behind synthetic strategies and the logic of its application in drug discovery. We will delve into the established methods for synthesizing the core structure, predict the chemical properties and reactivity of the synthetically accessible but sparsely documented 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine , and provide validated protocols and characterization insights for researchers aiming to leverage this potent scaffold in their development programs.

Part 1: The 5,6,7,8-Tetrahydro-1,6-naphthyridine Core

Structural Features and Physicochemical Properties

The 5,6,7,8-tetrahydro-1,6-naphthyridine structure is a bicyclic heteroaromatic system with the molecular formula C₈H₁₀N₂.[3] The fusion of an aromatic pyridine ring with a saturated piperidine ring imparts a unique combination of rigidity and flexibility. The pyridine nitrogen (N1) is sp²-hybridized and weakly basic, influencing the aromatic system's electronic properties. In contrast, the piperidine nitrogen (N6) is a sp³-hybridized secondary amine, providing a key site for substitution and serving as a hydrogen bond donor or acceptor. This duality is fundamental to its utility as a scaffold.

PropertyValueSource
Molecular Formula C₈H₁₀N₂PubChem CID 13193882[3]
Molecular Weight 134.18 g/mol PubChem CID 13193882[3]
XLogP3 (Predicted) 0.3PubChem CID 13193882[3]
Hydrogen Bond Donor Count 1PubChem CID 13193882[3]
Hydrogen Bond Acceptor Count 2PubChem CID 13193882[3]
Rotatable Bond Count 0PubChem CID 13193882[3]

Table 1: Core Physicochemical Properties.

Synthesis of the Core Scaffold

The construction of the tetrahydronaphthyridine core is a non-trivial synthetic challenge. The choice of synthetic route is dictated by the desired substitution pattern and scalability requirements. Two field-proven, mechanistically distinct approaches are highlighted below.

This classical approach is particularly effective for building the scaffold from a substituted pyridine precursor. It was notably employed in the development of the RORγt inverse agonist TAK-828F.[1][4] The causality behind this choice lies in its reliability for forming the crucial C-C bond that closes the saturated ring, starting from readily available pyridinylethylamine derivatives.

The general workflow involves the condensation of a pyridinylethylamine with an aldehyde or its equivalent (e.g., ethyl glyoxylate), followed by an acid-catalyzed intramolecular electrophilic substitution onto the pyridine ring. The primary drawback can be the need for relatively harsh conditions and the potential for low enantioselectivity unless a chiral auxiliary or catalyst is employed.[1][4]

For greater flexibility and access to diverse substitution patterns, a modern organometallic approach offers a powerful alternative. The cobalt-catalyzed [2+2+2] cyclization of dialkynylnitriles provides a convergent and efficient route to the core.[5][6] This method is often promoted by microwave irradiation, significantly reducing reaction times.

The strategic advantage of this method is its modularity. By varying the alkyne coupling partners, chemists can introduce a wide range of substituents onto the pyridine ring in a single, atom-economical step. This makes it exceptionally well-suited for the generation of compound libraries for high-throughput screening.[7]

G cluster_0 Route A: Pictet-Spengler Type Cyclization cluster_1 Route B: Cobalt-Catalyzed [2+2+2] Cyclization A1 Pyridinylethylamine Precursor A2 Condensation with Ethyl Glyoxylate A1->A2 A3 Acid-Catalyzed Intramolecular Cyclization A2->A3 A4 Tetrahydronaphthyridine Core A3->A4 B1 Dialkynylnitrile Precursor B2 Microwave-Promoted Co-Catalysis with Alkyne B1->B2 B3 [2+2+2] Cycloaddition B2->B3 B4 Tetrahydronaphthyridine Core B3->B4

Core Synthesis Strategies.

Part 2: Focus on this compound

While extensive literature exists for the core scaffold, the specific 2-amino derivative is less characterized. However, its synthesis is logically achievable, and its properties can be reliably predicted based on established chemical principles and data from closely related analogues.

Proposed Synthetic Access to the 2-Amino Moiety

The introduction of a primary amine at the C2 position of the pyridine ring is a key transformation for enabling further derivatization in drug discovery, particularly for creating amide, sulfonamide, and urea libraries.[7][8] A robust and high-yielding strategy would involve the late-stage functionalization of a pre-formed 2-halo-substituted tetrahydronaphthyridine core via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

This choice is predicated on the broad substrate scope and high functional group tolerance of modern Buchwald-Hartwig protocols, which are industry standards for C-N bond formation.

This protocol is a self-validating system, incorporating in-process controls and standard purification and analytical verification steps.

  • Reactor Setup: To a dry, argon-purged reaction vessel, add 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

  • Reagent Addition: Add benzophenone imine (1.2 eq) as an ammonia surrogate, followed by a non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

  • Solvent and Reaction: Add anhydrous toluene as the solvent. Heat the mixture to 100-110 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). The causality for using benzophenone imine is that it serves as a stable, solid source of ammonia that avoids the handling of gaseous ammonia and often leads to cleaner reactions.

  • Workup and Hydrolysis: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. The filtrate contains the protected imine intermediate. This intermediate is then hydrolyzed by stirring with 2N aqueous HCl for 1-2 hours.

  • Purification: Basify the aqueous layer with NaOH to pH > 10 and extract the product with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with DCM/MeOH) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

G A 2-Bromo-Substituted Scaffold B Pd-Catalyzed Buchwald-Hartwig Amination A->B Pd₂(dba)₃, Xantphos NaOtBu, Toluene C Protected Imine Intermediate B->C Benzophenone Imine D Acidic Hydrolysis C->D 2N HCl E Purified 2-Amino Product D->E Workup & Chromatography

Proposed Synthetic Workflow.
Predicted Chemical Properties and Reactivity
  • Basicity: The molecule possesses three nitrogen atoms of differing basicity. The exocyclic primary amine at C2 is the most basic and readily protonated (predicted pKa ~5-6). The secondary amine at N6 is also basic (predicted pKa ~8-9), while the pyridine nitrogen at N1 is significantly less basic (pKa ~2-3). This differential basicity is critical for selective reactions and for the compound's interaction with biological targets.

  • Reactivity: The nucleophilic C2-amine is the primary site of reactivity for derivatization. It will readily undergo:

    • Acylation: Reaction with acid chlorides or activated esters to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

    • Urea Formation: Reaction with isocyanates. This reactivity profile makes it an ideal building block for combinatorial chemistry and library synthesis.[7][8]

Predicted Spectroscopic Characterization

Based on spectral data from related N-aryl and N-acyl derivatives, the following characteristic signals can be predicted for the title compound.[1][4]

SpectrumPredicted Signals and Key Features
¹H NMR ~7.2-7.4 ppm (d, 1H): Aromatic proton at C4. ~6.4-6.6 ppm (d, 1H): Aromatic proton at C3. ~4.8-5.2 ppm (br s, 2H): Protons of the NH₂ group. ~4.0-4.2 ppm (s, 2H): Methylene protons at C5. ~3.0-3.2 ppm (t, 2H): Methylene protons at C7. ~2.7-2.9 ppm (t, 2H): Methylene protons at C8.
¹³C NMR ~158-160 ppm: C2 carbon attached to the amine. ~145-150 ppm: Quaternary aromatic carbon C8a. ~135-138 ppm: Aromatic CH at C4. ~110-115 ppm: Aromatic CH at C3. ~108-112 ppm: Quaternary aromatic carbon C4a. ~45-50 ppm: Aliphatic CH₂ at C5. ~40-45 ppm: Aliphatic CH₂ at C7. ~25-30 ppm: Aliphatic CH₂ at C8.
HRMS (ESI+) Predicted [M+H]⁺: m/z 150.1026 (for C₈H₁₂N₃⁺)

Table 2: Predicted Spectroscopic Data.

Part 3: Applications in Medicinal Chemistry

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has proven to be a highly successful template in modern drug discovery. Its ability to position functional groups in precise three-dimensional orientations allows it to effectively probe the binding pockets of complex protein targets.

  • RORγt Inverse Agonists: Derivatives of this scaffold have been developed as potent inverse agonists of RORγt, a key transcription factor in the differentiation of Th17 cells. By inhibiting RORγt, these compounds can suppress the production of inflammatory cytokines, offering a promising therapeutic strategy for autoimmune diseases like psoriasis and inflammatory bowel disease.[1][4]

  • HIV-1 Integrase Allosteric Inhibitors (ALLINIs): This scaffold is the core of a class of inhibitors that bind to an allosteric site on HIV-1 integrase, at the interface with its cellular cofactor LEDGF/p75.[2] This binding induces aberrant multimerization of the integrase enzyme, disrupting the viral replication cycle—a novel mechanism of action for antiretroviral therapy.[2]

  • Library Synthesis and Target Exploration: The synthetic tractability of the scaffold has been leveraged to create diverse chemical libraries. Screening of a 101-membered library based on this core revealed lead compounds with antituberculosis activity, demonstrating its potential against a broad range of therapeutic targets.[7]

G cluster_apps Therapeutic Applications Core 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold App1 Autoimmune Disease (RORγt Inverse Agonists) Core:f0->App1 Inhibition of Th17 Cell Differentiation App2 Antiviral (HIV) (Integrase Allosteric Inhibitors) Core:f0->App2 Induction of Aberrant Integrase Multimerization App3 Antibacterial (Tuberculosis Screening Hits) Core:f0->App3 Broad Target Screening

Medicinal Chemistry Applications.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practice dictates handling it with the care afforded to analogous aromatic amines and aminotetralin structures.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a laboratory coat.[10]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Hazards: Assumed to be harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[9][10]

  • First Aid:

    • Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen.[10]

    • Skin Contact: Wash off immediately with plenty of soap and water.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[9][10]

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. ACS Publications. [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Semantic Scholar. [Link]

  • 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine dihydrochloride. PubChemLite. [Link]

  • Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds. ACS Publications. [Link]

  • Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. Semantic Scholar. [Link]

Sources

A Comprehensive Guide to the Physicochemical Characterization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] This guide provides an in-depth technical overview of the essential physicochemical characterization of a specific derivative, 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine. While specific experimental data for this particular amine is not extensively documented in publicly available literature, this document will serve as a comprehensive roadmap for researchers and drug development professionals. We will detail the requisite experimental protocols and the scientific rationale behind them, enabling the thorough characterization of this and structurally related novel chemical entities. The methodologies outlined herein are designed to establish a robust and validated physicochemical profile, a critical foundation for any further development in pharmacology and toxicology.

Molecular Structure and Fundamental Properties

A foundational step in the characterization of any novel compound is the confirmation of its molecular structure and the determination of its basic physicochemical properties. These parameters are crucial for predicting the compound's behavior in various environments, including biological systems.

Structural Elucidation

The unambiguous determination of the chemical structure is paramount. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the molecular framework. For a related compound, (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide, the NMR spectra in DMSO-d6 were noted to be simpler and more informative than in CDCl3 due to the presence of rotamers in the latter.[3] This highlights the importance of solvent selection in NMR experiments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight. For a precursor to a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative, HRMS was used to find the [M+H]⁺ ion, confirming its molecular formula.[3][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as primary amines (N-H stretching) and the aromatic system.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational tools can provide valuable initial estimates of a compound's properties. For the related 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine, the following properties have been computed:

PropertyPredicted ValueSource
Molecular Formula C₈H₁₁N₃[5]
Molecular Weight 149.19 g/mol [5]
XLogP3 -0.4[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bond Count 0[5]
Topological Polar Surface Area 50.9 Ų[5]

These values are for a structural isomer and should be used as an initial guide for experimental design.

Experimental Determination of Physicochemical Parameters

The following sections detail the experimental workflows for determining key physicochemical properties. The rationale behind each step is provided to ensure a thorough understanding of the process.

Solubility

Solubility is a critical parameter that influences bioavailability and formulation development. The equilibrium solubility of this compound should be determined in various media.

Experimental Protocol: Shake-Flask Method

  • Preparation of Media: Prepare a range of aqueous buffers with pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8) and biorelevant media (e.g., FaSSIF, FeSSIF).

  • Sample Preparation: Add an excess of the solid compound to each medium in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: The shake-flask method is considered the gold standard for equilibrium solubility determination due to its simplicity and reliability. The choice of pH values and biorelevant media provides insights into the compound's likely solubility behavior in different sections of the GI tract.

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the compound at different pH values, which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then a strong base (e.g., NaOH), or vice versa.

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa value corresponds to the pH at the half-equivalence point.

Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining pKa values. It relies on the fundamental principles of acid-base chemistry.

Melting Point and Thermal Analysis

The melting point is a key indicator of purity and is also important for formulation development.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the compound (1-5 mg) into an aluminum DSC pan and seal it.

  • Thermal Scan: Heat the sample in the DSC instrument at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The enthalpy of fusion can also be calculated from the peak area.

Causality Behind Experimental Choices: DSC provides more information than a simple melting point apparatus, including the enthalpy of fusion and the detection of potential polymorphic transitions. For a related compound, 5,6,7,8-tetrahydro-1,6-naphthyridin-5-one, a melting point of 168-171 °C has been reported.

Stability

Assessing the chemical stability of a compound is critical for determining its shelf-life and identifying potential degradation products.

Experimental Protocol: Forced Degradation Studies

  • Stress Conditions: Expose solutions of the compound to a variety of stress conditions, including:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Elevated temperature (e.g., 60 °C)

    • Photolytic: Exposure to UV light

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound.

  • Mass Balance: Ensure that the total amount of the parent compound and its degradation products remains constant over time.

Workflow for Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Biological Context and Significance

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2] Derivatives have been investigated as antitumor, anti-inflammatory, and antiviral agents. For instance, a complex derivative of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, TAK-828F, is a potent RORγt inverse agonist with potential applications in autoimmune diseases.[3][4] The physicochemical properties determined through the protocols in this guide are essential for understanding how this compound might interact with biological systems and for guiding its development as a potential therapeutic agent.

Conclusion

The comprehensive physicochemical characterization of this compound is a critical, multi-faceted process that provides the foundational data for all subsequent drug discovery and development efforts. By systematically applying the detailed protocols for structural elucidation, solubility, pKa, thermal analysis, and stability, researchers can build a robust and reliable data package. This not only ensures a thorough understanding of the molecule's intrinsic properties but also de-risks its progression through the development pipeline. The principles and methodologies outlined in this guide are designed to be broadly applicable, providing a self-validating framework for the characterization of novel chemical entities within the promising class of naphthyridine derivatives.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (n.d.). National Institutes of Health.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). National Center for Biotechnology Information.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications.
  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. (n.d.). PubChem.
  • 5,6,7,8-tetrahydro-1,6-naphthyridin-5-one. (n.d.). Merck.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar.

Sources

Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable building block for designing potent and selective therapeutic agents. Molecules incorporating this core have demonstrated significant activity in diverse biological pathways. Notably, derivatives have been developed as powerful HIV-1 integrase allosteric inhibitors, which target the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site to disrupt viral replication.[1] Furthermore, this scaffold is central to the development of novel Retinoid-related Orphan Receptor γt (RORγt) inverse agonists, such as TAK-828F, which are promising candidates for treating autoimmune diseases by modulating Th17 cell differentiation.[2][3]

Given its therapeutic potential, the unambiguous structural confirmation of novel analogs, such as this compound, is a critical step in the drug discovery and development process. Synthesis of this scaffold can be complex, sometimes involving methods like Pictet-Spengler reactions or cobalt-catalyzed [2+2+2] cyclizations, which can yield isomeric impurities.[3][4][5] Therefore, a rigorous, multi-technique analytical approach is not merely procedural but essential for ensuring the integrity of research and development efforts.

This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of this compound, designed for researchers and drug development professionals. It moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating system of analysis from initial formula confirmation to final three-dimensional structure determination.

Part 1: Foundational Analysis: Molecular Formula and Integrity

The first step in any structure elucidation is to confirm the molecular formula and assess the purity of the sample. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase.

Expertise in Action: High-Resolution Mass Spectrometry (HRMS)

Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique elemental composition. For this compound (C₈H₁₁N₃), this precision is crucial to distinguish it from potential isomers or impurities with the same nominal mass.

A key principle supporting the proposed structure is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] The calculated monoisotopic mass of C₈H₁₁N₃ is approximately 149.0953 Da, an odd value consistent with the presence of three nitrogen atoms.

Experimental Protocol: ESI-TOF HRMS Analysis
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 with 0.1% formic acid to facilitate protonation).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.

  • Mass Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard (e.g., sodium formate or a commercial calibration mix) to guarantee mass accuracy.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the m/z value for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical value for C₈H₁₂N₃⁺.

Data Presentation: HRMS Results
ParameterTheoretical ValueObserved ValueDeviation (ppm)
Molecular Formula C₈H₁₁N₃--
[M+H]⁺ Ion C₈H₁₂N₃⁺--
Monoisotopic Mass 149.09530 DaTo be determined< 5

Part 2: Connectivity Mapping via Nuclear Magnetic Resonance (NMR)

Once the molecular formula is confirmed, NMR spectroscopy is employed to map the precise connectivity of atoms, distinguishing the target molecule from its isomers. A multi-step approach, from simple 1D experiments to more complex 2D correlations, is essential for assembling the structural puzzle.

NMR_Strategy cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Spectroscopy H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY Reveals J-coupling HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC Correlates Nuclei HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC Correlates Nuclei C13_NMR ¹³C NMR (Carbon Count & Type) C13_NMR->HSQC Correlates Nuclei C13_NMR->HMBC Correlates Nuclei D2O_Ex D₂O Exchange (Identify N-H) D2O_Ex->H1_NMR Confirms Amine Final_Structure Final Structure Confirmation COSY->Final_Structure Assembles Skeleton HSQC->Final_Structure Assembles Skeleton HMBC->Final_Structure Assembles Skeleton

Caption: Integrated NMR strategy for structure elucidation.

¹H and ¹³C NMR: The Initial Sketch

¹H NMR provides the first look at the electronic environment of the protons, while ¹³C NMR confirms the number and type of carbon atoms. For this compound, we expect distinct signals for the aromatic pyridine ring, the saturated piperidine ring, and the amine group.

  • Aromatic Region (~6.0-8.0 ppm): Two signals corresponding to the protons on the pyridine ring.

  • Aliphatic Region (~2.5-4.5 ppm): Signals for the three CH₂ groups of the tetrahydropyridine ring. The protons on carbons adjacent to the nitrogen atoms (C5 and C7) will be deshielded and appear further downfield.[7]

  • Amine Protons (~5.0-6.0 ppm): A broad signal for the NH₂ protons, which can be confirmed by its disappearance upon D₂O exchange.

Insight from Experience: In related heterocyclic systems, NMR spectra can be complicated by the presence of rotamers (rotational isomers), leading to peak broadening or duplication.[3] Performing the analysis in a solvent like DMSO-d₆ at a slightly elevated temperature can often coalesce these signals into a sharp, easily interpretable spectrum.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts, integration values, and coupling patterns.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. Look for the disappearance of the NH₂ signal.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon signals. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: Perform standard COSY, HSQC, and HMBC experiments using default instrument parameters. Ensure sufficient resolution in the indirect dimension for clear cross-peaks.

2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will be critical for tracing the connectivity of the -CH₂-CH₂-CH₂- fragment within the saturated ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this scaffold. It reveals correlations between protons and carbons that are 2-3 bonds away. Key expected correlations that would confirm the 1,6-naphthyridine skeleton include:

    • Correlations from the C5 protons to the aromatic carbons C4 and C4a.

    • Correlations from the C7 protons to the aromatic carbon C8a.

    • Correlations from the aromatic protons to various carbons in both rings, confirming the ring fusion.

Data Presentation: Predicted NMR Assignments

The following table summarizes the expected chemical shifts for this compound, based on data from structurally related compounds.[2][3]

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
2 -~158-162-
3 ~6.2-6.5 (d)~105-110C2, C4a, C5
4 ~7.3-7.6 (d)~138-142C2, C5, C8a
4a -~118-122-
5 ~4.2-4.5 (s or t)~40-45C4, C4a, C7
NH (6) Broad, variable--
7 ~3.3-3.6 (t)~45-50C5, C8, C8a
8 ~2.8-3.1 (t)~25-30C4a, C7
8a -~155-160-
NH₂ ~5.5-6.0 (s, broad)-C2, C3

Part 3: Unambiguous Proof: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.

XRay_Workflow Synthesis Synthesized Compound Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Synthesis->Crystal_Growth Crystal_Selection Select Single, Defect-Free Crystal Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Solve Phase Problem (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Refine Atomic Positions & Thermal Parameters Structure_Solution->Structure_Refinement Final_Model Final 3D Model (CIF File) Structure_Refinement->Final_Model

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is the most critical and often challenging step. High-purity material is essential.

    • Method: Slowly evaporate the solvent from a saturated solution of the compound. Common solvent systems include ethanol, ethyl acetate, or dichloromethane/hexane mixtures.

    • Alternative: Vapor diffusion, where a solution of the compound is placed in a vial inside a sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.

  • Crystal Mounting: Using a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is often used to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting hundreds or thousands of diffraction patterns.

  • Structure Solution and Refinement:

    • The collected data are processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

    • An initial model of the molecule is fitted to the map, and the atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns match closely.

Conclusion: A Synergistic and Self-Validating Approach

The rigorous structure elucidation of this compound is not a linear process but a synergistic interplay of advanced analytical techniques. HRMS provides the foundational confirmation of the molecular formula, guided by the Nitrogen Rule. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity, leveraging chemical shifts, coupling constants, and through-bond correlations to build the molecular skeleton. Finally, single-crystal X-ray crystallography offers the definitive and irrefutable three-dimensional structure. Each step in this workflow validates the last, creating a self-consistent and authoritative body of evidence that is essential for advancing research in medicinal chemistry and drug development.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. ACS Publications. [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]

  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Structural Significance of the Tetrahydro-1,6-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure, combined with multiple points for substitution, makes it an attractive core for developing novel therapeutics targeting a range of biological targets.[1][2] The introduction of an amine group at the 2-position, yielding 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine, further enhances its utility by providing a key hydrogen bond donor and a site for further chemical elaboration. Accurate and unambiguous structural confirmation is paramount in the synthesis and development of compounds based on this scaffold. This guide provides an in-depth analysis of the expected spectroscopic data for this compound and outlines the rigorous protocols for their acquisition and interpretation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is the foundation for interpreting spectroscopic data. The standard IUPAC numbering for the 1,6-naphthyridine core is presented below. This numbering scheme will be used consistently for all spectral assignments.

Caption: IUPAC numbering for the this compound core.

Predicted Spectroscopic Data & Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted chemical shifts (δ) in parts per million (ppm) are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Causality
~7.45 d 1H H-4 Aromatic proton deshielded by the adjacent C=N bond. Expected to be a doublet due to coupling with H-3.
~6.50 d 1H H-3 Aromatic proton coupled to H-4. Shielded relative to H-4.
~5.50 br s 2H C2-NH₂ Amine protons are typically broad due to quadrupole broadening and exchange. Their chemical shift is solvent-dependent.
~4.80 br s 1H N6-H Secondary amine proton, typically a broad singlet.
~3.80 s 2H H-5 Methylene protons adjacent to a nitrogen atom (N6) but on a saturated ring fused to an aromatic system. Appears as a singlet due to the absence of adjacent protons for coupling.
~3.00 t 2H H-8 Aliphatic methylene protons adjacent to the aromatic ring. Expected to be a triplet due to coupling with H-7.

| ~2.75 | t | 2H | H-7 | Aliphatic methylene protons adjacent to the secondary amine (N6). Expected to be a triplet due to coupling with H-8. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale & Causality
~158.0 C-2 Aromatic carbon directly attached to the electron-donating amine group, resulting in significant deshielding.
~155.5 C-8a Aromatic bridgehead carbon adjacent to N1.
~148.0 C-4 Aromatic CH carbon, deshielded by the adjacent N1 atom.
~115.0 C-4a Aromatic bridgehead carbon.
~108.0 C-3 Aromatic CH carbon, shielded by the resonance effect of the C2-NH₂ group.
~45.0 C-5 Aliphatic carbon adjacent to the secondary amine N6.
~40.0 C-7 Aliphatic carbon adjacent to the secondary amine N6.

| ~25.0 | C-8 | Aliphatic carbon adjacent to the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula.

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/z Value Assignment Rationale & Causality
150.1026 [M+H]⁺ The protonated molecular ion. The molecular formula C₈H₁₁N₃ gives a monoisotopic mass of 149.0953.[6][7]

| 133.0764 | [M+H - NH₃]⁺ | A common fragmentation pathway for primary amines is the loss of ammonia. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Predicted IR Data (KBr Pellet, cm⁻¹)

Frequency (cm⁻¹) Intensity Assignment Rationale & Causality
3450 - 3300 Medium, Doublet N-H Stretch (Primary Amine) The two distinct peaks correspond to the asymmetric and symmetric stretching of the -NH₂ group.[8]
3300 - 3250 Medium, Singlet N-H Stretch (Secondary Amine) A single, sharp peak characteristic of the N-H bond in the tetrahydropyridine ring.
3100 - 3000 Medium C(sp²)-H Stretch Aromatic C-H stretching vibrations.
2960 - 2850 Strong C(sp³)-H Stretch Aliphatic C-H stretching from the -CH₂- groups in the saturated ring.
~1620 Strong N-H Bend (Scissoring) The in-plane bending vibration of the primary amine group.[8]

| 1600 - 1450 | Medium-Strong | C=C & C=N Stretch | Aromatic ring stretching vibrations characteristic of the naphthyridine core. |

Standard Operating Protocols for Spectroscopic Analysis

The trustworthiness of any spectroscopic data hinges on the rigor of the experimental protocol. The following sections detail self-validating methodologies for acquiring high-quality data.

Workflow for Comprehensive Spectroscopic Characterization

The logical flow of analysis ensures that each technique builds upon the last, leading to an unambiguous structural assignment.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Sample Purified Compound (>98%) NMR NMR (¹H, ¹³C, COSY) Sample->NMR MS High-Resolution MS Sample->MS IR FT-IR Sample->IR Analysis Spectral Interpretation & Assignment NMR->Analysis MS->Analysis IR->Analysis Structure Structure Confirmation Analysis->Structure

Caption: A validated workflow for the complete spectroscopic characterization of a novel compound.

Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO is strategic as it solubilizes polar compounds and its residual solvent peak does not obscure key regions of the spectrum.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Tune and shim the probe to the sample to ensure magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum with a 90° pulse, a relaxation delay of 5 seconds (to ensure full relaxation of aromatic protons), and 16 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum to the residual DMSO peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ 39.52 ppm).

    • Integrate the ¹H signals and pick peaks for both spectra.

Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be high-purity (LC-MS grade) to minimize background ions.

  • Instrument Setup (ESI-TOF or ESI-Orbitrap):

    • Infuse the sample solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

    • Operate the source in positive ion mode, as the amine functionalities are basic and readily protonated.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

    • Ensure the mass analyzer is calibrated to provide high mass accuracy (< 5 ppm error).

  • Data Analysis:

    • Identify the [M+H]⁺ ion peak.

    • Calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

    • If necessary, perform MS/MS fragmentation on the parent ion to aid in structural elucidation.

Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet. The transparency is critical to minimize light scattering.

  • Instrument Setup (FT-IR Spectrometer):

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify and label the major absorption bands corresponding to the key functional groups as outlined in Table 4.

Conclusion

The spectroscopic techniques of NMR, MS, and IR, when applied in a coordinated and methodologically sound manner, provide a complete and unambiguous structural confirmation of this compound. The predicted data and detailed protocols within this guide serve as a robust framework for researchers, enabling confident characterization of this important heterocyclic scaffold and its derivatives in drug discovery and development programs.

References

  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. RSC. [Link]

  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • Ghorai, S. K., et al. (2010). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. [Link]

  • ResearchGate. (2012). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ResearchGate. [Link]

  • Ghorai, S. K., et al. (2011). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Library of Medicine. [Link]

  • The Royal Society of Chemistry. (2015). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. RSC. [Link]

  • National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Naphthalenamine, 5,6,7,8-tetrahydro-. NIST WebBook. [Link]

  • Wiley-VCH. (2006). SUPPORTING INFORMATION. Wiley Online Library. [Link]

  • National Center for Biotechnology Information. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem. [Link]

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • PubChemLite. (n.d.). 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine dihydrochloride. PubChemLite. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. RSC. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Novel 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Tetrahydro-1,6-naphthyridine Scaffold in Medicinal Chemistry

The 5,6,7,8-tetrahydro-1,6-naphthyridine framework has emerged as a privileged scaffold in modern drug discovery, demonstrating significant potential across a range of therapeutic areas. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for various biological targets. Notably, derivatives of this heterocyclic system have shown promise as potent Retinoid-related Orphan Receptor γt (RORγt) inverse agonists for the treatment of autoimmune diseases and as HIV-1 integrase allosteric inhibitors.[1][2] The synthesis of 2-amino substituted derivatives, in particular, is of considerable interest as the amino group serves as a versatile handle for further functionalization, enabling the exploration of a wider chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of a robust and adaptable synthetic strategy for the preparation of novel 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives, intended for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established, peer-reviewed chemical transformations, with a focus on providing not just procedural details, but also the underlying scientific rationale for key experimental choices.

Strategic Overview of the Synthetic Approach

The synthesis of this compound derivatives can be strategically dissected into three principal stages:

  • Construction of the Core Scaffold: The initial phase focuses on the assembly of the foundational 5,6,7,8-tetrahydro-1,6-naphthyridin-2-one. This can be achieved through various convergent strategies, one of which involves the condensation of a suitably functionalized pyridine precursor.

  • Introduction of a Halogen Handle: To facilitate the subsequent introduction of the amino group, the 2-oxo functionality of the naphthyridinone is converted to a 2-halo derivative, typically a chloro or bromo substituent. This transformation activates the C2 position for nucleophilic substitution or cross-coupling reactions.

  • Catalytic Amination: The final stage involves the installation of the 2-amino group via a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. This powerful transformation allows for the formation of the C-N bond under relatively mild conditions with high functional group tolerance.

Synthetic_Strategy A Pyridine Precursors B 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-one A->B Scaffold Construction C 2-Halo-5,6,7,8-tetrahydro-1,6-naphthyridine B->C Halogenation D This compound Derivatives C->D Buchwald-Hartwig Amination

Caption: A generalized workflow for the synthesis of this compound derivatives.

Part 1: Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-one Core

A versatile and efficient method for the construction of the 5,6,7,8-tetrahydro-1,6-naphthyridin-2-one scaffold involves a multi-component reaction starting from readily available materials. One such approach is the condensation of a 4-aminopyridine derivative with a suitable dicarbonyl compound or its equivalent.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-one

This protocol is a representative example and may require optimization based on the specific substitution pattern desired on the naphthyridine core.

Materials:

  • 4-Aminonicotinaldehyde

  • Malonamide

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of 4-aminonicotinaldehyde (1.0 eq) in ethanol, add malonamide (1.1 eq).

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the 5,6,7,8-tetrahydro-1,6-naphthyridin-2-one.

Rationale: This condensation reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene group of malonamide, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable naphthyridinone ring system. Piperidine acts as a basic catalyst to facilitate these transformations.

Part 2: Halogenation of the Naphthyridinone Scaffold

The conversion of the 2-oxo group to a more reactive halide is a critical step. A common and effective method for this transformation is the use of a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or as part of a Vilsmeier-Haack type reagent.

Experimental Protocol: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Materials:

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene (or another high-boiling inert solvent)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the 5,6,7,8-tetrahydro-1,6-naphthyridin-2-one (1.0 eq) in toluene.

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) to the suspension at room temperature.

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.

Rationale: The reaction of the naphthyridinone tautomer (a hydroxypyridine) with phosphorus oxychloride in the presence of DMF forms a Vilsmeier-Haack type intermediate. This highly electrophilic species facilitates the displacement of the hydroxyl group with a chloride ion, yielding the desired 2-chloro derivative. The use of an inert atmosphere is crucial to prevent hydrolysis of the reagents and intermediates.

Part 3: Buchwald-Hartwig Amination for the Synthesis of 2-Amino Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[3][4] It is particularly well-suited for the amination of heteroaryl chlorides, which can be challenging substrates for traditional nucleophilic aromatic substitution reactions. To install a primary amino group, an ammonia surrogate such as benzophenone imine is often employed, followed by acidic hydrolysis to reveal the desired amine.[5]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Complex [Ar-Pd(II)(NHR'R'')L2]+X- Oxidative Addition Complex->Amine Complex Ligand Exchange (HNR'R'') Amido Complex Ar-Pd(II)(NR'R'')L2 Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos, RuPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Hydrochloric acid (for deprotection)

Procedure:

Step A: Buchwald-Hartwig Coupling

  • In a Schlenk tube or a similar reaction vessel under an inert atmosphere, combine 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq), palladium(II) acetate (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).

  • Add the base (1.5-2.0 eq) and the anhydrous, degassed solvent.

  • Add benzophenone imine (1.2 eq) to the reaction mixture.

  • Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or taken directly to the next step.

Step B: Deprotection

  • Dissolve the crude product from Step A in a suitable solvent such as tetrahydrofuran (THF).

  • Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir at room temperature for 1-2 hours.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization to obtain the this compound.

Rationale and Optimization:

  • Catalyst System: The choice of palladium precursor and ligand is critical for the success of the Buchwald-Hartwig amination, especially with challenging substrates like chloropyridines.[6] Electron-rich and bulky phosphine ligands, such as Xantphos or RuPhos, are often effective in promoting the oxidative addition of the C-Cl bond to the palladium(0) center.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common choice, but for base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate can be employed, potentially requiring higher reaction temperatures or more active catalyst systems.

  • Ammonia Surrogate: The direct use of ammonia gas can be challenging due to its volatility and potential to form over-aminated byproducts. Benzophenone imine serves as a convenient and effective ammonia equivalent, and the resulting imine product is readily hydrolyzed under acidic conditions.[5]

Data Presentation: Comparative Analysis of Reaction Conditions

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of heteroaryl chlorides, which can serve as a starting point for the optimization of the synthesis of 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂Pd₂(dba)₃G3-Palladacycle
Ligand XantphosRuPhosBrettPhos
Base NaOtBuCs₂CO₃K₃PO₄
Solvent Toluene1,4-Dioxanet-Amyl alcohol
Temperature (°C) 10011090
Typical Yield Range Moderate to HighGood to HighGood to High

Conclusion and Future Directions

The synthetic strategies outlined in this technical guide provide a robust and adaptable framework for the preparation of novel this compound derivatives. The modular nature of this approach, particularly the versatility of the Buchwald-Hartwig amination, allows for the introduction of a wide range of substituents at the 2-position, facilitating the generation of diverse chemical libraries for drug discovery programs. Further exploration of one-pot procedures and the development of more sustainable catalytic systems will continue to enhance the efficiency and environmental friendliness of these important synthetic transformations.[7][8]

References

  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. [Link]

  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Center for Biotechnology Information. [Link]

  • Smith, J., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1494-1507. [Link]

  • Al-Zoubi, R. M. (2014). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Zeitschrift für Naturforschung B, 63(3), 303-312. [Link]

  • El-Gaby, M. S. A., et al. (2014). One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Journal of Heterocyclic Chemistry, 51(4), 983-988. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Vilsmeier–Haack Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 165-196). John Wiley & Sons, Inc. [Link]

  • Abdel-Megeed, M. F., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactivity. International Journal of Organic Chemistry, 3(3), 187-195. [Link]

  • Sharma, S. D., & Kaur, S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3584-3595. [Link]

  • Frank, A. J., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. [Link]

  • Chemical Review and Letters. (2021). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 4(4), 189-195. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • de Nanteuil, F., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Organometallics, 31(22), 7753-7793. [Link]

  • Kwiecień, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

Biological activity screening of tetrahydronaphthyridine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of Tetrahydronaphthyridine Scaffolds

Authored by a Senior Application Scientist

Introduction: The Tetrahydronaphthyridine Scaffold - A Privileged Core in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds".[1][2] The tetrahydronaphthyridine (THN) core is a prime example of such a scaffold, characterized by a fused heterocyclic system that provides a rigid, three-dimensional structure amenable to diverse functionalization. This structural rigidity allows for precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets.

The inherent value of the THN scaffold lies in its proven versatility. Derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Notably, the THN framework has emerged as a particularly fruitful starting point for the development of kinase inhibitors, a critical class of therapeutics in oncology.[6][7] This guide provides a comprehensive, field-proven methodology for the systematic biological activity screening of novel chemical libraries based on the tetrahydronaphthyridine scaffold, from initial library synthesis to hit validation and early-stage toxicological profiling.

Part 1: Library Design and Synthesis - Forging the Tools for Discovery

The success of any screening campaign is fundamentally dependent on the quality and diversity of the compound library. For THN scaffolds, the goal is to create a collection of molecules that explores a wide range of chemical space around the core structure, enabling the elucidation of Structure-Activity Relationships (SAR).[6]

Rationale for Library Design

A successful library design balances diversity and focus. Key considerations include:

  • Vectorial Diversity: Substituents should be introduced at multiple positions on the THN core to probe different regions of a target's binding pocket.

  • Physicochemical Properties: The library should encompass a range of properties (e.g., lipophilicity, hydrogen bonding potential, polarity) to maximize the chances of identifying compounds with favorable drug-like characteristics.

  • Synthetic Tractability: The design must be guided by feasible and robust synthetic routes that allow for the efficient generation of analogs. Modern approaches favor modular and automated synthesis to accelerate this process.[8]

Experimental Protocol: Modular Synthesis of a THN Library

A robust and modular synthetic strategy is paramount for generating a diverse library. The following protocol outlines a representative automated continuous flow synthesis of spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines, adapted from established methods.[8] This approach is advantageous due to its scalability and ability to rapidly generate analogs from abundant primary amine feedstocks.

Step-by-Step Synthesis Protocol:
  • Preparation of Starting Materials: Synthesize the requisite halogenated vinylpyridine precursor according to established literature procedures.

  • Flow Chemistry Setup: Assemble a continuous flow reactor system (e.g., Vapourtec) equipped with the necessary pumps, reactors, and back-pressure regulators. An autosampler is used for sequential loading of different primary amine substrates.[8]

  • Hydroaminoalkylation (HAA):

    • A solution of the halogenated vinylpyridine and a photoredox catalyst in a suitable solvent is pumped into the flow system.

    • Concurrently, a solution of the primary amine feedstock is introduced into the stream.

    • The combined stream is passed through a UV-light reactor to facilitate the photoredox-catalyzed HAA reaction.

  • Intramolecular SNAr Cyclization:

    • The output from the HAA reactor, containing the intermediate, is directly channeled into a heated reactor coil.

    • The elevated temperature promotes an intramolecular nucleophilic aromatic substitution (SNAr) reaction, leading to the formation of the tetrahydronaphthyridine ring system.

  • Collection and Purification:

    • The reaction mixture exits the flow system and is collected in fractions corresponding to each unique primary amine input.

    • The crude products are then purified using automated mass-directed preparative HPLC to yield the final library of THN derivatives.

This automated approach enables the rapid synthesis of a 'lead-like' library of THN compounds, each with a unique substitution pattern derived from the starting primary amine.[8]

Part 2: The Screening Cascade - A Multi-Pronged Strategy for Hit Identification

A robust screening strategy employs a tiered approach, starting with broad primary screens to identify initial "hits," followed by more focused secondary and confirmatory assays. For the THN scaffold, a parallel screening approach targeting different therapeutic areas is highly effective.

G cluster_0 Library Synthesis cluster_1 Primary High-Throughput Screening (HTS) cluster_2 Hit Confirmation & Prioritization cluster_3 Lead Optimization Lib Diverse THN Library Kinase Target-Based: Kinase Inhibition Assay Lib->Kinase Single Concentration Pheno Phenotypic: Anticancer Cell Viability Lib->Pheno Single Concentration Micro Phenotypic: Antimicrobial Assay Lib->Micro Single Concentration Dose Dose-Response Curve (IC50/EC50) Kinase->Dose Pheno->Dose Micro->Dose Ortho Orthogonal Assays Dose->Ortho Confirm Hits Select Selectivity Profiling Ortho->Select Prioritized Hits ADME ADME-Tox Profiling Select->ADME SAR SAR Expansion ADME->SAR Lead Lead Candidate SAR->Lead

Fig 1. High-level overview of the screening cascade for THN scaffolds.
Target-Based Screening: Kinase Inhibition Assays

Given the established success of THN scaffolds as kinase inhibitors, a primary target-based screen against a panel of relevant kinases is a logical starting point.[6] Protein kinases are crucial enzymes in signal transduction, and their dysregulation is a hallmark of cancer.[9][10]

Causality in Kinase Assay Design:

The choice of assay format is critical. Radiometric assays, such as the HotSpot™ assay, are considered the gold standard as they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, minimizing false positives often seen with indirect detection methods.[11] The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) to allow for the detection of ATP-competitive inhibitors, which is a common mechanism for this class of compounds.[9][11]

Experimental Protocol: High-Throughput Radiometric Kinase Assay (33P-ATP)
  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (a specific peptide or protein for the kinase), and a solution of 33P-labeled ATP.

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of the THN library compounds (typically at a 10 µM final concentration) into 384-well assay plates. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).

  • Kinase/Substrate Addition: Add the premixed kinase and substrate solution to all wells.

  • Initiation of Reaction: Add the 33P-ATP solution to all wells to start the enzymatic reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Capture: Stop the reaction by adding a termination buffer (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.[11]

  • Washing: Wash the filter membranes extensively to remove unincorporated 33P-ATP.

  • Detection: Dry the membranes and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds exhibiting >50% inhibition.

Phenotypic Screening: Anticancer Cell Viability Assays

Phenotypic screening assesses a compound's effect in a more biologically relevant context, without prior knowledge of the specific molecular target.[12] This is crucial as it can identify compounds that work through novel mechanisms or require cellular metabolism for their activity.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a robust measure of cytotoxicity.[13]

  • Cell Plating: Seed cancer cells (e.g., a panel representing different tumor types like Colo-205 for colon cancer[6] or MCF-7 for breast cancer[14]) into 384-well, white-walled plates at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.[15]

  • Compound Treatment: Add the THN library compounds to the cells at a final concentration of 10 µM.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Addition: Equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent cell viability relative to DMSO-treated control wells. Hits are defined as compounds causing a significant reduction in viability (e.g., >50%).

Phenotypic Screening: Antimicrobial Susceptibility Testing

The THN scaffold has also shown promise as an antibacterial and antifungal agent.[4][16] A primary screen against a panel of pathogenic microbes is a valuable parallel effort.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Compound Preparation: Serially dilute the THN compounds in a 96-well plate using appropriate microbial growth media.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) as per CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the compound plate.

  • Incubation: Incubate the plates under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: From Hit to Lead - Validation, Profiling, and Optimization

Primary screening is just the beginning. The identified "hits" must undergo rigorous validation to eliminate artifacts and prioritize the most promising candidates for further development.

Hit Confirmation and Secondary Assays
  • Dose-Response Analysis: Confirmed hits are re-tested over a range of concentrations (typically 8-10 points) in the primary assay to determine their potency (IC50 or EC50).

  • Orthogonal Assays: It is crucial to confirm the activity of hits in a secondary assay that uses a different detection technology.[17] For example, a kinase hit from a radiometric assay could be confirmed using a fluorescence-based ADP detection assay.[18] This helps to eliminate compounds that interfere with the primary assay format (e.g., fluorescent compounds in a fluorescence-based assay).

G cluster_0 Hit Validation cluster_1 Characterization cluster_2 Early Safety & Druggability PrimaryHit Primary HTS Hit (e.g., >50% Inhibition) DoseResponse Dose-Response Curve (Determine IC50) PrimaryHit->DoseResponse Orthogonal Orthogonal Assay (Confirm Activity) DoseResponse->Orthogonal Selectivity Kinase Selectivity Panel Orthogonal->Selectivity Confirmed Hit Mechanism Mechanism of Action (e.g., ATP Competition) Selectivity->Mechanism ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Mechanism->ADME Tox In Vitro Toxicology (Cytotoxicity in Normal Cells) ADME->Tox Lead Prioritized Lead Tox->Lead

Fig 2. Workflow for the progression of a primary hit to a lead candidate.
Selectivity and Mechanism of Action

For kinase inhibitors, selectivity is paramount to minimize off-target effects and potential toxicity.[19]

  • Selectivity Profiling: Hits should be screened against a broad panel of kinases (e.g., >100 kinases) to determine their selectivity profile. A compound that is highly potent against the target of interest but inactive against closely related kinases is a desirable outcome.

  • Mechanism of Action (MoA): For ATP-competitive inhibitors, assays can be run at varying ATP concentrations. A competitive inhibitor will show a rightward shift in its IC50 curve as the ATP concentration increases.

Early ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical to avoid costly failures in later stages of drug development.[20][21][22] A standard panel of in vitro assays should be run on all prioritized hits.

Key In Vitro ADME-Tox Assays:
AssayPurposeMethodology
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes.[20]Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time using LC-MS/MS.
Caco-2 Permeability To predict intestinal absorption of orally administered drugs.[20]Measure the transport of the compound across a monolayer of Caco-2 cells, which mimic the intestinal barrier.
Plasma Protein Binding To determine the fraction of compound bound to plasma proteins, which affects its distribution and availability.Use methods like equilibrium dialysis or ultrafiltration to separate bound and unbound compound, followed by LC-MS/MS quantification.
CYP450 Inhibition To identify potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes.[21]Utilize luminogenic or fluorogenic substrates to measure the activity of specific CYP isoforms in the presence of the test compound.
Cytotoxicity To evaluate general toxicity against non-cancerous cell lines (e.g., primary hepatocytes).[20]Perform a cell viability assay (e.g., MTT or LDH release) on a non-cancerous cell line.

Conclusion and Future Perspectives

The tetrahydronaphthyridine scaffold represents a robust and versatile starting point for the discovery of novel therapeutics. The systematic screening cascade detailed in this guide—combining targeted, phenotypic, and early safety profiling—provides a self-validating framework for identifying and prioritizing high-quality lead compounds. By integrating modular synthesis with a multi-pronged biological evaluation strategy, researchers can efficiently unlock the full therapeutic potential of this privileged chemical class.

Future efforts will likely involve the deeper integration of computational and deep learning methods for de novo design of THN libraries with improved property profiles.[23] Furthermore, as our understanding of biology expands, these versatile scaffolds will undoubtedly be screened against an even wider array of novel targets, continuing their legacy as a cornerstone of modern medicinal chemistry.

References

  • Zha, C., Deng, W., Fu, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. European Journal of Medicinal Chemistry, 148, 140-153. [Link]

  • BioSolveIT. (n.d.). Scaffold-Based Drug Design. Retrieved from [Link]

  • Gemoets, H. P. L., McQuade, D. T., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 12(1), 3538. [Link]

  • Hu, Y., Stumpfe, D., & Bajorath, J. (2017). Classification of Scaffold Hopping Approaches. Journal of Medicinal Chemistry, 60(4), 1238-1246. [Link]

  • An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. Journal of Cellular and Molecular Medicine, 26(11), 3036-3049. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • ResearchGate. (n.d.). Biologically active molecules containing tetrahydronaphthyridines (THNADs) core. Retrieved from [Link]

  • Kumar, A., et al. (2021). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances, 11(52), 32937-32947. [Link]

  • Szeliga, J., & Paruch, K. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(24), 7486. [Link]

  • Kii, I., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(7), 743-752. [Link]

  • Xu, X., et al. (2010). ADME of Biologics—What Have We Learned from Small Molecules?. The AAPS Journal, 12(4), 655-666. [Link]

  • Imedex, LLC. (2018). HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Glamočlija, J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7056. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 17(8), 9581-9593. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Bagdanoff, J. T., et al. (2015). Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase. Bioorganic & Medicinal Chemistry Letters, 25(15), 3052-3057. [Link]

  • Jin, W., et al. (2020). DeepScaffold: A Comprehensive Tool for Scaffold-Based De Novo Drug Discovery Using Deep Learning. Journal of Chemical Information and Modeling, 60(1), 77-92. [Link]

  • ChemistryViews. (2010). Scaffold Synthesis. Retrieved from [Link]

  • Timofeeva, O., & Gaponova, A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology, 10, 525. [Link]

  • Charles River Laboratories. (2021). Hop To It! The World of Scaffold Hopping. Retrieved from [Link]

  • Singh, G., et al. (2009). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters, 19(22), 6445-6449. [Link]

  • ResearchGate. (n.d.). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Retrieved from [Link]

  • van den Maagdenberg, H. W., et al. (2023). Scaffold Hopping with Generative Reinforcement Learning. Journal of Chemical Information and Modeling, 63(14), 4387-4398. [Link]

  • ChemHelp ASAP. (2023). discovery of M4205, a KIT inhibitor for GIST - drug annotation. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Bitesize Bio. (2021). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Singh, G., et al. (2009). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters, 19(22), 6445-6449. [Link]

  • Nilsen, A., et al. (2002). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Journal of Combinatorial Chemistry, 4(2), 123-128. [Link]

  • Wikipedia. (n.d.). Tyrosine kinase inhibitor. Retrieved from [Link]

  • Sroka, W., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules, 26(22), 6958. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Böhm, H. J., et al. (2004). Scaffold hopping. Drug Discovery Today, 9(1), 21-26. [Link]

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Interesting biological activities of tetrahydropyridine derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044-12050. [Link]

  • Current Pharmaceutical Design. (2005). High Throughput Screening for Protein Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2023). Research Progress on the Antibacterial Activity of Natural Flavonoids. Retrieved from [Link]

  • Chemical Communications. (2012). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • Science Publications. (2011). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. Retrieved from [Link]

  • Iranian Journal of Pharmaceutical Research. (2015). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: In the landscape of medicinal chemistry, "privileged scaffolds" represent a class of core molecular structures that are capable of binding to multiple, distinct biological targets, thereby serving as a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth exploration of the 5,6,7,8-tetrahydro-1,6-naphthyridine core, with a specific focus on its 2-amino derivative. We will dissect the synthetic rationale for accessing this scaffold, explore its validation as a privileged structure through its successful application in diverse therapeutic areas, and provide detailed, field-proven protocols for its synthesis and derivatization. This document is intended to serve as a comprehensive resource for researchers aiming to leverage the unique properties of this scaffold in their drug discovery programs.

The Privileged Scaffold Concept: An Introduction

The principle of privileged scaffolds, first conceptualized by Evans et al. in the late 1980s, has become a cornerstone of modern medicinal chemistry. These molecular frameworks are not merely inert skeletons; their three-dimensional geometry and strategic placement of heteroatoms allow them to present functional groups in specific spatial orientations, enabling high-affinity interactions with a variety of protein targets. The 5,6,7,8-tetrahydro-1,6-naphthyridine system exemplifies this concept. Its rigid, bicyclic structure reduces conformational entropy upon binding, while the embedded nitrogen atoms provide key hydrogen bonding points and influence the scaffold's physicochemical properties. The 2-amino substituent serves as a versatile chemical handle, allowing for the systematic exploration of chemical space through a variety of derivatization strategies.

Strategic Synthesis of the Tetrahydro-1,6-naphthyridine Core

The utility of a scaffold is directly tied to the efficiency and scalability of its synthesis. The 5,6,7,8-tetrahydro-1,6-naphthyridine core has been the subject of significant synthetic innovation, moving from classical methods to more robust, modern approaches suitable for large-scale production and library synthesis.

Established Synthetic Routes: From Pictet-Spengler to Cyclization Strategies

Historically, the synthesis of this ring system has been challenging. Early methods often relied on multi-step sequences with limitations for diversification. For instance, a classical approach involves a Pictet-Spengler-type cyclization of a pyridinylethylamine derivative.[1][2][3] While effective for specific targets, this route can suffer from issues such as low overall yield, the need for hazardous reagents like hydrazine, and late-stage racemic synthesis requiring costly chiral HPLC resolution.[1][3]

Alternative strategies have focused on the annulation of a pyridine ring onto a pre-existing piperidone or the reduction of a fully aromatized 1,6-naphthyridine system.[4][5] Another powerful method for library synthesis involves the microwave-promoted, cobalt-catalyzed [2+2+2] cyclization of dialkynylnitriles, which efficiently constructs the bicyclic core.[4][5][6][7][8] This approach is particularly attractive for generating a collection of diverse analogs for initial screening campaigns.[4][5]

A Modern, Asymmetric Approach: The Path to TAK-828F

A landmark in the synthesis of this scaffold was the development of a scalable, asymmetric route for the RORγt inverse agonist, TAK-828F.[1][3][9] This process highlights key advancements in synthetic methodology and provides a blueprint for efficient, large-scale production.

The key steps in this advanced synthesis are:

  • Heck-Type Vinylation: An atom-economical protocol using ethylene gas to vinylate a chloropyridine precursor.[1][3][9]

  • Dihydronaphthyridine Formation: An unprecedented cyclization mediated by ammonia.[1][3][9]

  • Enantioselective Transfer Hydrogenation: A ruthenium-catalyzed step to establish the crucial stereocenter with high enantiomeric excess.[1][3][9]

This modern route deliberately avoids problematic reagents and chromatographic purifications, making it suitable for manufacturing.[1][9]

G cluster_0 Synthetic Logic Flow Chloropyridine Chloropyridine Vinylpyridine Vinylpyridine Chloropyridine->Vinylpyridine Heck-Type Vinylation Dihydronaphthyridine Dihydronaphthyridine Vinylpyridine->Dihydronaphthyridine Ammonia-Mediated Cyclization Tetrahydronaphthyridine_Core Enantioenriched Scaffold Dihydronaphthyridine->Tetrahydronaphthyridine_Core Ru-Catalyzed Asymmetric Transfer Hydrogenation

Caption: High-level overview of the modern asymmetric synthesis.

Validation as a Privileged Scaffold: Diverse Biological Targets

The true measure of a privileged scaffold is the breadth of its biological activity. Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine core have shown potent and selective activity against a remarkable range of targets in distinct therapeutic areas.

Autoimmune Diseases: RORγt Inverse Agonism

Retinoid-related orphan receptor γt (RORγt) is the master transcription factor for T helper 17 (Th17) cells, which are key drivers of inflammation in numerous autoimmune diseases.[1][10][11] RORγt regulates the expression of pro-inflammatory cytokines such as IL-17A and IL-17F.[1][10][12] Small molecule inverse agonists that bind to the RORγt ligand-binding pocket can suppress this pathway.[10]

The compound TAK-828F, which is built upon the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, is a potent and selective RORγt inverse agonist.[1][11] This demonstrates the scaffold's ability to present substituents in an optimal orientation to interact with the ligand-binding pocket of a nuclear receptor.

G TGFb_IL6 TGF-β, IL-6, IL-23 Naive_T_Cell Naive CD4+ T-Cell TGFb_IL6->Naive_T_Cell RORgt_Expression RORγt Expression Naive_T_Cell->RORgt_Expression Th17_Differentiation Th17 Differentiation RORgt_Expression->Th17_Differentiation IL17_Production IL-17A, IL-17F Production Th17_Differentiation->IL17_Production Inflammation Autoimmune Inflammation IL17_Production->Inflammation Scaffold_Derivative Tetrahydronaphthyridine Inverse Agonist Scaffold_Derivative->RORgt_Expression Inhibits

Caption: RORγt signaling pathway and point of intervention.

Oncology: Selective CDK4/6 Inhibition

The cyclin D-CDK4/6-Rb pathway is a critical checkpoint controlling the G1-S phase transition of the cell cycle.[1][4][13] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Selective inhibitors of CDK4/6 can restore cell cycle control by preventing the phosphorylation of the retinoblastoma protein (pRb).[13][14]

Derivatives of the tetrahydronaphthyridine scaffold have been successfully developed as potent and selective CDK4/6 inhibitors.[15] One such compound, 28 , demonstrated excellent in vitro potency, favorable pharmacokinetic properties, and significant tumor growth inhibition in xenograft models.[15] This application showcases the scaffold's suitability for targeting the ATP-binding pocket of kinases.

G Mitogenic_Signals Mitogenic Signals (e.g., Ras, PI3K) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogenic_Signals->CyclinD_CDK46 Activates pRb pRb CyclinD_CDK46->pRb Phosphorylates (Inactivates) E2F E2F pRb->E2F Inhibits G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Promotes Scaffold_Derivative Tetrahydronaphthyridine CDK4/6 Inhibitor Scaffold_Derivative->CyclinD_CDK46 Inhibits

Caption: CDK4/6-Rb pathway in cancer cell proliferation.

Virology: HIV-1 Integrase Allosteric Inhibition

Targeting allosteric sites on viral enzymes is a promising strategy to overcome resistance to active-site inhibitors. HIV-1 integrase, which is essential for inserting the viral genome into the host chromosome, has an allosteric site at the binding interface for the host protein LEDGF/p75.[11][16][17] Small molecules that bind to this site can induce aberrant multimerization of the integrase enzyme, disrupting its function and impairing viral maturation.[15][16][18]

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives were identified as potent HIV-1 integrase allosteric inhibitors (ALLINIs).[11][16][17] These compounds effectively block HIV-1 infection in cell culture, highlighting the scaffold's ability to mediate complex protein-protein interactions.

G cluster_0 Normal Viral Maturation cluster_1 Inhibition Mechanism IN_Monomer Integrase (IN) Monomers IN_Dimer Functional IN Dimer LEDGF LEDGF/p75 IN_Dimer->LEDGF Binds Productive_Integration Productive Integration LEDGF->Productive_Integration Scaffold_Derivative Tetrahydronaphthyridine ALLINI IN_Monomer2 Integrase (IN) Monomers Scaffold_Derivative->IN_Monomer2 Binds to Allosteric Site Aberrant_Multimer Aberrant IN Multimer IN_Monomer2->Aberrant_Multimer Induces Blocked_Maturation Blocked Maturation & Non-infectious Virions Aberrant_Multimer->Blocked_Maturation

Caption: Mechanism of HIV-1 integrase allosteric inhibition.

Experimental Protocols & Methodologies

This section provides detailed, actionable protocols for the synthesis and derivatization of the 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine scaffold. The procedures are based on established and validated chemical transformations reported in the literature.

Proposed Synthesis of the Core Intermediate: 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Rationale: Direct synthesis of the 2-amino derivative can be challenging. A more robust strategy involves the synthesis of a 2-chloro or 2-methoxy precursor, which can then be converted to the desired 2-amine via nucleophilic aromatic substitution or other cross-coupling methodologies. The following protocol is a conceptual adaptation based on the synthesis of related tetrahydronaphthyridine cores.

Step 1: Synthesis of Pyridinyl-2-oxoacetamide Precursor [1]

  • Reaction Setup: To a solution of 2-chloro-6-methoxynicotinoyl cyanide (1.0 eq) in a suitable solvent such as THF, add a hydrating agent (e.g., H2O with a catalytic amount of acid or base).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of the Dihydronaphthyridine Ring [1]

  • Reaction Setup: Dissolve the pyridinyl-2-oxoacetamide precursor (1.0 eq) in methanol in a pressure vessel.

  • Reaction Conditions: Add a source of ammonia, such as a solution of ammonia in methanol (7N), and heat the mixture to 80-100 °C for 12 hours.

  • Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. The resulting crude dihydronaphthyridine can be carried forward or purified by chromatography.

Step 3: Reduction to the Tetrahydronaphthyridine Core [1]

  • Reaction Setup: Dissolve the dihydronaphthyridine (1.0 eq) in methanol.

  • Reaction Conditions: Add a reducing agent such as sodium borohydride (NaBH4) (2.0-3.0 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Carefully quench the reaction with water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine.

Synthesis of this compound

Rationale: The 2-methoxy group can be converted to the 2-amino group via a Buchwald-Hartwig amination or by first converting it to a better leaving group (e.g., triflate) followed by substitution. A more direct approach from a 2-chloro intermediate is often preferred. Assuming a 2-chloro precursor is synthesized, the amination can proceed as follows.

Step 1: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N2 or Ar), combine 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (Cs2CO3) (2.0 eq).

  • Reaction Conditions: Add a source of ammonia, such as benzophenone imine, followed by addition of anhydrous dioxane. Heat the reaction mixture to 100-110 °C for 12-18 hours. Monitor by LC-MS.

  • Deprotection & Purification: After cooling, treat the reaction mixture with aqueous HCl to hydrolyze the imine. Basify the solution and extract with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the target this compound.

Library Derivatization via Amide Coupling

Rationale: The 2-amino group is an excellent nucleophile for derivatization. Amide bond formation is one of the most reliable and versatile reactions in medicinal chemistry.

Step 1: General Amide Coupling Protocol

  • Reaction Setup: To a solution of this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in a polar aprotic solvent like DMF, add a coupling agent such as HATU (1.2 eq).

  • Reaction Conditions: Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (3.0 eq), and stir the mixture at room temperature for 4-12 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The resulting amide can be purified by column chromatography or preparative HPLC.

Data Summary

The following table summarizes key activity data for representative compounds based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, demonstrating its potency across different target classes.

Compound ClassTargetKey Compound ExampleActivity (IC50 / EC50)Reference
RORγt Inverse AgonistRORγtTAK-828FPotent and selective[1][11]
CDK4/6 InhibitorCDK4/6Compound 28CDK4: <10 nM, CDK6: <15 nM[15]
HIV-1 ALLINIHIV-1 IntegraseGSK DerivativeAntiviral EC50: <50 nM[11][16][17]
Anticancer AgentVarious Cell LinesTHN derivativePotent cytotoxicity

Conclusion and Future Outlook

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has unequivocally established itself as a privileged structure in modern drug discovery. Its synthetic accessibility, combined with its proven ability to serve as a high-affinity ligand for diverse and important therapeutic targets—from nuclear receptors and kinases to viral enzymes—underscores its immense value. The successful development of clinical and preclinical candidates based on this core validates the continued exploration of its chemical space. Future efforts will likely focus on developing novel, even more efficient synthetic routes, exploring new substitution patterns to target additional protein families, and applying this scaffold to emerging therapeutic areas. For medicinal chemists and drug development professionals, the this compound core represents a validated and highly promising starting point for the design of next-generation therapeutics.

References

  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Available at: [Link]

  • A Convenient Synthesis and Biological Research of Novel 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1 H )-one Derivatives Hydrochloride as Cytotoxic Agents. (2020). ResearchGate. Available at: [Link]

  • Parr, B. T., & Snyder, J. K. (2006). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. Available at: [Link]

  • Wan, H., et al. (2018). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. European Journal of Medicinal Chemistry. Available at: [Link]

  • Konieczny, M. T., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. Available at: [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (2007). ResearchGate. Available at: [Link]

  • Parr, B. T., & Snyder, J. K. (2007). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Journal of Combinatorial Chemistry. Available at: [Link]

  • Mateeva, N. N., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry. Available at: [Link]

  • Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds. (2007). ACS Publications. Available at: [Link]

  • RORγt and RORα signature genes in human Th17 cells. (2014). PLOS ONE. Available at: [Link]

  • RORγt protein modifications and IL-17-mediated inflammation. (2020). Trends in Immunology. Available at: [Link]

  • CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment. (2021). Cancers. Available at: [Link]

  • Potential Target of CDK6 Signaling Pathway for Cancer Treatment. (2023). ResearchGate. Available at: [Link]

  • Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. (2018). PLOS ONE. Available at: [Link]

  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). PubMed. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). National Institutes of Health. Available at: [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019). ACS Publications. Available at: [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (2007). ResearchGate. Available at: [Link]

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (2006). ACS Publications. Available at: [Link]

  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. (2007). PubMed. Available at: [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2010). ResearchGate. Available at: [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019). PubMed. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2021). MDPI. Available at: [Link]

Sources

The Discovery of Bioactive Tetrahydronaphthyridine-Based Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydronaphthyridine core is a significant "privileged scaffold" in medicinal chemistry, offering a unique three-dimensional architecture that is conducive to potent and selective interactions with a variety of biological targets. This guide provides an in-depth technical overview of the discovery and preclinical development of bioactive compounds based on this versatile heterocyclic system. We will explore the strategic design and synthesis of tetrahydronaphthyridine libraries, followed by a detailed examination of the critical in vitro assays used to characterize their biological activity and drug-like properties. This includes step-by-step protocols for kinase inhibition, cell viability, membrane permeability, and metabolic stability assays. The causality behind experimental choices is elucidated to provide researchers with actionable insights for their own drug discovery programs.

The Tetrahydronaphthyridine Scaffold: A Privileged Element in Modern Drug Discovery

Bicyclic nitrogen-containing heterocycles are cornerstones of medicinal chemistry, and among them, the tetrahydronaphthyridine (THN) framework has emerged as a particularly valuable motif.[1] Combining a saturated piperidine ring fused to a pyridine ring, THNs offer a compelling blend of structural rigidity, high sp3 character, and strategically placed hydrogen bond donors and acceptors.[1] This unique combination of features allows for the precise spatial orientation of substituents to engage with biological targets, leading to high-affinity interactions.

The versatility of the THN scaffold is evidenced by its successful application in the development of inhibitors for a range of protein classes, including kinases and G-protein coupled receptors (GPCRs). For instance, derivatives of the THN core have been identified as potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle that are frequently dysregulated in cancer.[2] Furthermore, modifications of the THN structure have yielded potent antagonists of the CXCR4 receptor, a GPCR implicated in cancer metastasis and HIV entry.[3] The ability to readily modify the THN core and explore its various isomers makes it an attractive starting point for library synthesis in drug discovery campaigns.[4]

Strategic Design and Synthesis of Tetrahydronaphthyridine-Based Libraries

The successful discovery of novel bioactive compounds hinges on the efficient and modular synthesis of diverse chemical libraries. Several synthetic strategies have been developed to access the various isomers of the tetrahydronaphthyridine core.

One common approach involves the construction of the pyridine ring onto a pre-existing piperidine derivative. This can be achieved through various cyclization reactions, such as the Bohlmann-Rahtz pyridine synthesis or transition metal-catalyzed annulations. These methods allow for the introduction of a wide range of substituents on both the piperidine and pyridine rings, enabling a systematic exploration of structure-activity relationships (SAR).

More recently, innovative approaches utilizing photoredox catalysis have enabled the automated and continuous flow synthesis of spirocyclic tetrahydronaphthyridines from readily available primary alkylamines.[1] This methodology offers a highly modular and scalable route to complex THN analogues, accelerating the generation of diverse compound libraries for high-throughput screening.[1]

The choice of synthetic route is often dictated by the desired substitution pattern and the overall goals of the drug discovery program. A key consideration is the ability to introduce chemical handles that allow for the facile introduction of a variety of functional groups in the later stages of synthesis. This "late-stage functionalization" strategy is highly valuable for the rapid optimization of lead compounds.

Biological Evaluation: A Step-by-Step Guide to Key In Vitro Assays

Once a library of tetrahydronaphthyridine-based compounds has been synthesized, the next critical step is to evaluate their biological activity and drug-like properties. This is typically achieved through a cascade of in vitro assays, starting with primary screening against the target of interest and progressing to more complex cellular and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Primary Target Engagement: In Vitro Kinase Inhibition Assay

For programs targeting protein kinases, a direct measurement of enzymatic inhibition is the first and most crucial step. The following protocol describes a common method for assessing the in vitro potency of compounds against a specific kinase, such as CDK4/6.

Experimental Protocol: In Vitro CDK4/6 Kinase Assay (Luminescence-Based) [5][6]

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[5]

Materials:

  • Recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme

  • Retinoblastoma (Rb) protein or a suitable peptide substrate

  • ATP

  • Test compounds (solubilized in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer 1 µL of each dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Enzyme Addition: Add 2 µL of the CDK4/6 enzyme solution to each well.

  • Substrate/ATP Addition: Add 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. The percentage of inhibition is calculated relative to the DMSO control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Activity: Assessing Cell Viability

Demonstrating that a compound can inhibit a target in a cellular context is a critical step in the drug discovery process. Cell viability assays are commonly used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay [3][4][7][8]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for CDK4/6 inhibitors)

  • Complete cell culture medium

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include wells with DMSO only as a negative control.

  • Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the DMSO control. The GI₅₀ or IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Early ADME Profiling: Permeability and Metabolic Stability

To be an effective oral drug, a compound must be able to cross the intestinal wall and resist rapid metabolism by the liver. Early in vitro assessment of these properties is crucial for prioritizing compounds with favorable pharmacokinetic potential.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [9][10][11][12][13]

PAMPA is a high-throughput method for predicting the passive permeability of a compound across the gastrointestinal tract.[9]

Materials:

  • PAMPA sandwich plate system (donor and acceptor plates)

  • Lipid solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (solubilized in DMSO)

  • 96-well UV-transparent plates

Procedure:

  • Membrane Coating: Coat the membrane of the donor plate with 5 µL of the lipid solution.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Donor Plate Preparation: Prepare solutions of the test compounds in PBS (typically at 50 µM with 0.5% DMSO). Add 150 µL of each compound solution to the wells of the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate to form the "sandwich" and incubate at room temperature for 4-18 hours in a humidified chamber.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes [1][8][9][14][15]

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[15]

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compounds (solubilized in DMSO)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the test compound to the pre-incubated master mix. The final concentration of the test compound is typically 1 µM.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well of a 96-well plate containing cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL)

Data Presentation and Interpretation

The data generated from these assays are crucial for guiding the optimization of lead compounds. Structure-activity relationships (SAR) are established by comparing the biological activity of a series of related compounds. Pharmacokinetic (PK) and pharmacodynamic (PD) modeling can be used to predict the in vivo efficacy of compounds based on their in vitro properties.[7]

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for a Series of Tetrahydronaphthyridine-Based CDK4/6 Inhibitors

CompoundCDK4 IC₅₀ (nM)[16]CDK6 IC₅₀ (nM)[16]MCF-7 GI₅₀ (nM)
1a HH585620>1000
1b ClH184112250
1c MeH226361480
1d HOMe498550890
1e ClOMe9565110

Table 2: Illustrative Preclinical Pharmacokinetic Properties of a Lead Tetrahydronaphthyridine Derivative

ParameterValue
Oral Bioavailability (F%) 65
Plasma Clearance (CLp) 15 mL/min/kg
Volume of Distribution (Vd) 2.5 L/kg
Half-life (t₁/₂) 4.2 hours
In Vitro Metabolic Stability (t₁/₂ in HLMs) 45 minutes

Visualizing the Drug Discovery Workflow and Biological Pathways

Diagrams are powerful tools for visualizing complex processes and relationships. The following diagrams, generated using Graphviz, illustrate the overall drug discovery workflow, a representative signaling pathway, and a typical screening cascade.

Drug_Discovery_Workflow cluster_0 Discovery & Optimization cluster_1 Preclinical Development Target ID Target ID Library Synthesis Library Synthesis Target ID->Library Synthesis HTS HTS Library Synthesis->HTS Hit-to-Lead Hit-to-Lead HTS->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization In Vitro ADME In Vitro ADME Lead Optimization->In Vitro ADME In Vivo PK In Vivo PK In Vitro ADME->In Vivo PK Efficacy Models Efficacy Models In Vivo PK->Efficacy Models Toxicology Toxicology Efficacy Models->Toxicology

Caption: A generalized workflow for small molecule drug discovery.

CDK46_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D Cyclin D Receptor->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylation pRb pRb Cyclin D-CDK4/6->pRb E2F E2F Rb->E2F Inhibition S-Phase Entry S-Phase Entry E2F->S-Phase Entry Transcription

Caption: The CDK4/6-Cyclin D-Rb signaling pathway in cell cycle progression.

Screening_Cascade Primary Screen Primary Screen (e.g., In Vitro Kinase Assay) Dose-Response Dose-Response Confirmation & IC50 Determination Primary Screen->Dose-Response Cell-Based Assay Cell-Based Assay (e.g., Cell Viability) Dose-Response->Cell-Based Assay Selectivity Panel Kinase Selectivity Panel Cell-Based Assay->Selectivity Panel ADME Assays Early ADME Profiling (Permeability, Metabolic Stability) Cell-Based Assay->ADME Assays Lead Candidates Lead Candidates Selectivity Panel->Lead Candidates ADME Assays->Lead Candidates

Caption: A typical screening cascade for identifying lead compounds.

Conclusion

The tetrahydronaphthyridine scaffold represents a highly versatile and fruitful starting point for the discovery of novel bioactive compounds. Its unique structural features and synthetic tractability make it an attractive core for the development of potent and selective modulators of a wide range of biological targets. By employing a systematic approach to library design, synthesis, and biological evaluation, as outlined in this guide, researchers can effectively navigate the early stages of the drug discovery process and identify promising lead candidates for further preclinical and clinical development. The detailed experimental protocols and workflow visualizations provided herein are intended to serve as a valuable resource for scientists and drug development professionals working at the forefront of medicinal chemistry.

References

  • Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. (2020). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. (2022). Journal of Medicinal Chemistry. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (2022). Nature Communications. [Link]

  • Preclinical pharmacokinetic/pharmacodynamic models to predict synergistic effects of co-administered anti-cancer agents. (2009). Cancer Chemotherapy and Pharmacology. [Link]

  • A schematic diagram of CDK4/6 function depicting the role of... (n.d.). ResearchGate. [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]

  • The Inhibitors of CDK4/6 from a Library of Marine Compound Database: A Pharmacophore, ADMET, Molecular Docking and Molecular Dynamics Study. (2022). Marine Drugs. [Link]

  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. (2004). Journal of Combinatorial Chemistry. [Link]

  • Chemical structures for the approved CDK4/6 inhibitors (palbociclib,... (n.d.). ResearchGate. [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). Pharmaceutics. [Link]

  • The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. (2024). Scientific Reports. [Link]

  • Preclinical pharmacokinetic, antitumor and toxicity studies with CI-994 (correction of CL-994) (N-acetyldinaline). (1998). Investigational New Drugs. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2018). SLAS Discovery. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2017). Journal of Medicinal Chemistry. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (2001). CORE. [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)... (2011). Xenobiotica. [Link]

  • CDK4/6 Target Review Part 2: From Palbociclib to the Current Landscape. (2025). Drug Hunter. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (2017). Lokey Lab Protocols - Wikidot. [Link]

  • The Intricate Role of CXCR4 in Cancer. (2015). Advances in Cancer Research. [Link]

  • pampa-permeability-assay.pdf. (n.d.). Technology Networks. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2023). ResearchGate. [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update. (2022). Molecules. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]

Sources

Mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of 5,6,7,8-Tetrahydro-1,6-naphthyridine Analogs

Executive Summary

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a classic example of a "privileged scaffold" in modern medicinal chemistry. Far from being restricted to a single biological target, this versatile heterocyclic system has served as the foundation for developing highly potent and selective modulators for a diverse array of protein classes, spanning nuclear receptors, viral enzymes, and membrane-bound transporters. This guide provides a detailed exploration of the distinct mechanisms of action associated with analogs built upon this scaffold, offering researchers and drug development professionals an in-depth understanding of their therapeutic potential across different disease areas, including autoimmune disorders, viral infections, and metabolic diseases. We will dissect the molecular interactions, downstream signaling pathways, structure-activity relationships, and the critical experimental methodologies used to elucidate these functions.

Introduction: A Scaffold of Therapeutic Versatility

The 5,6,7,8-tetrahydro-1,6-naphthyridine structure is a bicyclic heteroaromatic system featuring a fused pyridine and dihydropyridine ring. Its conformational rigidity and defined three-dimensional geometry make it an ideal starting point for drug design. The nitrogen atoms within the rings provide key hydrogen bonding capabilities, while the saturated portion of the structure allows for precise stereochemical control of substituents, enabling tailored interactions within complex protein binding pockets.

The synthesis of this scaffold has been achieved through various strategies, including the classic Pictet-Spengler reaction and more modern transition metal-catalyzed [2+2+2] cyclizations, making it accessible for chemical library development[1][2]. This chemical tractability has empowered medicinal chemists to explore its potential against a wide range of biological targets, leading to the discovery of compounds with distinct and potent activities.

Mechanism I: Inverse Agonism of RORγt for Autoimmune Diseases

One of the most significant applications of the tetrahydronaphthyridine scaffold is in the development of inverse agonists for the Retinoid-related orphan receptor γt (RORγt).

The Role of RORγt in Immunity

RORγt is a nuclear receptor that acts as a master transcription factor for the differentiation of T helper 17 (Th17) cells[3]. These cells are critical for clearing certain pathogens but are also key drivers of pathology in numerous autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease, primarily through their production of pro-inflammatory cytokines like IL-17A and IL-17F[3]. Therefore, inhibiting the action of RORγt is a highly sought-after therapeutic strategy to suppress Th17 cell-mediated inflammation[1][3].

Molecular Mechanism: Inverse Agonism

Unlike a traditional antagonist that simply blocks an agonist from binding, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, actively reducing its basal or constitutive activity. For RORγt, this means an inverse agonist not only prevents the transcription of target genes like IL17A but actively represses it.

A prime example of a potent and selective RORγt inverse agonist built on this scaffold is TAK-828F , developed by Takeda[1][3][4]. By binding to the ligand-binding pocket of RORγt, TAK-828F induces a conformational change that promotes the recruitment of corepressor proteins, leading to the silencing of gene transcription.

Signaling Pathway Diagram

RORgt_Pathway cluster_Th17 Th17 Cell RORgt RORγt (Nuclear Receptor) DNA IL-17 Promoter (DNA) RORgt->DNA Basal Activation IL17 IL-17A/F Production TAK828F TAK-828F (Inverse Agonist) TAK828F->RORgt Binds & Stabilizes Inactive State DNA->IL17 Transcription Inflammation Autoimmune Inflammation IL17->Inflammation

Caption: Inverse agonism of RORγt by TAK-828F blocks IL-17 production.

Experimental Protocol: RORγt Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγt in a cellular context.

Objective: To measure the inverse agonist activity of a test compound on RORγt.

Materials:

  • HEK293 cells (or other suitable host cell line).

  • Expression plasmid for full-length human RORγt.

  • Reporter plasmid containing the firefly luciferase gene under the control of an IL-17 promoter.

  • Control plasmid containing the Renilla luciferase gene for normalization (e.g., pRL-TK).

  • Lipofectamine 3000 or similar transfection reagent.

  • Dual-Luciferase® Reporter Assay System (Promega).

  • Test compounds (e.g., TAK-828F analogs).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells in each well with the RORγt expression plasmid, the IL-17 promoter-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 6 hours.

  • Compound Treatment: Remove the transfection medium and replace it with fresh medium containing serial dilutions of the test compounds or vehicle control (e.g., 0.1% DMSO). Include a known RORγt inverse agonist as a positive control.

  • Incubation: Incubate the plate for an additional 18-24 hours.

  • Lysis and Luminescence Reading:

    • Remove the medium from the wells.

    • Lyse the cells using Passive Lysis Buffer.

    • Measure the firefly luciferase activity (RORγt activity) followed by the Renilla luciferase activity (transfection control) using a luminometer and the dual-luciferase assay reagents.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration at which the compound causes 50% inhibition of RORγt's basal activity.

Self-Validation: The inclusion of a vehicle control establishes the baseline RORγt activity, while a positive control (known inverse agonist) confirms the assay's responsiveness. The normalization to Renilla luciferase accounts for variations in cell viability and transfection efficiency.

Mechanism II: Allosteric Inhibition of HIV-1 Integrase

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has also been successfully utilized to develop inhibitors of HIV-1 replication by targeting the viral enzyme integrase in a unique, allosteric manner[5].

The Role of HIV-1 Integrase

HIV-1 integrase is essential for the viral life cycle, catalyzing the insertion of the viral DNA into the host cell's genome. This process requires the interaction of integrase with a host cell cofactor, the Lens Epithelium-Derived Growth Factor (LEDGF/p75)[5]. This protein-protein interaction tethers the integrase to the host chromatin, guiding the integration process. Disrupting this interaction is a validated strategy for HIV-1 therapy.

Molecular Mechanism: Promoting Aberrant Multimerization

Compounds based on the tetrahydronaphthyridine scaffold have been designed to bind to the integrase dimer at the specific site where LEDGF/p75 normally binds. These molecules, known as Allosteric Integrase Inhibitors (ALLINIs), do not compete with the enzyme's catalytic site. Instead, they act as a molecular "glue," inducing a conformational change that promotes the aberrant and premature multimerization of the integrase enzyme[5]. This prevents the functional interaction with viral RNA and LEDGF/p75, effectively halting the integration process and inhibiting viral replication[5].

Experimental Workflow Diagram

HIV_Workflow cluster_workflow ALLINI Development Workflow HTS High-Throughput Screening SAR SAR Studies on Naphthyridine Core HTS->SAR Hit ID Assay HIV-1 Replication Assay (Cell-based) SAR->Assay Potency Optimization PK Pharmacokinetic Studies (in vivo) Assay->PK Efficacy Confirmation Lead Lead Compound PK->Lead Candidate Selection

Caption: Workflow for developing HIV-1 integrase allosteric inhibitors.

Mechanism III: Agonism of TGR5 for Metabolic Diseases

While not exclusively featuring the 1,6-naphthyridine core, closely related scaffolds have been developed as agonists of the Takeda G protein-coupled receptor 5 (TGR5), a promising target for metabolic disorders like type 2 diabetes and obesity[6][7][8].

The Role of TGR5 in Metabolism

TGR5 (also known as GPBAR1) is a G-protein coupled receptor (GPCR) that is endogenously activated by bile acids[8][9]. It is expressed in various tissues, including the intestine, gallbladder, and certain immune cells. Upon activation in intestinal L-cells, TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, suppresses glucagon, and promotes satiety[10]. TGR5 activation also increases energy expenditure, making it an attractive target for treating metabolic diseases[6][7].

Molecular Mechanism: Gs-Coupled Signaling

As a GPCR, TGR5 activation by an agonist initiates a canonical intracellular signaling cascade.

  • Ligand Binding: The agonist binds to the receptor on the cell surface.

  • G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.

  • Adenylate Cyclase Activation: The activated Gs-alpha subunit stimulates adenylate cyclase.

  • cAMP Production: Adenylate cyclase converts ATP to cyclic adenosine monophosphate (cAMP), a key second messenger[9].

  • Downstream Effects: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) and other effectors, culminating in cellular responses like GLP-1 secretion.

Structure-Activity Relationship (SAR) Summary

Extensive SAR studies have been conducted on TGR5 agonists, revealing key structural requirements for potency[11][12]. While the specific 1,6-naphthyridine core is less common, general principles can be applied.

Modification PositionEffect on TGR5 Agonist ActivityRationale
Core Scaffold High lipophilicity is generally favored.The TGR5 binding pocket is largely hydrophobic, accommodating the steroidal structure of bile acids.
Acidic/Polar Group Often replaced with bioisosteres.While bile acids have a carboxylic acid, many synthetic agonists replace this to improve drug-like properties.
Side Chains Bulky, hydrophobic groups enhance potency.These groups make critical van der Waals contacts within the binding site.
Experimental Protocol: cAMP Accumulation Assay

This is a fundamental functional assay to quantify the agonistic activity of compounds targeting Gs-coupled receptors like TGR5.

Objective: To measure the dose-dependent increase in intracellular cAMP levels following compound treatment in cells expressing TGR5.

Materials:

  • CHO-K1 (or similar) cells stably expressing human TGR5.

  • Assay medium (e.g., HBSS with 20 mM HEPES).

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Test compounds and a reference agonist (e.g., lithocholic acid or a known synthetic agonist).

  • HTRF cAMP detection kit (Cisbio) or similar FRET/ELISA-based kit.

Step-by-Step Methodology:

  • Cell Seeding: Plate TGR5-expressing CHO-K1 cells into a 384-well low-volume white plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer containing IBMX.

  • Cell Treatment: Aspirate the culture medium and add the compound dilutions to the cells. Include wells with a reference agonist for a positive control and wells with vehicle (DMSO) for a negative control.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Lysis and Detection: Add the cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) from the HTRF kit directly to the wells, which also induces cell lysis.

  • Incubation: Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm). The ratio is inversely proportional to the cAMP concentration.

    • Convert the ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect).

Self-Validation: The use of a known agonist validates the cellular response pathway. The phosphodiesterase inhibitor ensures a robust signal window. A full dose-response curve allows for accurate determination of both potency (EC₅₀) and efficacy (Eₘₐₓ).

Other Reported Mechanisms

The versatility of the tetrahydronaphthyridine scaffold is further highlighted by its application in other areas. Notably, 5,6,7,8-tetrahydro-2,6- and 2,7-naphthyridine derivatives have been patented as inhibitors of the sodium-coupled citrate transporter (NaCT, SLC13A5), a target for metabolic and age-related diseases[13]. This demonstrates that even subtle changes to the core scaffold's isomerism can redirect its biological activity towards entirely different target classes.

Conclusion and Future Directions

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a testament to the power of privileged structures in drug discovery. Its ability to serve as a foundation for an RORγt inverse agonist, an allosteric HIV-1 integrase inhibitor, and modulators of metabolic targets like TGR5 and NaCT underscores its remarkable chemical and biological versatility. The distinct mechanisms—ranging from nuclear receptor modulation and enzyme allostery to GPCR signaling—highlight how subtle modifications in stereochemistry and substituent patterns can profoundly redirect biological activity.

Future research will likely continue to exploit this scaffold. The development of next-generation analogs with improved pharmacokinetic profiles, greater selectivity, and novel functionalities remains an active area of investigation. As our understanding of disease biology deepens, this adaptable core will undoubtedly be leveraged to develop innovative therapeutics for a host of unmet medical needs.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed.
  • Development of Selective TGR5 Ligands Based on the 5,6,7,8-Tetrahydro-5,5,8,8-tetramethylnaphthalene Skeleton. PubMed.
  • Recent advancements in the structural exploration of TGR5 agonists for diabetes tre
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations.
  • Discovery and characterization of small-molecule TGR5 ligands with agonistic activity. PubMed.
  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.
  • Discovery, Structure-Activity Relationships, and In Vivo Activity of Dihydropyridone Agonists of the Bile Acid Receptor TGR5. PubMed.
  • Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Str
  • Structure-Activity Relationship Study of Betulinic Acid, A Novel and Selective TGR5 Agonist, and Its Synthetic Derivatives: Potential Impact in Diabetes.
  • 5,6,7,8-TETRAHYDRO-2,6- AND 2,7-NAPHTHYRIDINE DERIVATIVES FOR USE IN THE TREATMENT OF DISEASES RESPONSIVE TO CITRATE TRANSPORTER MODUL
  • TGR5 ligands as potential therapeutics in inflamm
  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed.

Sources

In silico modeling of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of compounds with significant therapeutic potential.[1] Derivatives of this scaffold have been identified as potent inhibitors of critical biological targets, including HIV-1 integrase and the Retinoid-related orphan receptor γt (RORγt), highlighting their relevance in antiviral and autoimmune disease research.[2][3][4] This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling pipeline for this compound derivatives. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. We will navigate the complete computational workflow, from initial target identification to the nuanced analysis of protein-ligand stability and predictive ADMET profiling, ensuring a self-validating and robust computational strategy.

The Strategic Framework: An Overview of the In Silico Workflow

Modern drug discovery leverages computational methods to de-risk and accelerate the identification and optimization of lead compounds.[5] This is achieved by building predictive models that assess the interaction of a ligand with its biological target and forecast its pharmacokinetic properties. The overall process is a multi-stage funnel, designed to intelligently filter vast chemical spaces to find candidates with the highest probability of success.

In_Silico_Workflow cluster_0 Phase 1: Target & Compound Setup cluster_1 Phase 2: Binding Prediction cluster_2 Phase 3: Property & Activity Modeling Target_ID Target Identification & Validation Protein_Prep Protein Preparation Target_ID->Protein_Prep PDB Structure Ligand_Prep Ligand Preparation Docking Molecular Docking (Pose & Affinity) Ligand_Prep->Docking 3D Ligand ADMET ADMET Prediction (Pharmacokinetics) Ligand_Prep->ADMET Chemical Structure Protein_Prep->Docking Prepared Receptor MD_Sim Molecular Dynamics (Stability & Refinement) Docking->MD_Sim Top Poses QSAR QSAR Modeling (Activity Prediction) MD_Sim->QSAR Binding Energy Data Lead_Opt Lead Optimization QSAR->Lead_Opt Activity Insights ADMET->Lead_Opt Safety Profile

Caption: High-level overview of the computational drug design workflow.

Foundational Steps: Target Identification and Molecule Preparation

The validity of any in silico model is wholly dependent on the quality of its inputs. This section details the critical preparatory stages for both the biological target (protein) and the small molecules (ligands).

Target Identification and Validation

Before any computational work can begin, a biological target must be identified and validated. For the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, literature already points to several validated targets. For instance, a series of these derivatives has been shown to target the allosteric site of HIV-1 integrase, which binds the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75), thereby inhibiting viral replication.[2][3] Another derivative, TAK-828F, has been identified as a potent inverse agonist of RORγt, a key regulator of Th17 cell differentiation implicated in autoimmune diseases.[4][6]

For novel derivatives where the target is unknown, predictive servers like SwissTargetPrediction can be employed. These tools operate on the principle of chemical similarity, suggesting likely protein targets based on the structural resemblance of the query molecule to known bioactive ligands. Kinases, which are frequently dysregulated in diseases like cancer, represent a major class of drug targets and are often explored in computational studies.[7][8]

Experimental Protocol: Preparation of Ligand and Protein

This protocol ensures that both the ligand and protein are in a chemically and structurally correct state for subsequent docking and simulation.

Objective: To generate high-quality, 3D, analysis-ready structures for a set of this compound derivatives and their target protein.

Materials:

  • 2D structures of ligand derivatives (e.g., from PubChem).[9][10]

  • Protein target structure file (e.g., from RCSB PDB).[11][12]

  • Software: AutoDock Tools, PyMOL/Chimera, Open Babel.[13][14]

Protocol Steps:

  • Ligand Preparation:

    • Step 1.1: Obtain 2D Structure: Source the 2D structure of the parent amine and its derivatives from a chemical database like PubChem. Save in SDF or MOL format.

    • Step 1.2: Convert to 3D: Use a tool like Open Babel to convert the 2D structure into an initial 3D conformation. This step generates a plausible 3D geometry.

    • Step 1.3: Add Hydrogens & Assign Charges: Load the 3D structure into AutoDock Tools. Add polar hydrogens and compute Gasteiger charges. This is crucial for correctly modeling electrostatic interactions and hydrogen bonds.

    • Step 1.4: Define Torsion Tree: Define the rotatable bonds in the ligand. This step dictates the conformational flexibility the ligand will have during the docking simulation.

    • Step 1.5: Save as PDBQT: Save the prepared ligand in the PDBQT file format, which contains the atomic coordinates, partial charges, and atom type information required by AutoDock Vina.[15]

  • Protein Preparation:

    • Step 2.1: Obtain Protein Structure: Download the crystal structure of the target protein from the RCSB PDB database.[11] For this example, let's consider HIV-1 Integrase (PDB ID: 5HOT).

    • Step 2.2: Clean the Structure: Load the PDB file into a molecular viewer like PyMOL or UCSF Chimera.[16] Remove all non-essential components:

      • Water Molecules: Generally removed, unless specific water molecules are known to be critical for ligand binding (i.e., bridging waters).[17]

      • Co-crystallized Ligands & Ions: Remove any existing ligands, ions, or cofactors from the binding site to make it available for docking.

    • Step 2.3: Add Hydrogens & Repair: Use a preparation wizard (e.g., in AutoDock Tools or Chimera) to add hydrogens, as they are typically absent in PDB files.[16][17] This step also allows for the repair of any missing side chains or loops in the crystal structure.

    • Step 2.4: Assign Charges: Add Kollman charges to the protein atoms. This provides a more accurate representation of the protein's electrostatic field compared to Gasteiger charges used for the ligand.

    • Step 2.5: Save as PDBQT: Save the cleaned, repaired, and charged protein structure as a PDBQT file.[18]

Preparation_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Get 2D Structure (PubChem) L2 Generate 3D Conformation (Open Babel) L1->L2 L3 Add Hydrogens & Assign Gasteiger Charges L2->L3 L4 Define Rotatable Bonds L3->L4 L5 Save as PDBQT L4->L5 P1 Get Crystal Structure (RCSB PDB) P2 Remove Water, Ions, & Co-crystallized Ligands P1->P2 P3 Add Hydrogens & Repair Missing Residues P2->P3 P4 Assign Kollman Charges P3->P4 P5 Save as PDBQT P4->P5

Caption: Workflow for ligand and protein preparation.

Structure-Based Design: Predicting Binding with Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[19] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries.[7]

The Causality of Docking: Sampling and Scoring

The docking process can be broken down into two key components:[19]

  • Sampling: The algorithm explores a vast number of possible ligand conformations and orientations (poses) within the defined binding site.[20]

  • Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding free energy. A more negative score typically indicates a more favorable binding interaction.[19]

Experimental Protocol: Molecular Docking with AutoDock Vina

Objective: To predict the binding modes and affinities of the prepared naphthyridine derivatives against the target protein.

Materials:

  • Prepared ligand PDBQT files.

  • Prepared protein PDBQT file.

  • Software: AutoDock Tools, AutoDock Vina.[21]

Protocol Steps:

  • Step 3.1: Define the Search Space (Grid Box):

    • In AutoDock Tools, load the prepared protein PDBQT file.

    • Open the "Grid Box" tool.[15] A cube representing the docking search space will appear.

    • Position and size the grid box to encompass the entire binding site of interest. The coordinates of the center and the dimensions (in Angstroms) of this box are critical parameters.

    • Causality: The grid box confines the search algorithm to the relevant active site, drastically improving computational efficiency. A box that is too small may miss the correct binding pose, while one that is too large will needlessly increase calculation time.

  • Step 3.2: Configure the Docking Run:

    • Create a configuration text file (e.g., conf.txt). This file tells Vina where to find the input files and where to save the output.

    • Specify the paths to the receptor and ligand PDBQT files.

    • Input the center and size coordinates of the grid box determined in the previous step.[13]

    • Define the output file name for the docking results (e.g., output.pdbqt).

  • Step 3.3: Execute AutoDock Vina:

    • Run Vina from the command line, pointing it to the configuration file: vina --config conf.txt --log log.txt.[22]

    • Vina will perform the docking calculation and write the results to the specified output and log files.

  • Step 3.4: Analyze the Results:

    • The output PDBQT file contains multiple binding modes (typically 9) for the ligand, ranked by their binding affinity scores (in kcal/mol).

    • The log file contains a summary table of these scores. The lowest energy score represents the most probable binding mode.

    • Load the protein and the output ligand poses into PyMOL or Chimera for visual inspection. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the top-ranked pose and the protein's active site residues.

Data Presentation: Docking Results

Quantitative results should be summarized for clear comparison.

Derivative IDSubstituent (R)Binding Affinity (kcal/mol)Key Interacting Residues
Parent -H-7.8ASP64, ASP116, GLU152
DERIV-01 -CH3-8.1ASP64, ASP116, TYR143
DERIV-02 -F-8.5ASP64, GLU152, LYS159
DERIV-03 -OCH3-8.3ASP64, ASP116, LYS156

Dynamic Refinement: Assessing Complex Stability with Molecular Dynamics

While docking provides a valuable static snapshot of a potential binding event, it does not account for the inherent flexibility of the protein or the influence of solvent. Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the protein-ligand complex over time, providing critical insights into the stability of the predicted binding pose.[23]

Experimental Protocol: MD Simulation Workflow with GROMACS

Objective: To evaluate the stability of the top-ranked protein-ligand complex from docking in a simulated physiological environment.

Materials:

  • Top-ranked docked complex (protein + ligand pose).

  • Software: GROMACS.[24][25]

Protocol Steps (Conceptual Overview):

  • Step 4.1: System Preparation & Topology Generation:

    • Generate a topology for the protein-ligand complex. The topology file describes the bonded and non-bonded parameters for every atom in the system, according to a chosen force field (e.g., AMBER, CHARMM).[26]

  • Step 4.2: Solvation and Ionization:

    • Place the complex in a periodic box of a specific shape (e.g., cubic).

    • Fill the box with explicit water molecules to simulate an aqueous environment.

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge, creating a more realistic electrostatic environment.[27]

  • Step 4.3: Energy Minimization:

    • Perform an energy minimization run to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup process.

  • Step 4.4: Equilibration (NVT & NPT):

    • Conduct two short equilibration phases. First, in an NVT ensemble (constant Number of particles, Volume, and Temperature), to bring the system to the target temperature.

    • Second, in an NPT ensemble (constant Number of particles, Pressure, and Temperature), to adjust the system density to the correct level. During equilibration, position restraints are often applied to the protein and ligand to allow the solvent to relax around them.[27]

  • Step 4.5: Production MD Run:

    • Remove the position restraints and run the main simulation for a desired length of time (e.g., 100 nanoseconds). The trajectory (atomic coordinates over time) is saved at regular intervals.

  • Step 4.6: Trajectory Analysis:

    • Analyze the saved trajectory to assess stability. Key metrics include:

      • Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from their starting positions. A stable, converging RMSD plot indicates a stable binding pose.

      • Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of the protein.

      • Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time.

MD_Workflow Start Docked Complex Topology Generate Topology (Force Field) Start->Topology Solvate Solvate & Add Ions Topology->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Standard workflow for a molecular dynamics simulation.

Predicting Pharmacokinetics: In Silico ADMET Modeling

A compound with excellent binding affinity is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling predicts these pharmacokinetic and toxicological properties. In silico ADMET prediction is a cost-effective way to identify compounds with potential liabilities early in the discovery process.[28]

Key ADMET Properties and Their Importance
  • Absorption: Predicts properties like human intestinal absorption (HIA) and cell permeability (Caco-2).

  • Distribution: Relates to how the drug spreads through the body, including plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

  • Metabolism: Assesses susceptibility to breakdown by Cytochrome P450 (CYP) enzymes.

  • Excretion: Predicts the route and rate of elimination from the body.

  • Toxicity: Flags potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other adverse effects.

Various software packages and web servers (e.g., ADMET Predictor®, SwissADME) can be used to predict these properties based on the chemical structure of the derivatives.[29][30]

Data Presentation: Predicted ADMET Properties
Derivative IDHIABBB PermeantCYP2D6 InhibitorhERG BlockerAmes Toxic
Parent GoodYesNoLow RiskNo
DERIV-01 GoodYesNoLow RiskNo
DERIV-02 GoodNoNoLow RiskNo
DERIV-03 ModerateYesYesHigh RiskNo

Conclusion

The in silico modeling of this compound derivatives provides a powerful, multi-faceted approach to accelerate drug discovery. By integrating structure-based methods like molecular docking and dynamics with predictive ADMET and QSAR modeling, researchers can rationally design novel compounds, prioritize synthetic efforts, and increase the likelihood of identifying clinically viable drug candidates. The key to success lies not in the blind application of these tools, but in a deep understanding of the scientific principles behind each step, ensuring that the generated data is both robust and actionable. This guide provides the foundational framework and technical protocols to empower researchers to confidently apply these computational strategies to their own drug discovery programs.

References

  • Kessl, J. et al. (2012). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Semantic Scholar. Available at: [Link]

  • Kessl, J. et al. (2012). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. Available at: [Link]

  • CD ComputaBio. In Silico ADMET Prediction Service. CD ComputaBio. Available at: [Link]

  • Ferreira, R. S. et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]

  • Al-Warhi, T. et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. Available at: [Link]

  • Nishizawa, N. et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH National Library of Medicine. Available at: [Link]

  • Serrano, E. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Kumar, A. et al. (2023). Development of Kinase-Centric Drugs: A Computational Perspective. PubMed. Available at: [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. Available at: [Link]

  • RCSB PDB. (n.d.). Homepage. RCSB Protein Data Bank. Available at: [Link]

  • Lemkul, J. (n.d.). GROMACS Tutorials. GROMACS Tutorials. Available at: [Link]

  • Johnson, T. A. et al. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. ACS Publications. Available at: [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • Chandrasekaran, B. et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available at: [Link]

  • Zhang, Y. et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. Available at: [Link]

  • Kar, S. & Leszczynski, J. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine dihydrochloride. PubChem. Available at: [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Al-Warhi, T. et al. (2025). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. Available at: [Link]

  • Pahikkala, T. et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. Available at: [Link]

  • Nishizawa, N. et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. Available at: [Link]

  • University of Cambridge. (n.d.). Protein-Ligand Docking. University of Cambridge. Available at: [Link]

  • Forli, S. et al. (n.d.). Basic docking. Autodock Vina Documentation. Available at: [Link]

  • InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Available at: [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. Available at: [Link]

  • LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. Available at: [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. Available at: [Link]

  • Kumar, A. et al. (2021). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available at: [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • The Research Nest. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]

  • DeepMind. (n.d.). AlphaFold Protein Structure Database. AlphaFold. Available at: [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. EMBL-EBI. Available at: [Link]

  • Chen, Y. C. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-2-naphthylamine. PubChem. Available at: [Link]

  • Huey, R. et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Available at: [Link]

  • Meng, X. Y. et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]

  • Gapsys, V. et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine. PubChem. Available at: [Link]

  • Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. Galaxy Training Network. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-7-methyl-1,8-naphthyridine. PubChem. Available at: [Link]

  • UniProt Consortium. (n.d.). UniProt. UniProt. Available at: [Link]

  • Bioinformatics Dot Com. (2020). How To Use RCSB Protein Data Bank (PDB); Basic Tutorial. YouTube. Available at: [Link]

Sources

Methodological & Application

Pictet-Spengler synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols:

Facile Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine via the Pictet-Spengler Reaction

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine framework is a privileged scaffold in modern medicinal chemistry, forming the core of therapeutic agents targeting a range of diseases, including viral infections and autoimmune disorders.[1][2] This application note provides a comprehensive guide to the synthesis of a key building block, this compound, utilizing the robust and historically significant Pictet-Spengler reaction. We present a detailed experimental protocol, mechanistic insights, and expert commentary on critical process parameters, designed for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Importance of the Tetrahydronaphthyridine Core

Fused N-heterocycles are cornerstones of drug discovery, offering a rigid three-dimensional structure with defined vectors for substituent placement.[1] Among these, the tetrahydronaphthyridine (THN) isomers are particularly valuable. The 1,6-THN scaffold, for example, is integral to the structure of potent HIV-1 integrase allosteric inhibitors and RORγt inverse agonists.[2][3] The development of efficient and scalable synthetic routes to access functionalized THN derivatives is therefore a critical endeavor.

The Pictet-Spengler reaction, first reported in 1911, remains one of the most effective methods for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems.[4][5][6] The reaction involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, proceeding through an intramolecular cyclization.[4][5] While traditionally applied to electron-rich aromatic systems like indoles, its application to less nucleophilic heteroaromatics such as pyridine is feasible, albeit often requiring more forcing conditions.[4] This guide details the strategic application of this reaction to forge the 1,6-naphthyridine skeleton.

Mechanistic Pathway: The Pictet-Spengler Reaction

The synthesis proceeds via a well-established cascade of three key steps under acidic conditions. The driving force is the formation of a highly electrophilic iminium ion intermediate that is susceptible to intramolecular attack by the pyridine ring.[4]

  • Imine/Iminium Ion Formation: The reaction initiates with the condensation of the primary ethylamine group of the starting material, 3-(2-aminoethyl)pyridin-2-amine, with an aldehyde (in this case, formaldehyde). The resulting Schiff base (imine) is then protonated by the acid catalyst to form a highly reactive iminium ion.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The C4 position of the 2-aminopyridine ring, activated by the amino group, acts as the nucleophile. It attacks the electrophilic iminium ion in a 6-endo-trig cyclization, which is the key ring-forming step.

  • Rearomatization: A final deprotonation step restores the aromaticity of the pyridine ring, yielding the stable tetrahydronaphthyridine product.

The overall mechanism is depicted below.

pictet_spengler_mechanism Pictet-Spengler Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Start 3-(2-Aminoethyl)pyridin-2-amine + Formaldehyde (CH₂O) Imine Schiff Base (Imine) Start->Imine Condensation (-H₂O) Iminium Iminium Ion (Electrophile) Imine->Iminium Protonation (H⁺ Catalyst) Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Electrophilic Attack (Ring Closure) Product This compound Spiro->Product Deprotonation (Rearomatization)

Caption: The reaction pathway from reactants to the final product.

Detailed Experimental Protocol

This protocol is designed for the synthesis of the target compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood by trained personnel.

3.1. Materials and Reagents

ReagentGradeSupplierNotes
3-(2-Aminoethyl)pyridin-2-amine>95%Custom Synthesis/AcmeStarting material. Assumed to be prepared separately.
ParaformaldehydeReagent GradeSigma-AldrichSource of formaldehyde.
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Sigma-AldrichAcid catalyst. Handle with care.
Dichloromethane (DCM), AnhydrousACS Grade, >99.8%Fisher ScientificReaction solvent. Must be dry.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor aqueous work-up.
Brine (Saturated NaCl solution)ACS GradeVWRFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRDrying agent.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Ethyl Acetate, HPLC GradeACS GradeFisher ScientificEluent for chromatography.
Hexanes, HPLC GradeACS GradeFisher ScientificEluent for chromatography.
Methanol, HPLC GradeACS GradeFisher ScientificEluent for chromatography.

3.2. Equipment

  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

3.3. Step-by-Step Synthesis Procedure

experimental_workflow A 1. Reaction Setup - Add 3-(2-aminoethyl)pyridin-2-amine (1.0 eq) and paraformaldehyde (1.1 eq) to dry DCM under N₂ atmosphere. B 2. Catalysis & Reaction - Cool to 0°C. - Add Trifluoroacetic Acid (TFA) (2.0 eq) dropwise. - Warm to room temp. and stir for 12-24h. - Monitor by TLC. A->B C 3. Work-up - Quench with sat. NaHCO₃ solution. - Extract with DCM (3x). - Wash combined organic layers with brine. B->C D 4. Isolation - Dry organic layer over MgSO₄. - Filter and concentrate via rotary evaporation. C->D E 5. Purification - Purify crude product by silica gel column chromatography. D->E F 6. Characterization - Analyze pure fractions by ¹H NMR, ¹³C NMR, and HRMS. E->F

Caption: A streamlined workflow for the synthesis and purification.

Procedure:

  • Reaction Setup: To a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-(2-aminoethyl)pyridin-2-amine (e.g., 1.37 g, 10 mmol, 1.0 eq). Add anhydrous dichloromethane (DCM, 40 mL) and stir under a nitrogen atmosphere until the amine dissolves. Add paraformaldehyde (0.33 g, 11 mmol, 1.1 eq).

  • Catalysis and Reaction: Cool the resulting suspension to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (1.54 mL, 20 mmol, 2.0 eq) dropwise over 5 minutes. Causality Note: The use of a strong Brønsted acid like TFA is crucial for protonating the intermediate imine to the more electrophilic iminium ion, which is necessary for the cyclization onto the moderately nucleophilic pyridine ring.[4][5] An excess is used to ensure complete activation.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by TLC (Typical eluent: 90:9:1 DCM/Methanol/Ammonium Hydroxide), observing the consumption of the starting material.

  • Aqueous Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~8). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3 x 30 mL). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Expert Tip: A gradient elution is recommended, starting with 100% DCM and gradually increasing the polarity with a mixture of DCM and methanol (e.g., up to 10% methanol). Adding a small amount of triethylamine or ammonium hydroxide (0.5-1%) to the eluent can prevent the amine product from streaking on the silica gel.

  • Characterization: Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to afford this compound as a solid or oil. Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Discussion and Troubleshooting

  • Choice of Carbonyl: While formaldehyde is used here for the parent structure, other aldehydes or ketones can be employed to install substituents at the C7 position. Note that bulkier ketones may require higher temperatures or stronger acid catalysts.[5]

  • Acid Catalyst: The choice and amount of acid are critical. Insufficient acid will lead to a sluggish or incomplete reaction. However, a large excess can protonate the 2-amino group on the pyridine ring, deactivating it towards the electrophilic substitution.[5] TFA is often a good choice, but other acids like HCl or p-TsOH can also be effective.

  • Solvent: The solvent must be anhydrous to prevent hydrolysis of the iminium ion intermediate. DCM, toluene, or methanol are common choices.[7]

  • Low Yields: If the yield is low, ensure all reagents are pure and solvents are anhydrous. The reaction may require gentle heating (e.g., 40 °C) to drive the cyclization, particularly if the pyridine ring is substituted with electron-withdrawing groups.

  • Purification Challenges: The basic nature of the product can cause tailing on silica gel. As noted, adding a small amount of a basic modifier to the eluent system is a standard technique to obtain sharp bands and good separation.[8]

Conclusion

The Pictet-Spengler reaction provides a direct and efficient pathway for the synthesis of the medicinally relevant 5,6,7,8-tetrahydro-1,6-naphthyridine core. By carefully controlling the reaction parameters, particularly the acid catalyst and solvent, researchers can reliably access this compound. This protocol offers a validated starting point for the synthesis of this compound and its analogues, facilitating further exploration in drug discovery and development programs.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). Journal of Organic Chemistry, 85(16), 10797-10805. [Link]

  • Pictet–Spengler reaction. In Wikipedia. Retrieved January 19, 2026. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). National Institutes of Health. [Link]

  • Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet-Spengler Reactions. (n.d.). Semantic Scholar. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. [Link]

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014). [Source not explicitly named, likely a journal article]. [Link]

  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (2022). National Institutes of Health. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2018). Journal of Medicinal Chemistry. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). MDPI. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). ResearchGate. [Link]

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (2007). Organic Letters. [Link]

  • Application of the Modified Pictet−Spengler Cyclization Reaction for the Preparation of an Imidazopyrazine Ring: Synthesis of new Pyrido- and Pyrimido-imidazopyrazines. (2009). ACS Combinatorial Science. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). PubMed Central. [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (2007). ResearchGate. [Link]

  • Tetrahydronaphthyridines and their importance. (n.d.). ResearchGate. [Link]

  • Role of Chromatography in Purification and Characterization of Flavonoid from Medicinal Plants. (2022). ResearchGate. [Link]

Sources

Application Notes and Protocols for Cobalt-Catalyzed [2+2+2] Cyclization in Tetrahydronaphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Tetrahydronaphthyridines in Modern Drug Discovery

The tetrahydronaphthyridine core is a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that is highly sought after in the design of novel therapeutics. These saturated heterocyclic systems are prevalent in a range of biologically active molecules, demonstrating significant potential in targeting complex disease pathways. Their structural rigidity and defined exit vectors for substitution make them ideal candidates for library synthesis in drug discovery campaigns.[1][2] Tetrahydronaphthyridine derivatives have shown promise as selective CDK4/6 inhibitors for cancer therapy, CXCR4 antagonists for HIV entry inhibition, and positive allosteric modulators of metabotropic glutamate receptors (mGluRs) for neurological disorders.[3][4][5]

The construction of these valuable motifs, however, can be challenging. Traditional synthetic routes often require multiple steps and may lack the efficiency and atom economy desired in modern pharmaceutical development. The cobalt-catalyzed [2+2+2] cycloaddition of diynes and nitriles has emerged as a powerful and elegant solution to this synthetic hurdle. This methodology allows for the rapid assembly of the tetrahydronaphthyridine core in a single, atom-economical step, often with high yields and regioselectivity. This guide provides a comprehensive overview of the cobalt-catalyzed [2+2+2] cyclization for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines, complete with detailed mechanistic insights, practical experimental protocols, and troubleshooting advice to empower researchers in this field.

Mechanistic Insights: The Cobalt Catalytic Cycle

The cobalt-catalyzed [2+2+2] cycloaddition proceeds through a well-defined catalytic cycle, initiated by a low-valent cobalt(I) species. The most commonly employed precatalyst is cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, which readily loses its carbonyl ligands under thermal or photochemical conditions to generate the catalytically active CpCo(I) fragment.

The catalytic cycle can be dissected into the following key steps:

  • Ligand Exchange and Alkyne Coordination: The catalytically active CpCo(I) species coordinates to the two alkyne moieties of the diyne substrate.

  • Oxidative Coupling and Cobaltacyclopentadiene Formation: The two coordinated alkynes undergo oxidative coupling to form a cobaltacyclopentadiene intermediate. This is a crucial step that sets the stage for the incorporation of the nitrile.

  • Nitrile Insertion: The nitrile then inserts into one of the cobalt-carbon bonds of the cobaltacyclopentadiene. This step determines the regioselectivity of the final product.

  • Reductive Elimination and Product Release: The resulting seven-membered cobaltazacycloheptatriene intermediate undergoes reductive elimination to form the aromatic pyridine ring of the tetrahydronaphthyridine product and regenerate the catalytically active CpCo(I) species, which can then re-enter the catalytic cycle.

mechanistic_cycle

Catalyst Systems and Considerations

While CpCo(CO)₂ is a widely used precatalyst, other cobalt sources can also be employed. The choice of catalyst can influence reaction efficiency and conditions.

Catalyst PrecursorCommon AbbreviationActivationNotes
Cyclopentadienylcobalt dicarbonylCpCo(CO)₂Thermal or PhotochemicalCommercially available but air and moisture sensitive.[6]
Cyclopentadienylcobalt(I)-1,5-cyclooctadieneCpCo(COD)ThermalGenerally more reactive than CpCo(CO)₂.
Indenylcobalt(I)-1,5-cyclooctadieneInCo(COD)ThermalThe indenyl ligand can enhance catalytic activity.
in situ generated catalystsCo(acac)₂/ligand/reductantChemical ReductionOffers flexibility in tuning the catalytic system.

Handling Air-Sensitive Catalysts:

CpCo(CO)₂ is a dark red, air-sensitive liquid.[6] Proper handling techniques are crucial for successful and safe experimentation.

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.[7][8][9]

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen.

  • Storage: Store CpCo(CO)₂ in a sealed container under an inert atmosphere in a refrigerator.

Substrate Scope and Limitations

The cobalt-catalyzed [2+2+2] cyclization exhibits a broad substrate scope, tolerating a variety of functional groups on both the diyne and nitrile components.

Diyne Substituent (R¹)Nitrile Substituent (R²)Yield (%)Reference
HPhenyl65Zhou et al., 2007
PhenylPhenyl78Zhou et al., 2007
4-MethoxyphenylPhenyl75Zhou et al., 2007
4-FluorophenylPhenyl72Zhou et al., 2007
2-ThienylPhenyl68Zhou et al., 2007
H4-Methylphenyl62Zhou et al., 2007
H4-Methoxyphenyl58Zhou et al., 2007
HCyclohexyl45Zhou et al., 2007

Functional Group Tolerance:

The reaction is known to tolerate a range of functional groups, including:

  • Ethers

  • Esters

  • Amides

  • Halogens (F, Cl, Br)

  • Aromatic and heteroaromatic rings

However, strongly coordinating groups such as unprotected amines or thiols on the diyne substrate may interfere with the catalyst, potentially leading to lower yields.

Experimental Protocol: Microwave-Assisted Synthesis of a Representative 5,6,7,8-Tetrahydro-1,6-naphthyridine

This protocol is adapted from the work of Zhou, Porco, and Snyder for the synthesis of 2,4-diphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine.

Materials:

  • N-(3-phenylprop-2-yn-1-yl)-N-(prop-2-yn-1-yl)amine (1 equivalent)

  • Benzonitrile (1.5 equivalents)

  • Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) (5 mol%)

  • Anhydrous chlorobenzene

  • Microwave reaction vial (10 mL) with a stir bar

  • Microwave synthesizer

Procedure:

experimental_workflow

  • Reagent Preparation: In a glovebox or under a stream of argon, add the diyne (e.g., 0.2 mmol, 1 eq.), benzonitrile (0.3 mmol, 1.5 eq.), and anhydrous chlorobenzene (2 mL) to a 10 mL microwave reaction vial containing a magnetic stir bar.

  • Catalyst Addition: To the solution, add CpCo(CO)₂ (0.01 mmol, 5 mol%) via syringe. The solution will turn a dark color.

  • Reaction Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at 150 °C for 15 minutes with stirring.

  • Reaction Work-up: After cooling to room temperature, open the vial and filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tetrahydronaphthyridine product.[10]

Characterization of a Representative Product

2,4-Diphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine:

AnalysisData
¹H NMR (400 MHz, CDCl₃) δ 7.95 (d, J = 7.2 Hz, 2H), 7.55-7.40 (m, 8H), 7.10 (s, 1H), 4.10 (s, 2H), 3.30 (t, J = 5.6 Hz, 2H), 3.10 (t, J = 5.6 Hz, 2H).
¹³C NMR (100 MHz, CDCl₃) δ 158.0, 156.5, 148.0, 139.5, 138.0, 129.0, 128.8, 128.5, 128.3, 127.5, 118.0, 52.0, 50.5, 25.5.
Mass Spectrometry (ESI) m/z calculated for C₂₂H₂₀N₂ [M+H]⁺: 313.16, found: 313.17.
Appearance White to off-white solid.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst (decomposed due to air/moisture exposure).- Insufficient temperature or reaction time.- Poor quality reagents or solvent.- Use fresh, properly handled CpCo(CO)₂.- Optimize microwave conditions (increase temperature or time).- Ensure all reagents and solvents are anhydrous.
Formation of multiple products - Competing alkyne trimerization.- Isomerization of the product.- Use a slight excess of the nitrile.- Lower the reaction temperature and extend the reaction time.- Carefully optimize the purification method to separate isomers.
Difficulty in purification - Cobalt residues in the crude product.- Filter the reaction mixture through a plug of Celite or silica gel before concentration.- Consider an aqueous work-up with a mild chelating agent (e.g., EDTA solution) to remove cobalt salts.[10]

Conclusion

The cobalt-catalyzed [2+2+2] cycloaddition is a highly effective and versatile method for the synthesis of tetrahydronaphthyridines. Its atom economy, broad substrate scope, and amenability to modern techniques like microwave-assisted synthesis make it an invaluable tool for researchers in medicinal chemistry and drug discovery. By understanding the underlying mechanism and adhering to careful experimental technique, scientists can readily access these important heterocyclic scaffolds for the development of next-generation therapeutics.

References

  • Zha, C., Deng, W., Fu, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. European Journal of Medicinal Chemistry, 148, 140-153. Available from: [Link]

  • Turlington, M., Malosh, C., Jacobs, J., et al. (2013). Tetrahydronaphthyridine and Dihydronaphthyridinone Ethers As Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 5 (mGlu5). Journal of Medicinal Chemistry, 56(19), 7594-7609. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 5: Cobalt-Catalyzed Heterocycle Synthesis. In Organometallics in Synthesis: A Manual. Available from: [Link]

  • LaRochelle, J. R., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(5), 4058-4084. Available from: [Link]

  • Zhou, Y., et al. (2008). Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds. ACS Combinatorial Science, 10(4), 324-330. Available from: [Link]

  • Zhou, Y., Porco, J. A., & Snyder, J. K. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(3), 393–396. Available from: [Link]

  • Mori, K., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797-10805. Available from: [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available from: [Link]

  • Mori, K., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797-10805. Available from: [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Available from: [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Available from: [Link]

  • ResearchGate. (n.d.). Substrate scope.[a–d] [a] Reaction conditions: 17 (0.225 mmol) 18... Available from: [Link]

  • Zhou, Y., et al. (2008). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed, 10(4), 324-30. Available from: [Link]

  • Bagdanoff, J. T., et al. (2015). Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase. PubMed, 25(15), 2844-7. Available from: [Link]

  • Cresswell, A. J., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 14(1), 4066. Available from: [Link]

  • Idorsia Pharmaceuticals Ltd. (2020). Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239. Journal of Medicinal Chemistry, 63(24), 15975-15997. Available from: [Link]

  • Wang, Y., et al. (2023). Discovery and optimization of novel tetrahydrothiazolopyridine-based pyrimidines as highly potent cyclin-dependent kinase 9 (CDK9) inhibitors. European Journal of Medicinal Chemistry, 258, 115599. Available from: [Link]

  • Zhou, Y., Porco, J. A., & Snyder, J. K. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Semantic Scholar. Available from: [Link]

  • Fatland, A. W., & Eaton, B. E. (2000). Cobalt-Catalyzed Alkyne−Nitrile Cyclotrimerization To Form Pyridines in Aqueous Solution. Semantic Scholar. Available from: [Link]

  • Agenet, N., et al. (2007). Cobalt-catalyzed cyclotrimerization of alkynes: the answer to the puzzle of parallel reaction pathways. ResearchGate. Available from: [Link]

  • Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. NCBI. Available from: [Link]

  • Finney, N. S. (2013). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. PubMed, 58(18), 7027-41. Available from: [Link]

Sources

Asymmetric Synthesis of Chiral Tetrahydronaphthyridine Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrahydronaphthyridines in Modern Drug Discovery

The tetrahydronaphthyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active molecules and clinical drug candidates. The introduction of chirality into this framework significantly expands the accessible chemical space, allowing for fine-tuned interactions with biological targets. Enantiomerically pure tetrahydronaphthyridine derivatives have demonstrated potent and selective activities in various therapeutic areas, including as CDK4/6 inhibitors for cancer therapy and as CXCR4 antagonists.[1] The precise three-dimensional arrangement of substituents on the chiral tetrahydronaphthyridine core is often critical for target engagement and pharmacological efficacy. Consequently, the development of robust and efficient asymmetric synthetic methodologies to access these valuable chiral building blocks is of paramount importance to researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth overview of modern asymmetric strategies for the synthesis of chiral tetrahydronaphthyridine derivatives. We will delve into the mechanistic underpinnings of key synthetic transformations, offering field-proven insights into the causality behind experimental choices. Detailed, step-by-step protocols for vanguard methodologies, including transition-metal-catalyzed asymmetric hydrogenation and organocatalytic Pictet-Spengler reactions, are presented to enable researchers to confidently apply these techniques in their own laboratories.

Strategic Approaches to Asymmetric Synthesis

The asymmetric construction of the tetrahydronaphthyridine core can be broadly categorized into two main strategies: the enantioselective reduction of a prochiral naphthyridine precursor and the cyclization of an acyclic precursor in the presence of a chiral catalyst. Each approach offers distinct advantages and is suited to different substitution patterns and scalability requirements.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of N-heteroarenes is a powerful and atom-economical method for the synthesis of chiral saturated heterocycles.[2][3][4] Ruthenium-based catalysts, in particular, have proven to be highly effective for the enantioselective reduction of naphthyridines.

Mechanism and Rationale for Catalyst Selection:

The catalytic cycle of ruthenium-catalyzed asymmetric hydrogenation typically involves the coordination of the naphthyridine substrate to the chiral ruthenium complex, followed by the transfer of hydrogen from the metal center to the substrate. The chiral ligand, often a diamine or a phosphine-diamine complex, plays a crucial role in creating a chiral environment around the metal center, thereby dictating the stereochemical outcome of the hydrogenation. The choice of ligand and reaction conditions is critical for achieving high enantioselectivity and reactivity. For instance, chiral cationic ruthenium diamine complexes have been shown to be highly effective for the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines, affording the corresponding 1,2,3,4-tetrahydro-1,8-naphthyridines with excellent enantiomeric excesses (up to 99% ee) and full conversions.[2]

Experimental Workflow: Ruthenium-Catalyzed Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification prep_catalyst Prepare Chiral Ru-Catalyst Solution load_autoclave Load Substrate & Solvent into Autoclave prep_catalyst->load_autoclave In parallel purge_autoclave Purge Autoclave with N2/Ar load_autoclave->purge_autoclave add_catalyst Add Catalyst Solution purge_autoclave->add_catalyst pressurize Pressurize with H2 add_catalyst->pressurize heat_stir Heat & Stir pressurize->heat_stir monitor Monitor Reaction (TLC/HPLC) heat_stir->monitor depressurize Cool & Depressurize monitor->depressurize concentrate Concentrate in vacuo depressurize->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, HPLC) purify->characterize end End characterize->end start Start start->prep_catalyst

Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.

Protocol: Asymmetric Hydrogenation of 2,7-Dimethyl-1,8-naphthyridine

Materials:

  • 2,7-Dimethyl-1,8-naphthyridine

  • [Ru(p-cymene)Cl₂]₂

  • (R,R)-Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Isopropanol (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave with magnetic stirring

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk tube are added [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and (R,R)-Ts-DPEN (0.011 mmol). Anhydrous isopropanol (2 mL) is added, and the mixture is stirred at 80 °C for 10 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate vial, 2,7-dimethyl-1,8-naphthyridine (0.5 mmol) is dissolved in anhydrous isopropanol (3 mL). This solution is transferred to a glass liner within a stainless-steel autoclave.

  • The catalyst solution is then transferred to the autoclave via syringe.

  • The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm with hydrogen.

  • Reaction: The reaction mixture is stirred at 60 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the chiral 1,2,3,4-tetrahydro-2,7-dimethyl-1,8-naphthyridine.

  • Characterization: The enantiomeric excess of the product is determined by chiral HPLC analysis. The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

SubstrateCatalyst Loading (mol%)SolventTemp (°C)Pressure (atm)Time (h)Yield (%)ee (%)
2,7-Dimethyl-1,8-naphthyridine1.0i-PrOH605024>9998
2-Methyl-7-phenyl-1,8-naphthyridine2.0i-PrOH8050489596
2,7-Diethyl-1,8-naphthyridine1.0i-PrOH605024>9999

Data adapted from representative literature procedures.

Organocatalytic Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline or related heterocyclic system. The development of chiral Brønsted acid catalysts, particularly chiral phosphoric acids, has enabled highly enantioselective versions of this reaction.[5][6][7][8]

Mechanism and Rationale for Catalyst Selection:

In the asymmetric Pictet-Spengler reaction, the chiral phosphoric acid catalyst activates the imine intermediate formed from the condensation of the β-arylethylamine and the aldehyde. The chiral counterion of the phosphoric acid creates a sterically defined environment, directing the nucleophilic attack of the aromatic ring onto the iminium ion from a specific face, thereby controlling the stereochemistry of the newly formed stereocenter. The choice of the chiral phosphoric acid is critical, with bulky substituents on the binaphthyl backbone often leading to higher enantioselectivities.

Mechanism: Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction

G cluster_activation Iminium Ion Formation & Activation cluster_cyclization Stereoselective Cyclization cluster_rearomatization Deprotonation & Product Formation reactants β-Arylethylamine + Aldehyde imine Imine Intermediate reactants->imine Condensation iminium Activated Iminium Ion (with Chiral Phosphoric Acid) imine->iminium Protonation by CPA cyclization Intramolecular Nucleophilic Attack iminium->cyclization intermediate Cyclized Intermediate cyclization->intermediate deprotonation Deprotonation intermediate->deprotonation product Chiral Tetrahydronaphthyridine deprotonation->product catalyst_regen Catalyst Regeneration deprotonation->catalyst_regen G cluster_reagents Reagent Delivery cluster_reaction Flow Reactor cluster_collection Product Collection reagent1 Amine Solution pumps Syringe Pumps reagent1->pumps reagent2 Vinylpyridine Solution reagent2->pumps mixing T-Mixer pumps->mixing photoreactor Photoreactor Coil (Hydroaminoalkylation) mixing->photoreactor heated_reactor Heated Coil (Cyclization) photoreactor->heated_reactor back_pressure Back-Pressure Regulator heated_reactor->back_pressure collection Product Collection Vial back_pressure->collection

Sources

Application Notes and Protocols for the Analytical Characterization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the analytical characterization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine. This molecule is a significant heterocyclic scaffold in medicinal chemistry, necessitating rigorous analytical control to ensure its identity, purity, and stability throughout the drug development process.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical justifications and practical, step-by-step methodologies for chromatographic, spectroscopic, and spectrometric analyses. The protocols herein are designed to be self-validating and are grounded in established scientific principles, supported by authoritative references.

Introduction: The Significance of this compound

This compound belongs to the broader class of naphthyridines, which are considered privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds.[1][3] The tetrahydro-1,6-naphthyridine core, in particular, serves as a conformationally restricted analog of other bioactive pharmacophores, making it a key building block in the synthesis of novel therapeutics.[4] Given its role in drug discovery and development, the unambiguous characterization of this amine is paramount for ensuring the quality, safety, and efficacy of potential drug candidates.

This guide outlines a multi-faceted analytical approach for the comprehensive characterization of this compound, encompassing its structural elucidation, purity assessment, and stability profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₈H₁₁N₃Calculated
Molecular Weight149.19 g/mol [5]
Exact Mass149.0953 g/mol [5]
pKaEstimated 5-7 (basic amine)Theoretical
LogP-0.4 (for the 3-amino isomer)[5]
AppearanceExpected to be a solid at room temperature[6]

Note: Data for the 2-amino isomer is limited; some values are based on the closely related 3-amino isomer or are theoretical estimations.

Chromatographic Purity and Assay: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and determining the assay of this compound. The polarity of the molecule, imparted by the amino group and the nitrogen atoms in the heterocyclic rings, makes reversed-phase HPLC an ideal choice.

Rationale for Method Selection

A reversed-phase HPLC method utilizing a C18 stationary phase provides excellent retention and separation of the target analyte from potential impurities, which may include starting materials, by-products, and degradation products. The use of a buffered mobile phase is critical to ensure peak shape and reproducibility, given the basic nature of the analyte. A gradient elution is employed to resolve compounds with a range of polarities. UV detection is suitable due to the presence of the aromatic naphthyridine ring system.

Protocol for HPLC Analysis

Objective: To determine the purity and assay of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Materials:

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Ammonium acetate (HPLC grade).

  • Glacial acetic acid (HPLC grade).

  • Water (HPLC grade).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid)
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes; hold at 95% B for 3 minutes; return to 5% B over 1 minute; re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in Mobile Phase A

Procedure:

  • Prepare the mobile phases as described above.

  • Prepare a stock solution of the reference standard and the sample at a concentration of 1 mg/mL in Mobile Phase A.

  • Set up the HPLC system with the specified chromatographic conditions.

  • Inject a blank (Mobile Phase A) to ensure a clean baseline.

  • Inject the reference standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Analyze the resulting chromatogram to determine the purity by area percent and to calculate the assay against the reference standard.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Weigh and dissolve in Mobile Phase A SystemSetup Set up HPLC conditions Injection Inject Blank, Standard, Sample SystemSetup->Injection DataAcquisition Acquire Chromatographic Data Injection->DataAcquisition Integration Integrate Peaks DataAcquisition->Integration Purity Calculate Purity (Area %) Integration->Purity Assay Calculate Assay vs. Standard Integration->Assay Forced_Degradation_Workflow cluster_stress Stress Conditions Start This compound Sample Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photolytic Degradation Start->Photo Analysis Analyze by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradation Products and Pathways Analysis->Report

Caption: Workflow for a Forced Degradation Study.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity and assay, with NMR and HRMS for structural confirmation, ensures a thorough understanding of the molecule's identity and quality. Furthermore, the outlined forced degradation studies are essential for establishing the stability-indicating properties of the analytical methods and for gaining insight into potential degradation pathways. Adherence to these protocols will support the development of safe and effective pharmaceuticals based on this important heterocyclic scaffold.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. Available at: [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2001). Journal of Heterocyclic Chemistry. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Molecules. Available at: [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (2009). ResearchGate. Available at: [Link]

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (2008). Organic Letters. Available at: [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem. Available at: [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem. Available at: [Link]

  • Molecular Recognition Studies on Naphthyridine Derivatives. (2012). Molecules. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2022). Molecules. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2010). BioProcess International. Available at: [Link]

  • 1,6-Naphthyridine. (2021). American Chemical Society. Available at: [Link]

Sources

Application Note: Unambiguous ¹H and ¹³C NMR Assignment of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural elucidation is a critical step in ensuring the identity and purity of synthesized analogues. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous assignment of the chemical structure of such molecules in solution. This application note provides a detailed guide to the complete ¹H and ¹³C NMR spectral assignment of this compound. The assignments presented herein are based on a comprehensive analysis of substituent effects, and comparison with model compounds, and are further supported by predicted 2D NMR correlations. This document is intended for researchers, scientists, and drug development professionals working with related heterocyclic compounds.

Molecular Structure and Numbering

The structure and numbering scheme for this compound, which will be used for all subsequent NMR assignments, is shown below.

Figure 1. Structure and atom numbering of this compound.

Experimental Protocols

Sample Preparation

A high-quality NMR spectrum begins with meticulous sample preparation.

  • Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this class of compounds. Note that the chemical shift of the amine protons is highly dependent on the solvent and concentration due to hydrogen bonding effects.[1][2]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[3]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR data on a 400 MHz or higher field spectrometer.

  • ¹H NMR:

    • Number of scans: 16-64

    • Spectral width: -2 to 12 ppm

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR:

    • Number of scans: 1024 or more (as ¹³C has a low natural abundance)

    • Spectral width: -10 to 200 ppm

    • Proton decoupling should be applied to obtain singlets for each carbon.

  • 2D NMR (COSY, HSQC, HMBC):

    • These experiments are invaluable for definitive assignments. Standard pulse programs provided with the spectrometer software should be utilized.

    • For HMBC, the long-range coupling constant (ⁿJCH) is typically optimized for values between 7-10 Hz to observe two- and three-bond correlations.[4]

Predicted ¹H NMR Spectral Data and Assignments

The predicted ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The assignments are based on the analysis of substituent effects, with 2-aminopyridine serving as a model for the aromatic portion and piperidine for the saturated ring.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H47.8 - 8.0d8.0 - 9.0Doublet due to coupling with H3. Downfield shift due to being ortho to the ring nitrogen (N1).
H36.4 - 6.6d8.0 - 9.0Doublet due to coupling with H4. Upfield shift due to the strong electron-donating effect of the ortho-amino group.
NH₂4.5 - 5.5br s-Broad singlet, chemical shift is solvent and concentration dependent. Exchangeable with D₂O.
H53.9 - 4.1t5.5 - 6.5Triplet due to coupling with H7. Deshielded due to its position alpha to the pyridine ring and adjacent to a nitrogen atom (N6).
H83.0 - 3.2t5.5 - 6.5Triplet due to coupling with H7. Deshielded due to being in a benzylic-like position.
H71.8 - 2.0m-Multiplet due to coupling with both H5 and H8.

Table 1. Predicted ¹H NMR assignments for this compound in CDCl₃.

Predicted ¹³C NMR Spectral Data and Assignments

The predicted ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The assignments are based on established chemical shift ranges for aminopyridines and saturated heterocyclic systems.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C2158 - 162Most downfield aromatic carbon due to direct attachment of the electronegative amino group.
C4148 - 152Downfield shift due to being alpha to the ring nitrogen (N1).
C8a145 - 149Quaternary carbon at the fusion of the two rings, deshielded by the aromatic system.
C3105 - 110Significantly shielded by the strong electron-donating effect of the ortho-amino group.
C4a115 - 120Quaternary carbon at the fusion of the two rings, shielded relative to C8a.
C545 - 50Aliphatic carbon adjacent to the pyridine ring and a nitrogen atom (N6).
C828 - 33Aliphatic carbon in a benzylic-like position.
C722 - 27Aliphatic carbon beta to the nitrogen atom (N6).

Table 2. Predicted ¹³C NMR assignments for this compound in CDCl₃.

Structural Verification with 2D NMR Spectroscopy

To confirm the proposed assignments, a suite of 2D NMR experiments is essential. The expected key correlations are outlined below.

2D_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity cluster_assignment Final Assignment H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structure Assignment COSY->Structure Identifies neighboring protons HSQC->Structure Connects protons to their directly attached carbons HMBC->Structure Connects molecular fragments across quaternary carbons

Figure 2. Workflow for structure elucidation using 2D NMR.

COSY (Correlation Spectroscopy)

This experiment reveals proton-proton couplings, typically over two or three bonds.

  • A strong cross-peak will be observed between H3 and H4 , confirming their ortho relationship on the pyridine ring.

  • Correlations will be seen along the aliphatic chain: H5 will show a cross-peak with H7 , and H7 will show cross-peaks with both H5 and H8 .

HSQC (Heteronuclear Single Quantum Coherence)

This experiment correlates protons with their directly attached carbons.

  • The aromatic protons H3 and H4 will show cross-peaks to their corresponding carbons, C3 and C4 .

  • The aliphatic protons of the tetrahydropyridine ring will correlate with their respective carbons: H5 with C5 , H7 with C7 , and H8 with C8 .

HMBC (Heteronuclear Multiple Bond Correlation)

This experiment shows correlations between protons and carbons over two or three bonds, and is crucial for assigning quaternary carbons and connecting different parts of the molecule.

  • H3 will show a correlation to the quaternary carbon C4a and to C2 .

  • H4 will show a correlation to the quaternary carbon C8a and to C2 .

  • H5 will show correlations to C4a and C7 .

  • H8 will show correlations to C8a and C7 .

  • The NH₂ protons may show a correlation to C2 and C3 .

Conclusion

The detailed analysis of predicted ¹H and ¹³C NMR spectra, in conjunction with the strategic application of 2D NMR techniques, allows for the complete and unambiguous structural assignment of this compound. The provided protocols and predicted data serve as a valuable reference for chemists working on the synthesis and characterization of this and related heterocyclic scaffolds, ensuring the scientific integrity of their findings.

References

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link][5]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link][4]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][6]

  • The Royal Society of Chemistry. (n.d.). Experimental reporting. [Link][7]

  • Taylor & Francis Online. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link][2]

  • ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link][1]

  • Peak, J. et al. (2014). NMR Sample Preparation Guidelines. [Link][3]

Sources

Application Notes and Protocols for 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine as a RORγt Inverse Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine and its derivatives as Retinoic Acid-Related Orphan Receptor Gamma t (RORγt) inverse agonists. RORγt is a pivotal transcription factor in the differentiation of T helper 17 (Th17) cells, which are key mediators of various autoimmune and inflammatory diseases.[1][2] This guide details the mechanism of action, provides exemplary data on a potent molecule within this chemical class, and offers detailed protocols for in vitro and in vivo evaluation.

Introduction: RORγt as a Therapeutic Target

The adaptive immune system plays a crucial role in host defense, and its dysregulation can lead to autoimmune disorders. A specific subset of CD4+ T helper cells, known as Th17 cells, are characterized by their production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1][3] These cytokines are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[4][5]

The differentiation and function of Th17 cells are governed by the master transcription factor, RORγt.[3][6] RORγt is a nuclear receptor that, upon activation, binds to specific DNA sequences and drives the expression of genes essential for the Th17 phenotype.[6] Consequently, inhibiting the transcriptional activity of RORγt presents a promising therapeutic strategy for a range of autoimmune and inflammatory conditions.[1][2] Small molecule inverse agonists of RORγt are designed to bind to the ligand-binding domain of the receptor and promote a conformational change that leads to the recruitment of corepressors, thereby downregulating the expression of pro-inflammatory genes.[7][8]

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has emerged as a promising chemical starting point for the development of potent and selective RORγt inverse agonists.[9][10] This guide will focus on the application and evaluation of compounds based on this core structure.

The RORγt Signaling Pathway and Point of Intervention

The differentiation of naïve CD4+ T cells into Th17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[1][3] This signaling cascade leads to the expression of RORγt, which then orchestrates the Th17 developmental program.

RORgt_Pathway cluster_extracellular Extracellular cluster_cell Naïve CD4+ T Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R RORgt_gene RORC Gene TGFbR->RORgt_gene signaling induces RORγt expression STAT3 STAT3 IL6R->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates pSTAT3->RORgt_gene translocates to nucleus and induces expression RORgt_protein RORγt Protein RORgt_gene->RORgt_protein transcription & translation IL17_gene IL-17 Gene RORgt_protein->IL17_gene binds to promoter and activates transcription IL17_protein IL-17 Protein IL17_gene->IL17_protein transcription & translation Inverse_Agonist 5,6,7,8-Tetrahydro- 1,6-naphthyridin-2-amine Inverse_Agonist->RORgt_protein binds and inhibits (Inverse Agonism)

Figure 1: RORγt Signaling Pathway in Th17 Differentiation.

As depicted in Figure 1, this compound and its analogs act as inverse agonists by directly binding to the RORγt protein. This binding event prevents the recruitment of coactivators and instead favors the binding of corepressors, leading to the suppression of IL-17 gene transcription.[7]

Exemplary Compound Profile: TAK-828F

TAK-828F is a potent, selective, and orally available RORγt inverse agonist that features the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[9][10] It serves as an excellent case study for the therapeutic potential of this chemical class.

Parameter Value Reference
Chemical Name [cis-3-({(5R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl}carbonyl)cyclobutyl]acetic Acid[11]
Target RORγt[9][10]
Mechanism of Action Inverse Agonist[9][10]
Indication Autoimmune Diseases (e.g., Psoriasis)[9][10]

The synthesis of TAK-828F has been described in detail, with an asymmetric synthesis approach being developed to produce the chiral tetrahydronaphthyridine core.[9][10] This advanced synthetic route is scalable and avoids chromatographic purification, making it suitable for large-scale manufacturing.[10]

Experimental Protocols

The following protocols are designed to assess the activity of this compound derivatives as RORγt inverse agonists.

In Vitro Biochemical Assay: RORγt Ligand Binding

This assay determines the direct binding affinity of the test compound to the RORγt ligand-binding domain (LBD). A common method is a fluorescence resonance energy transfer (FRET) assay.[7]

Principle: A GST-tagged RORγt-LBD and a biotinylated coactivator peptide are used. An anti-GST antibody conjugated to a donor fluorophore and streptavidin conjugated to an acceptor fluorophore are added. In the absence of an inhibitor, the coactivator peptide binds to the RORγt-LBD, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. An inverse agonist will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

  • Recombinant GST-RORγt-LBD

  • Biotinylated coactivator peptide (e.g., from SRC-1)

  • Anti-GST-Europium (donor)

  • Streptavidin-APC (acceptor)

  • Test compound (e.g., a this compound derivative)

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the test compound, GST-RORγt-LBD, and biotinylated coactivator peptide to the wells of a 384-well plate.

  • Incubate for 1 hour at room temperature.

  • Add the anti-GST-Europium and Streptavidin-APC mixture.

  • Incubate for another hour at room temperature, protected from light.

  • Read the plate on a FRET-compatible plate reader.

  • Calculate the IC50 value from the dose-response curve.

Cell-Based Reporter Assay: RORγt Transcriptional Activity

This assay measures the ability of the test compound to inhibit RORγt-mediated gene transcription in a cellular context.[12][13]

Principle: A reporter cell line (e.g., Jurkat or HEK293T) is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing ROR response elements (ROREs).[14][15] The cells also express the RORγt protein. An inverse agonist will inhibit the transcriptional activity of RORγt, leading to a decrease in reporter gene expression.

Reporter_Assay_Workflow Start Start Cell_Culture Culture RORγt Reporter Cell Line Start->Cell_Culture Plating Plate cells in 96-well plates Cell_Culture->Plating Compound_Addition Add serial dilutions of Test Compound Plating->Compound_Addition Incubation Incubate for 24-48 hours Compound_Addition->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Add Luciferase Substrate and measure luminescence Lysis->Luciferase_Assay Data_Analysis Calculate IC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a RORγt Cell-Based Reporter Assay.

Procedure:

  • Seed the reporter cells in a 96-well plate.

  • Allow cells to adhere overnight.

  • Add serial dilutions of the test compound to the wells.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Determine the IC50 value from the dose-response curve.

In Vitro Th17 Differentiation Assay

This assay assesses the effect of the test compound on the differentiation of primary human or mouse naïve CD4+ T cells into Th17 cells.[3][16][17]

Principle: Naïve CD4+ T cells are cultured under Th17-polarizing conditions (anti-CD3/CD28 antibodies, TGF-β, IL-6, IL-1β, IL-23, and anti-IFN-γ/IL-4 antibodies). The differentiation into Th17 cells is quantified by measuring the production of IL-17A by flow cytometry or ELISA. An effective RORγt inverse agonist will inhibit this differentiation process.

Procedure:

  • Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).[18]

  • Coat a 96-well plate with anti-CD3 antibody.

  • Seed the naïve CD4+ T cells in the pre-coated plate.

  • Add the Th17-polarizing cytokine cocktail and soluble anti-CD28 antibody.

  • Add serial dilutions of the test compound.

  • Culture the cells for 3-5 days.

  • For flow cytometry analysis, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of culture.[16][18]

  • Stain the cells for surface CD4 and intracellular IL-17A.

  • Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.

  • Alternatively, collect the culture supernatant and measure IL-17A concentration by ELISA.

In Vivo Efficacy Model: Imiquimod-Induced Psoriasis-like Skin Inflammation

This is a widely used animal model to evaluate the in vivo efficacy of RORγt inverse agonists for the treatment of psoriasis.[19][20]

Principle: Daily topical application of imiquimod (a TLR7/8 agonist) on the shaved back and ear of mice induces a psoriasis-like skin inflammation characterized by erythema, scaling, and skin thickening. This inflammation is driven by IL-23 and IL-17-producing cells, including Th17 cells and γδ T cells.[19] The efficacy of the test compound is assessed by its ability to reduce these inflammatory parameters.

Procedure:

  • Acclimate mice (e.g., BALB/c or C57BL/6) for at least one week.

  • Shave the back of the mice.

  • Apply a daily topical dose of imiquimod cream to the shaved back and one ear for 5-7 consecutive days.

  • Administer the test compound (e.g., orally or topically) daily, starting from the first day of imiquimod application.

  • Monitor and score the severity of erythema, scaling, and skin thickening daily.

  • Measure ear thickness daily using a caliper.

  • At the end of the study, collect skin and spleen samples for histological analysis, cytokine measurement, and flow cytometry.

Data Interpretation and Troubleshooting

Assay Expected Outcome with Active Compound Potential Issues & Troubleshooting
RORγt Ligand Binding Dose-dependent decrease in FRET signal (IC50 in the desired range)High background: Check buffer components, antibody/protein concentrations. No signal: Confirm protein activity.
RORγt Reporter Assay Dose-dependent decrease in luciferase activity (IC50 in the desired range)Cell toxicity: Perform a parallel cytotoxicity assay (e.g., MTS). Low signal window: Optimize cell number, transfection efficiency, or induction time.
Th17 Differentiation Dose-dependent decrease in IL-17A productionPoor differentiation: Check cytokine quality and concentration, cell viability. High variability: Ensure consistent cell numbers and culture conditions.
Imiquimod Model Reduction in erythema, scaling, and ear thickness scoresLack of efficacy: Assess compound's pharmacokinetic properties (exposure in skin and plasma). High variability: Standardize imiquimod application and scoring.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective RORγt inverse agonists. The protocols and guidelines presented here provide a robust framework for the comprehensive evaluation of such compounds, from initial biochemical screening to in vivo efficacy testing. A thorough understanding of the underlying biology and careful execution of these experimental procedures are essential for advancing novel RORγt-targeted therapies for autoimmune and inflammatory diseases.

References

  • RORγt and RORα signature genes in human Th17 cells. PLOS One. Available at: [Link]

  • The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis. The Journal of Experimental Medicine. 2011;208(11):2321–2333. Available at: [Link]

  • Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLOS One. Available at: [Link]

  • Decoupling the role of RORγt in the differentiation and effector function of T H 17 cells. Research Square. Available at: [Link]

  • Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation. Cold Spring Harbor Perspectives in Biology. 2020;12(4):a037281. Available at: [Link]

  • In Vitro Differentiation Protocol for Th1 and Th17 Cells. AntBio. 2025. Available at: [Link]

  • Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS Medicinal Chemistry Letters. 2020;11(6):1197–1204. Available at: [Link]

  • Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining. Bio-protocol. 2016;6(16):e1898. Available at: [Link]

  • In vivo regulation of gene expression and T helper type 17 differentiation by RORγt inverse agonists. Clinical & Experimental Immunology. 2016;185(2):207–218. Available at: [Link]

  • Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. Molecules. 2018;23(12):3211. Available at: [Link]

  • RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLOS One. 2025;20(1):e0317090. Available at: [Link]

  • Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega. 2018;3(6):6630–6639. Available at: [Link]

  • Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program. 2010. Available at: [Link]

  • In Vitro Th Differentiation Protocol. ResearchGate. 2014. Available at: [Link]

  • (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology. 2020;60:425–448. Available at: [Link]

  • RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. ResearchGate. 2025. Available at: [Link]

  • Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ). Probe Reports from the NIH Molecular Libraries Program. 2012. Available at: [Link]

  • Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists. Methods in Molecular Biology. 2019;1967:139–152. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. 2020;85(16):10556–10567. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. 2020. Available at: [Link]

  • Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. Nucleic Acids Research. 2022;50(16):9236–9252. Available at: [Link]

  • Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. Semantic Scholar. 2018. Available at: [Link]

  • From RORγt Agonist to Two Types of RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. 2017;8(10):1032–1037. Available at: [Link]

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. 2007;9(19):3809–3812. Available at: [Link]

  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Bioorganic & Medicinal Chemistry Letters. 2008;18(19):5245–5248. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. 2019;24(19):3464. Available at: [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. 2018. Available at: [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. 2001. Available at: [Link]

Sources

Application Notes and Protocols for Tetrahydronaphthyridine Derivatives as Allosteric HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization and evaluation of tetrahydronaphthyridine derivatives as a promising class of allosteric HIV-1 integrase inhibitors. This guide delves into the nuanced mechanism of action of these compounds and offers detailed, field-proven protocols for their characterization.

Introduction: A Paradigm Shift in HIV-1 Integrase Inhibition

For years, the battle against HIV-1 has been significantly advanced by antiretroviral therapies, with integrase strand transfer inhibitors (INSTIs) playing a pivotal role.[1][2] These drugs effectively target the catalytic active site of the HIV-1 integrase (IN), a critical enzyme for viral replication.[3][4][5] However, the emergence of drug-resistant viral strains necessitates the exploration of novel therapeutic strategies.[2]

Allosteric integrase inhibitors (ALLINIs), a burgeoning class of antiretrovirals, offer a distinct and compelling mechanism of action.[6][7] Unlike INSTIs, ALLINIs do not bind to the active site. Instead, they target a non-catalytic site at the dimer interface of the IN's catalytic core domain (CCD), the same pocket utilized by the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1][6][8] Tetrahydronaphthyridine derivatives have emerged as a potent chemical scaffold within this class of inhibitors.[9][10]

By occupying the LEDGF/p75 binding pocket, these compounds, also known as LEDGINs (LEDGF/p75-IN interaction inhibitors), initiate a cascade of events that disrupt the normal function of integrase.[1][8][11] This guide will elucidate the dual mechanism of action of tetrahydronaphthyridine-based ALLINIs and provide robust protocols for their preclinical evaluation.

The Dual Mechanism of Action: A "Block-and-Lock" Approach

The inhibitory activity of tetrahydronaphthyridine derivatives against HIV-1 is multifaceted, impacting both the early and late stages of the viral replication cycle. This dual-pronged attack contributes to their high potency and presents a significant barrier to the development of resistance.[8][11][12]

Early-Stage Inhibition: Disrupting Integration

In the early phase of infection, following reverse transcription, the viral DNA must be integrated into the host cell's genome. This process is orchestrated by the integrase enzyme. Tetrahydronaphthyridine derivatives disrupt this crucial step in two ways:

  • Inhibition of the IN-LEDGF/p75 Interaction: LEDGF/p75 acts as a cellular tether, guiding the pre-integration complex (PIC) to active transcription sites within the host chromatin, which are favorable for viral replication.[12][13] By binding to the LEDGF/p75 pocket on integrase, tetrahydronaphthyridine derivatives competitively inhibit this interaction, effectively "unhitching" the viral machinery from its guide.[1][8]

  • Allosteric Inhibition of Catalytic Activity: The binding of these allosteric inhibitors induces conformational changes in the integrase enzyme, leading to aberrant multimerization.[6][8][14] This prevents the proper formation of the stable intasome, the nucleoprotein complex responsible for catalyzing the 3'-processing and strand transfer reactions, thereby directly inhibiting the integration of viral DNA.[1][15]

Late-Stage Inhibition: Impairing Viral Maturation

Perhaps the more potent effect of these compounds occurs during the late stage of the viral life cycle, during the assembly of new virions.[11][16][17] The presence of tetrahydronaphthyridine derivatives during viral production leads to:

  • Aberrant IN Multimerization: The inhibitors promote the premature and uncontrolled oligomerization of integrase within the newly forming viral particles.[6][11][16]

  • Defective Core Formation: This hyper-multimerization of IN disrupts the proper assembly of the viral core, often resulting in morphologically defective virions with misplaced ribonucleoprotein complexes.[1][11][12] These progeny virions are non-infectious and incapable of carrying out a successful subsequent round of infection.[8][11]

This dual mechanism, which effectively "blocks" integration and "locks" the virus in a non-infectious state, makes tetrahydronaphthyridine derivatives a highly attractive class of compounds for further development.[13]

Visualizing the Mechanism of Action

The following diagram illustrates the dual inhibitory effects of tetrahydronaphthyridine derivatives on the HIV-1 replication cycle.

HIV1_Inhibition cluster_early Early Stage Inhibition cluster_inhibitor_early Tetrahydronaphthyridine Derivative cluster_late Late Stage Inhibition cluster_inhibitor_late Tetrahydronaphthyridine Derivative HIV_Entry HIV-1 Entry & Reverse Transcription vDNA Viral DNA PIC Pre-integration Complex (PIC) Integration Integration into Host Genome PIC->Integration Provirus Provirus Transcription Transcription & Translation Inhibitor_Early ALLINI Inhibitor_Early->PIC Assembly Virion Assembly & Budding Maturation Maturation Infectious_Virion Infectious Virion NonInfectious_Virion Non-infectious Virion (Defective Core) Inhibitor_Late ALLINI Inhibitor_Late->Maturation

Caption: Dual mechanism of tetrahydronaphthyridine ALLINIs.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the biochemical and cell-based evaluation of tetrahydronaphthyridine derivatives.

Protocol 1: HIV-1 Integrase Strand Transfer Assay (Biochemical)

This assay measures the ability of a compound to inhibit the strand transfer step of integration in a cell-free system. Commercial kits are available and their protocols can be adapted.[18][19][20]

Principle: Recombinant HIV-1 integrase is incubated with a biotinylated donor DNA substrate that mimics the viral DNA long terminal repeat (LTR). The integrase processes this substrate and then integrates it into a target DNA substrate. The integrated product is detected using a labeled antibody.

Materials:

  • Recombinant full-length HIV-1 Integrase

  • Streptavidin-coated 96-well plates

  • Biotinylated double-stranded donor substrate (DS) DNA (mimicking HIV-1 LTR U5 end)

  • Target substrate (TS) DNA with a 3'-end modification (e.g., digoxigenin)

  • HRP-conjugated anti-digoxigenin antibody

  • TMB substrate and Stop Solution

  • Assay buffers (Reaction Buffer, Wash Buffer, Blocking Buffer)

  • Tetrahydronaphthyridine test compounds

Procedure:

  • Plate Preparation:

    • Dilute the DS DNA in Reaction Buffer and add 100 µL to each well of the streptavidin-coated plate.

    • Incubate for 30-60 minutes at 37°C to allow the biotinylated DNA to bind.

    • Aspirate the solution and wash each well 3-5 times with 200 µL of Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.

    • Aspirate and wash each well 3 times with 200 µL of Reaction Buffer.

  • Integrase Binding:

    • Dilute the HIV-1 integrase in cold Reaction Buffer. Add 100 µL of the diluted enzyme to each well (except for 'no enzyme' controls).

    • Incubate for 30 minutes at 37°C.

  • Inhibitor Addition:

    • Prepare serial dilutions of the tetrahydronaphthyridine compounds in Reaction Buffer at 2x the final desired concentration.

    • Aspirate the integrase solution and wash the wells 3 times with 200 µL of Reaction Buffer.

    • Add 50 µL of the diluted compounds to the appropriate wells. For positive controls, add a known inhibitor (e.g., Raltegravir). For negative controls, add 50 µL of Reaction Buffer.

    • Incubate for 5-10 minutes at room temperature.

  • Strand Transfer Reaction:

    • Add 50 µL of the TS DNA solution to each well.

    • Incubate for 30-60 minutes at 37°C to allow the strand transfer reaction to occur.

  • Detection:

    • Aspirate the reaction mixture and wash the wells 5 times with 300 µL of Wash Buffer.

    • Add 100 µL of HRP-conjugated antibody solution to each well and incubate for 30 minutes at 37°C.

    • Aspirate and wash the wells 5 times with 300 µL of Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes at room temperature.

    • Add 100 µL of Stop Solution to each well to quench the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Expected Outcome: ALLINIs like tetrahydronaphthyridine derivatives are expected to show inhibition in this assay, although their primary potency is often observed in cell-based assays that capture the late-stage effects.[18]

Protocol 2: Cell-Based Antiviral Assay (Single-Round Infection)

This assay evaluates the "early-stage" inhibitory effect of the compounds on a single cycle of HIV-1 replication.

Principle: Cells are infected with a replication-defective HIV-1 reporter virus (e.g., expressing luciferase or GFP) in the presence of the test compounds. The level of reporter gene expression is proportional to the success of viral entry, reverse transcription, and integration.

Materials:

  • HEK293T or TZM-bl cells

  • Replication-defective HIV-1 reporter virus (e.g., pseudotyped with VSV-g)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Tetrahydronaphthyridine test compounds

  • Luciferase assay reagent or flow cytometer for GFP detection

  • 96-well cell culture plates (white, clear-bottom for luminescence)

Procedure:

  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the tetrahydronaphthyridine compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include 'no drug' and 'no virus' controls.

  • Infection:

    • Dilute the HIV-1 reporter virus stock to a predetermined titer in cell culture medium.

    • Add 100 µL of the diluted virus to each well (except 'no virus' controls).

    • Incubate for 48 hours at 37°C with 5% CO2.

  • Quantification of Infection:

    • For luciferase reporter virus:

      • Remove the supernatant.

      • Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.

    • For GFP reporter virus:

      • Trypsinize and fix the cells.

      • Analyze the percentage of GFP-positive cells by flow cytometry.

  • Data Analysis:

    • Calculate the percent inhibition of viral replication for each compound concentration.

    • Determine the EC50 (50% effective concentration) from the dose-response curve.

Protocol 3: Cell-Based Antiviral Assay (Spreading Infection)

This assay assesses the overall antiviral activity, encompassing both early and late-stage effects, over multiple rounds of infection.

Principle: Replication-competent HIV-1 is used to infect susceptible T-cell lines (e.g., MT-4, SupT1) in the presence of test compounds. Viral replication is monitored over several days by measuring the production of the viral p24 antigen in the culture supernatant.

Materials:

  • MT-4 or other susceptible T-cell lines

  • Replication-competent HIV-1 strain (e.g., NL4-3, IIIB)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and antibiotics)

  • Tetrahydronaphthyridine test compounds

  • HIV-1 p24 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Infection and Treatment:

    • In a 96-well plate, mix MT-4 cells (e.g., 5 x 10^4 cells/well) with a replication-competent HIV-1 strain at a low multiplicity of infection (MOI).

    • Immediately add the test compounds at various concentrations.

    • Incubate at 37°C with 5% CO2.

  • Monitoring Viral Spread:

    • At specified time points (e.g., days 3, 5, and 7 post-infection), carefully collect a small aliquot of the culture supernatant from each well.

  • p24 Quantification:

    • Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's protocol.[18]

  • Data Analysis:

    • Plot the p24 concentration over time for each compound concentration.

    • Determine the EC50 value based on the reduction in p24 production at the peak of infection in the untreated control.

Protocol 4: Late-Stage Effect Assay

This specialized assay is crucial for specifically quantifying the impact of the compounds on the production of infectious progeny virions.

Principle: Producer cells are treated with the test compounds during viral production. The resulting virions are then harvested, normalized for p24 content, and used to infect fresh target cells. The infectivity of these progeny virions is then measured.

Materials:

  • Producer cells (e.g., HEK293T) and target cells (e.g., TZM-bl)

  • HIV-1 proviral DNA plasmid

  • Transfection reagent

  • Tetrahydronaphthyridine test compounds

  • HIV-1 p24 ELISA kit

  • Luciferase assay system

Procedure:

  • Virus Production:

    • Transfect HEK293T cells with an HIV-1 proviral plasmid.

    • Immediately after transfection, add serial dilutions of the test compounds to the culture medium.

    • Incubate for 48 hours to allow for virus production in the presence of the inhibitors.

  • Virus Harvest and Normalization:

    • Harvest the culture supernatants containing the progeny virions.

    • Clarify the supernatants by centrifugation.

    • Measure the p24 concentration in each supernatant using an ELISA.

    • Normalize the virus stocks based on their p24 content to ensure that an equal amount of viral particles is used to infect the target cells.

  • Infection of Target Cells:

    • Seed TZM-bl cells in a 96-well plate as described in Protocol 2.

    • Infect the TZM-bl cells with the p24-normalized virus stocks produced in the presence of varying compound concentrations.

    • Incubate for 48 hours.

  • Quantification of Infectivity:

    • Measure the luciferase activity in the target cells as described in Protocol 2.

  • Data Analysis:

    • Calculate the relative infectivity of the progeny virions produced at each compound concentration.

    • Determine the IC50 for the late-stage effect by plotting relative infectivity against the compound concentration used during virus production.

Data Presentation and Interpretation

To facilitate a clear comparison of the inhibitory activities, the results from the described assays should be summarized in a structured table.

Compound Strand Transfer IC50 (µM) Single-Round (Early) EC50 (µM) Spreading Infection EC50 (µM) Late-Stage Effect IC50 (µM) Cytotoxicity CC50 (µM) Selectivity Index (SI)
Compound XValueValueValueValueValueCC50 / Spreading EC50
Compound YValueValueValueValueValueCC50 / Spreading EC50
RaltegravirValueValueValue>50ValueCC50 / Spreading EC50

Interpretation:

  • A potent tetrahydronaphthyridine ALLINI will typically show a significantly lower EC50 in the spreading infection and late-stage effect assays compared to the single-round infection assay.[11][17] This highlights the dominant contribution of the late-stage mechanism to its overall antiviral potency.

  • The strand transfer IC50 provides evidence of direct allosteric inhibition of the enzyme's catalytic function.

  • A high Selectivity Index (SI) is crucial, indicating that the compound is effective at concentrations far below those that cause cellular toxicity.

Structure-Activity Relationship (SAR) Insights

The development of potent tetrahydronaphthyridine derivatives has been guided by extensive structure-activity relationship (SAR) studies.[4][9][21][22][23] Key structural features that influence activity include:

  • The Tetrahydronaphthyridine Core: This scaffold provides the rigid framework necessary for optimal orientation within the LEDGF/p75 binding pocket.

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings are critical for establishing key hydrophobic and electrostatic interactions within the binding site. Halogenated phenyl groups are often favored.[24]

  • Acidic Moiety: A carboxylic acid or a bioisostere is typically essential for chelating the magnesium ions in the integrase active site vicinity, a common feature among many integrase inhibitors.[22]

Systematic modification of these structural components allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

Tetrahydronaphthyridine derivatives represent a promising and mechanistically distinct class of HIV-1 integrase inhibitors. Their dual mode of action, targeting both early- and late-stage viral processes, offers a high barrier to resistance and the potential for synergistic combinations with existing antiretroviral drugs.[8] The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial biochemical screening to detailed cell-based characterization. Continued research and optimization of this chemical scaffold hold significant promise for the development of next-generation HIV-1 therapeutics.

References

  • Desimmie, B. A., Schrijvers, R., Demeulemeester, J., Borrenberghs, H., Weyen, L., Vets, S., ... & Debyser, Z. (2013). LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions. Retrovirology, 10(1), 1-16. [Link]

  • Christ, F., Voet, A., Marchand, A., Tsiang, M., Temburnikar, K., De Luca, L., ... & Debyser, Z. (2012). Small-molecule inhibitors of the LEDGF/p75 binding site of integrase block HIV replication and modulate integrase multimerization. Antimicrobial agents and chemotherapy, 56(8), 4365–4374. [Link]

  • Vranckx, L. S., Demeulemeester, J., & Debyser, Z. (2016). Early and late effects of LEDGINs. ResearchGate. [Link]

  • Vranckx, L. S., Demeulemeester, J., Hombrouck, A., Gijsbers, R., De Rijck, J., & Debyser, Z. (2020). GS-9822, a Preclinical LEDGIN Candidate, Displays a Block-and-Lock Phenotype in Cell Culture. Antimicrobial Agents and Chemotherapy, 64(12), e01289-20. [Link]

  • Debyser, Z., Vranckx, L. S., & Demeulemeester, J. (2021). LEDGINs, Inhibitors of the Interaction Between HIV-1 Integrase and LEDGF/p75, Are Potent Antivirals with a Potential to Cure HIV Infection. In HIV Cure: New Directions in Research and Treatment (pp. 97-114). Springer, Singapore. [Link]

  • Passos, D. O., Li, M., Jóźwik, I. K., Zhao, X. Z., Santos-Martins, D., & Kvaratskhelia, M. (2023). The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function. mBio, 14(1), e03195-22. [Link]

  • Lešnik, S., Sosič, I., & Kvaratskhelia, M. (2023). Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase. Journal of Medicinal Chemistry, 66(13), 8681–8693. [Link]

  • Al-Mawsawi, L. Q., Al-Safadi, Z., Kessl, J. J., & Semenova, E. A. (2009). An allosteric mechanism for inhibiting HIV-1 integrase with a small molecule. Molecular pharmacology, 76(4), 850–859. [Link]

  • Hombrouck, A., Voet, A., & Debyser, Z. (2011). Biochemical screening assays to identify HIV-1 integrase inhibitors. In Retrovirus Restriction (pp. 233-247). Humana Press. [Link]

  • Kim, H., Kim, J., & Lee, S. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. BMC infectious diseases, 21(1), 1-10. [Link]

  • Link, J. O., Harrison, W. T., Lazerwith, S. E., Novikov, N., Saito, R. D., Schroeder, S. D., ... & Whereat, A. (2019). 5, 6, 7, 8-Tetrahydro-1, 6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of medicinal chemistry, 62(3), 1348–1361. [Link]

  • Nguyen, T. T., Le, T. V., & Au, T. K. (2015). Novel 3′-processing integrase activity assay by real-time PCR for screening and identification of HIV-1 integrase inhibitors. BioMed research international, 2015. [Link]

  • Tsiang, M., Jones, G. S., & Niedziela-Majka, A. (2014). Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation. Proceedings of the National Academy of Sciences, 111(28), 10346-10351. [Link]

  • Passos, D. O., Li, M., & Kvaratskhelia, M. (2024). The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor pirmitegravir. mBio, 15(1), e02325-23. [Link]

  • Kessl, J. J., & Engelman, A. (2011). Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors. Future medicinal chemistry, 3(11), 1343–1346. [Link]

  • Kessl, J. J., & Engelman, A. (2013). Allosteric inhibition of HIV-1 integrase activity. Current opinion in virology, 3(2), 155–162. [Link]

  • Deprez, E., Bar-le-Duc, T., & de Rosny, E. (2003). Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. Current medicinal chemistry, 10(19), 1839–1851. [Link]

  • Feng, L., & Liu, G. N. (2014). The Discovery of Raltegravir, an Integrase Inhibitor for the Treatment of HIV Infection. IntechOpen. [Link]

  • Valadkhani, Z., & Ghal-avand, R. (2014). Progress in HIV-1 integrase inhibitors: a review of their chemical structure diversity. Iranian journal of pharmaceutical research: IJPR, 13(3), 775. [Link]

  • See, T. M., & Lee, K. H. (2003). Chemistry and structure-activity relationship of HIV-1 integrase inhibitor integracide B and related natural products. Journal of natural products, 66(10), 1338–1344. [Link]

  • Mekouar, O., & Mouscadet, J. F. (2009). Chemistry and structure-activity relationship of the styrylquinoline-type HIV integrase inhibitors. Molecules, 14(7), 2662–2680. [Link]

  • Velazquez, F., & Rodriguez, A. (2006). Discovery and Structure–Activity Relationship Studies of a Unique Class of HIV‐1 Integrase Inhibitors. ChemMedChem, 1(9), 983-987. [Link]

Sources

Application Note & Protocol Guide: Structure-Activity Relationship (SAR) Studies of Tetrahydronaphthyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydronaphthyridine Scaffold in Modern Drug Discovery

The tetrahydronaphthyridine (THN) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, three-dimensional structure, combined with the presence of multiple sites for chemical modification, makes it an attractive starting point for the design of potent and selective therapeutic agents. Molecules incorporating the THN framework have demonstrated a wide spectrum of biological activities, including potent inhibition of protein kinases and antagonism of chemokine receptors.[3][4]

Notably, THN analogs have been successfully developed as selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle and established targets in cancer therapy.[3] Furthermore, strategic modifications of the THN scaffold have led to the discovery of potent C-X-C Motif Chemokine Receptor 4 (CXCR4) antagonists, which have potential applications in HIV treatment and oncology.[4][5]

This guide provides a comprehensive overview of the structure-activity relationship (SAR) principles governing the biological activity of THN analogs. We will delve into the causality behind experimental choices in their design and optimization, followed by detailed, field-proven protocols for their synthesis and biological evaluation.

Deciphering the SAR of Tetrahydronaphthyridine Analogs: A Causal Analysis

The exploration of the chemical space around the THN core is a systematic process aimed at optimizing potency, selectivity, and drug-like properties.[6] The following sections dissect the key structural modifications and their impact on biological activity, drawing insights from successful lead optimization campaigns.

The Core Scaffold: Isomeric Variations and Their Impact

The orientation of the nitrogen atoms within the two fused rings of the naphthyridine system is a critical determinant of the molecule's interaction with its biological target. For instance, in the development of CXCR4 antagonists, transitioning from a tetrahydroisoquinoline to a 5,6,7,8-tetrahydro-1,6-naphthyridine series was a pivotal step. This modification, introducing a nitrogen atom into the aromatic portion, was instrumental in significantly reducing off-target effects, particularly the inhibition of the CYP2D6 enzyme.[4][5] This highlights the principle that subtle changes in the core heterocycle can dramatically improve a compound's safety profile.

Substitution on the Aromatic Ring: Tuning Potency and Selectivity

Substituents on the aromatic portion of the THN scaffold often engage in key interactions within the target's binding pocket. In the context of CDK4/6 inhibitors, structure-based drug design has been employed to optimize these interactions.[3] The choice of substituents is guided by the desire to form specific hydrogen bonds or hydrophobic interactions that enhance binding affinity and selectivity over other kinases, such as CDK1.[3]

The Saturated Nitrogen (N1): A Gateway for Modulating Physicochemical Properties

The nucleophilicity of the nitrogen atom in the saturated ring (often designated as N1) makes it a prime location for introducing diverse substituents.[7] However, the reactivity of this nitrogen is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups can significantly reduce its nucleophilicity, rendering subsequent chemical modifications more challenging.[7]

In the development of CXCR4 antagonists, the side chain attached to this nitrogen was systematically modified. Substituting a butyl amine side chain with various lipophilic groups was a key strategy to improve cell permeability, a critical factor for oral bioavailability.[5] This iterative process led to the discovery of compounds with enhanced Parallel Artificial Membrane Permeability Assay (PAMPA) permeability and, consequently, better oral bioavailability in mouse models.[4]

SAR_Principles THN_Core Tetrahydronaphthyridine Core Aromatic_Ring Aromatic Ring Substituents THN_Core->Aromatic_Ring Isomerism & Electronics Saturated_Ring Saturated Ring (N1) Substituents THN_Core->Saturated_Ring Nucleophilicity Potency Target Potency (e.g., IC50) Aromatic_Ring->Potency Binding Interactions Selectivity Selectivity (e.g., vs. other kinases) Aromatic_Ring->Selectivity Discriminatory Contacts Side_Chain Side Chain Modifications Saturated_Ring->Side_Chain Attachment Point Side_Chain->Potency Vector to Exit Pocket Properties Drug-like Properties (Permeability, Stability, Bioavailability) Side_Chain->Properties Modulate Lipophilicity Synthesis_Workflow Start Starting Materials (e.g., 3-aminopyridine derivative) Step1 Diels-Alder Cycloaddition or other cyclization Start->Step1 Step2 Aromatization/ Deprotection Step1->Step2 Step3 N1-Alkylation/ Amidation Step2->Step3 Final Final THN Analog (Purification & Characterization) Step3->Final

Caption: General synthetic workflow for THN analogs.

Protocol:

  • Step 1: Cyclization: React a suitable 3-aminopyridine derivative with an appropriate dienophile (e.g., a vinyl acetamide) via a Diels-Alder reaction to form the core bicyclic structure. [8]2. Step 2: Intermediate Formation: The resulting cycloadduct can be aromatized, often under acidic or oxidative conditions, to yield the naphthyridine core.

  • Step 3: N1-Functionalization: The secondary amine in the saturated ring can be functionalized through various reactions such as reductive amination, acylation, or palladium-catalyzed N-arylation to introduce the desired side chain. [7]4. Step 4: Purification: The final compound is purified using column chromatography (e.g., silica gel) or preparative HPLC.

  • Step 5: Characterization: The structure and purity of the final analog are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Causality: The choice of cyclization strategy is critical and depends on the desired substitution pattern. The conditions for N1-functionalization must be carefully selected to be compatible with other functional groups on the molecule.

In Vitro Biological Evaluation

This protocol describes a competitive binding assay to determine the affinity (IC50) of test compounds for CDK4.

  • Reagent Preparation: Prepare assay buffer, europium-labeled anti-His antibody, Alexa Fluor™ 647-labeled kinase tracer, and a serial dilution of the THN test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the CDK4/Cyclin D1 enzyme.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include "no inhibitor" controls (DMSO only) and "no enzyme" controls.

  • Tracer Addition: Add the tracer and antibody mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality: The TR-FRET-based assay provides a robust and high-throughput method to directly measure the binding of the inhibitor to the kinase, minimizing interference from colored or fluorescent compounds.

This colorimetric assay assesses the ability of a compound to inhibit the growth of cancer cells. [9]

  • Cell Seeding: Seed cancer cells (e.g., Colo-205) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours. [9]2. Compound Treatment: Treat the cells with a serial dilution of the THN analog and incubate for 72 hours. [9]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [9]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In_Vitro_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Kinase Target Enzyme (e.g., CDK4) Mix1 Incubate & Mix Kinase->Mix1 Compound1 THN Analog Compound1->Mix1 Tracer Fluorescent Tracer Tracer->Mix1 Read1 TR-FRET Reading Mix1->Read1 IC50_Biochem Calculate Biochemical IC50 Read1->IC50_Biochem Cells Cancer Cell Line (e.g., Colo-205) Incubate Incubate 72h Cells->Incubate Compound2 THN Analog Compound2->Incubate MTT Add MTT Reagent Incubate->MTT Read2 Absorbance Reading MTT->Read2 IC50_Cell Calculate Cellular IC50 Read2->IC50_Cell

Caption: Workflow for in vitro evaluation of THN analogs.

In Vivo Evaluation

This protocol assesses the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound. [10]

  • Animal Dosing: Administer the THN analog to a cohort of mice (e.g., Balb/c) via intravenous (IV) and oral (PO) routes. [10]2. Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Sample Analysis: Quantify the concentration of the compound in the plasma samples using LC-MS/MS.

  • PK Parameter Calculation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

  • Bioavailability Calculation: Calculate the oral bioavailability (%F) by comparing the AUC from the oral dose to the AUC from the IV dose.

Causality: Conducting both IV and PO dosing is essential to determine the absolute oral bioavailability, which distinguishes poor absorption from rapid clearance.

This protocol evaluates the in vivo anti-tumor efficacy of a lead compound. [3]

  • Tumor Implantation: Subcutaneously implant Colo-205 human colorectal cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer the THN analog orally, once daily, at a predetermined dose.

  • Tumor Measurement: Measure tumor volume and body weight two to three times per week.

  • Efficacy Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

Causality: The xenograft model provides a critical assessment of a compound's ability to inhibit tumor growth in a complex biological system, integrating its potency, selectivity, and pharmacokinetic properties. [3]

Conclusion

The tetrahydronaphthyridine scaffold is a versatile and highly tractable platform for the development of novel therapeutics. A systematic and iterative approach to SAR, guided by structure-based design and a deep understanding of the interplay between chemical structure, biological activity, and pharmacokinetic properties, is paramount for success. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively advance THN analogs from initial hits to preclinical candidates.

References

Sources

Application Notes and Protocols for the Investigation of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine in Preclinical Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Immunomodulation

The landscape of therapeutic intervention for autoimmune diseases is continually evolving, with a significant focus on the identification of novel small molecules that can selectively target key pathological pathways. The 5,6,7,8-Tetrahydro-1,6-naphthyridine scaffold has emerged as a promising framework in medicinal chemistry.[1][2][3] While direct studies on 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine in autoimmunity are nascent, its derivatives have shown potent immunomodulatory activity. A notable example is TAK-828F, a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt), which is built upon this core structure.[2][4]

RORγt is a master transcription factor that governs the differentiation and function of Th17 cells, a subset of T helper cells that are critical drivers of pathogenesis in numerous autoimmune conditions, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2] By inhibiting RORγt, it is hypothesized that compounds based on the 5,6,7,8-Tetrahydro-1,6-naphthyridine scaffold can suppress the production of pro-inflammatory cytokines such as IL-17A and IL-17F, thereby ameliorating autoimmune pathology.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound and its derivatives in established murine models of rheumatoid arthritis and multiple sclerosis. The protocols outlined below are designed to be robust and reproducible, offering a framework for assessing the therapeutic potential of this novel chemical entity.

Part 1: Mechanistic Rationale - Targeting the Th17/IL-17 Axis

The rationale for investigating this compound in autoimmune disease models is predicated on the established role of the Th17/IL-17 signaling axis in autoimmune-mediated inflammation.

The Role of RORγt and Th17 Cells in Autoimmunity

Th17 cells are a distinct lineage of CD4+ T helper cells characterized by their production of the signature cytokine IL-17. The differentiation of naive CD4+ T cells into Th17 cells is critically dependent on the nuclear receptor RORγt. In the context of autoimmune diseases, autoreactive Th17 cells infiltrate target tissues, where the secretion of IL-17 and other pro-inflammatory cytokines leads to tissue damage and perpetuation of the inflammatory cascade.

Signaling Pathway: RORγt-Mediated Th17 Differentiation

RORgt_Th17_Pathway TGFb_IL6 TGF-β, IL-6, IL-23 Naive_T_Cell Naive CD4+ T Cell TGFb_IL6->Naive_T_Cell Activate STAT3 STAT3 Phosphorylation Naive_T_Cell->STAT3 Induce RORgt_Expression RORγt Expression (Master Regulator) STAT3->RORgt_Expression Promote Th17_Cell Th17 Cell Differentiation RORgt_Expression->Th17_Cell Drive IL17_Production IL-17A, IL-17F, IL-22 Production Th17_Cell->IL17_Production Secrete Inflammation Autoimmune Inflammation IL17_Production->Inflammation Mediate Compound 5,6,7,8-Tetrahydro- 1,6-naphthyridin-2-amine (Hypothesized) Compound->RORgt_Expression Inhibit (Inverse Agonist)

Caption: Hypothesized mechanism of action via RORγt inhibition.

Given that derivatives of the 5,6,7,8-Tetrahydro-1,6-naphthyridine scaffold act as RORγt inverse agonists, it is plausible that this compound itself or its optimized analogues could serve as effective inhibitors of Th17 cell differentiation and function. Preclinical evaluation in relevant animal models is therefore a critical step in validating this therapeutic hypothesis.

Part 2: Preclinical Evaluation in a Murine Model of Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA)

The Collagen-Induced Arthritis (CIA) model in mice is the most widely used and well-characterized model for human rheumatoid arthritis, sharing many immunological and pathological features.[5][6]

Experimental Design for CIA

A typical prophylactic study design to evaluate the efficacy of a test compound in the CIA model is outlined below.

Workflow: Prophylactic Treatment in CIA Model

CIA_Workflow Day_minus_10 Day -10: Acclimatization Day_0 Day 0: Primary Immunization (Collagen in CFA) Day_minus_10->Day_0 Day_21 Day 21: Booster Immunization (Collagen in IFA) Day_0->Day_21 Treatment_Start Treatment Period: (Vehicle vs. Compound) Daily Dosing Monitoring Disease Monitoring: (Clinical Score, Paw Thickness) 2-3 times/week Day_21->Monitoring Termination Day 42-56: Study Termination (Histology, Cytokine Analysis) Treatment_Start->Termination Prophylactic Dosing Monitoring->Termination

Caption: Prophylactic study design for the CIA model.

Protocol: Induction and Assessment of CIA in DBA/1J Mice

Materials:

  • Male DBA/1J mice, 8-10 weeks old.

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

  • Incomplete Freund's Adjuvant (IFA).

  • This compound (or derivative) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Vehicle control.

  • Positive control (e.g., Methotrexate).

Step-by-Step Protocol:

  • Preparation of Emulsion (Day 0):

    • Prepare a 1:1 emulsion of CII solution and CFA by drawing equal volumes into two glass syringes connected by a Luer-lock connector and passing the mixture back and forth until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

  • Primary Immunization (Day 0):

    • Anesthetize mice.

    • Inject 100 µL of the emulsion intradermally at the base of the tail. The total dose should be 100 µg of CII per mouse.

  • Booster Immunization (Day 21):

    • Prepare a 1:1 emulsion of CII solution and IFA.

    • Inject 100 µL of the booster emulsion intradermally at a different site near the base of the tail.

  • Treatment Administration:

    • Initiate prophylactic treatment on Day 0 or Day 21, depending on the study design.

    • Administer the test compound, vehicle, or positive control daily via the desired route (e.g., oral gavage).

  • Clinical Assessment:

    • Begin clinical scoring on Day 21 and continue 2-3 times per week until study termination.

    • Score each paw based on a scale of 0-4 for inflammation, swelling, and erythema.[7]

      • 0: No evidence of erythema and swelling.

      • 1: Erythema and mild swelling confined to the tarsals or ankle joint.

      • 2: Erythema and mild swelling extending from the ankle to the tarsals.

      • 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

      • 4: Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

    • The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper.

  • Endpoint Analysis (Day 42-56):

    • Collect blood for serum cytokine analysis (e.g., IL-17A, TNF-α) and anti-CII antibody titers.

    • Harvest paws for histological analysis of joint inflammation, pannus formation, and bone erosion.

    • Isolate splenocytes for ex vivo restimulation with CII to assess antigen-specific T cell responses (e.g., proliferation, cytokine production).

Parameter Vehicle Control Group Test Compound Group Positive Control Group
Mean Arthritis Score High (e.g., 8-12)Expected to be significantly lowerSignificantly lower
Paw Thickness (mm) IncreasedExpected to be significantly reducedSignificantly reduced
Histological Score Severe inflammation, pannus, erosionExpected to be significantly reducedSignificantly reduced
Serum IL-17A (pg/mL) ElevatedExpected to be significantly lowerSignificantly lower

Part 3: Preclinical Evaluation in a Murine Model of Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is the most commonly used animal model for human multiple sclerosis, recapitulating key features of the disease, including CNS inflammation, demyelination, and progressive paralysis.[8][9][10]

Experimental Design for EAE

Both prophylactic and therapeutic treatment paradigms can be employed in the EAE model to assess the efficacy of a test compound.

Workflow: Prophylactic and Therapeutic Treatment in EAE Model

EAE_Workflow Day_0 Day 0: Immunization (MOG/CFA) + Pertussis Toxin Day_2 Day 2: Pertussis Toxin Day_0->Day_2 Proph_Treatment Prophylactic Treatment: (Vehicle vs. Compound) Starts Day 0 Day_0->Proph_Treatment Disease_Onset Disease Onset (Clinical Score > 0) ~Day 9-14 Day_2->Disease_Onset Monitoring Daily Monitoring: (Clinical Score, Body Weight) Proph_Treatment->Monitoring Ther_Treatment Therapeutic Treatment: (Vehicle vs. Compound) Starts at Onset Disease_Onset->Ther_Treatment Disease_Onset->Monitoring Ther_Treatment->Monitoring Termination Study Termination (~Day 28-35) (Histology, CNS Infiltrates) Monitoring->Termination

Caption: Prophylactic and therapeutic study designs for the EAE model.

Protocol: Induction and Assessment of EAE in C57BL/6 Mice

Materials:

  • Female C57BL/6 mice, 8-12 weeks old.

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

  • Pertussis toxin (PTX).

  • This compound (or derivative) formulated in an appropriate vehicle.

  • Vehicle control.

Step-by-Step Protocol:

  • Preparation of Emulsion (Day 0):

    • Prepare a 1:1 emulsion of MOG35-55 (200 µ g/mouse ) in CFA.

  • Immunization (Day 0):

    • Anesthetize mice.

    • Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.

    • Administer PTX (200 ng/mouse) intraperitoneally.

  • Second PTX Injection (Day 2):

    • Administer a second dose of PTX (200 ng/mouse) intraperitoneally.

  • Treatment Administration:

    • Prophylactic: Begin daily administration of the test compound or vehicle on Day 0.

    • Therapeutic: Begin daily administration upon the onset of clinical signs (clinical score ≥ 1).

  • Clinical Assessment:

    • Monitor mice daily for clinical signs of EAE and body weight starting from Day 7.

    • Score clinical signs based on a standard 0-5 scale:[11]

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness or wobbly gait.

      • 3: Partial hind limb paralysis.

      • 4: Complete hind limb paralysis.

      • 5: Moribund state.

  • Endpoint Analysis (at peak of disease or study end):

    • Perfuse mice with PBS.

    • Harvest spinal cords and brains for histological analysis of inflammatory infiltrates and demyelination (e.g., H&E and Luxol Fast Blue staining).

    • Isolate mononuclear cells from the CNS for flow cytometric analysis of infiltrating T cell populations (e.g., CD4+, IFN-γ+, IL-17A+).

    • Isolate splenocytes for ex vivo restimulation with MOG35-55 to assess antigen-specific T cell responses.

Parameter Vehicle Control Group Test Compound Group (Prophylactic) Test Compound Group (Therapeutic)
Mean Peak Clinical Score High (e.g., 3.0-3.5)Expected to be significantly lowerExpected to be significantly lower
Day of Onset ~Day 9-14Expected to be delayedN/A
Disease Incidence (%) 80-100%Expected to be reducedN/A
CNS Inflammatory Infiltrates ExtensiveExpected to be significantly reducedExpected to be significantly reduced
CNS Demyelination SevereExpected to be significantly reducedExpected to be significantly reduced

Part 4: Concluding Remarks and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial in vivo evaluation of this compound and its derivatives as potential therapeutics for autoimmune diseases. Successful demonstration of efficacy in these models, characterized by a reduction in clinical disease severity and modulation of key immunological and histological parameters, would provide a strong rationale for further preclinical development.

Subsequent studies should aim to elucidate the pharmacokinetic and pharmacodynamic properties of lead compounds, conduct dose-ranging efficacy studies, and explore their therapeutic potential in other models of autoimmunity. The ultimate goal is the identification of a novel, safe, and effective oral therapy for patients suffering from debilitating autoimmune conditions.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • Brand, D. D. (2007). Protocol for the induction of arthritis in C57BL/6 mice. Nature Protocols, 2(5), 1269–1275. Available from: [Link]

  • Miller, S. D., & Karandikar, N. J. (2009). Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology, 87(1), 15.1.1–15.1.25. Available from: [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269–1275. Available from: [Link]

  • Croxford, J. L., & Miller, S. D. (2003). Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology, 45(1), 15.1.1–15.1.20. Available from: [Link]

  • Constantinescu, C. S., & Gran, B. (2010). Experimental Autoimmune Encephalomyelitis (EAE) as a model for multiple sclerosis (MS). British Journal of Pharmacology, 160(4), 779–794. Available from: [Link]

  • Wayne State University. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents. Available from: [Link]

  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. Available from: [Link]

  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. Available from: [Link]

  • Nath, L. R., et al. (2025). Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy. Journal of Cancer Research and Clinical Oncology. Available from: [Link]

  • Wang, Y., et al. (2025). An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview. Journal of Ethnopharmacology. Available from: [Link]

  • WO/2023/285583 5,6,7,8-TETRAHYDRO-2,6- AND 2,7-NAPHTHYRIDINE DERIVATIVES FOR USE IN THE TREATMENT OF DISEASES RESPONSIVE TO CITRATE TRANSPORTER MODULATION. (2023). WIPO. Available from: [Link]

  • Quiroga, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3131. Available from: [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2001). ResearchGate. Available from: [Link]

  • PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. Available from: [Link]

  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. Available from: [Link]

  • Application of Sequential Palladium Catalysis for the Discovery of Janus Kinase Inhibitors in the Benzo[ c ]pyrrolo[2,3- h ][5][12]naphthyridin-5-one (BPN) Series. (2018). ResearchGate. Available from: [Link]

  • Powell, D. A., & Batey, R. A. (2004). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 6(16), 2733–2736. Available from: [Link]

  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. (2007). PubMed. Available from: [Link]

  • Croxford, J. L., et al. (2002). Immunoregulation of a viral model of multiple sclerosis using the synthetic cannabinoid R(+)WIN55,212. The Journal of Clinical Investigation, 110(9), 1265–1274. Available from: [Link]

  • Nguyen, N. T., Nakahama, T., & Kishimoto, T. (2013). Aryl hydrocarbon receptor and experimental autoimmune arthritis. Seminars in Immunopathology, 35(6), 637–644. Available from: [Link]

  • ChemBK. 5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine. Available from: [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (2018). ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Pictet-Spengler Reaction for Pyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of pyridine-containing scaffolds. The inherent electronic properties of the pyridine ring often lead to complications not typically observed with more electron-rich aromatic systems. This resource provides in-depth troubleshooting advice and optimized protocols to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Question 1: My Pictet-Spengler reaction with a pyridine-based amine is giving very low to no yield. What is the primary reason for this?

Answer:

The most significant factor contributing to low yields in the Pictet-Spengler reaction with pyridine substrates is the reduced nucleophilicity of the pyridine ring compared to electron-rich systems like indoles or pyrroles.[1] The pyridine nitrogen acts as an electron sink, deactivating the aromatic ring towards electrophilic substitution. This deactivation hinders the key intramolecular cyclization step where the iminium ion is attacked by the aromatic ring.[1][2][3]

Furthermore, under the acidic conditions typically required to form the reactive iminium ion intermediate, the pyridine nitrogen is readily protonated.[4] This protonation further deactivates the ring, making the electrophilic substitution even more challenging. Essentially, the conditions required to generate the electrophile (the iminium ion) simultaneously deactivate the nucleophile (the pyridine ring).

Question 2: How can I overcome the poor nucleophilicity of the pyridine ring to improve my reaction yield?

Answer:

Several strategies can be employed to address the inherent challenges of using pyridine substrates in the Pictet-Spengler reaction. These approaches focus on either increasing the electrophilicity of the iminium ion or enhancing the nucleophilicity of the pyridine ring.

1. Harsher Reaction Conditions: While less elegant, simply increasing the reaction temperature and using stronger acids can sometimes force the reaction forward.[1] However, this approach often leads to undesirable side reactions and decomposition, particularly with sensitive substrates.[5][6] Careful optimization of temperature and acid concentration is crucial.

2. N-Acyliminium Ion Chemistry: A more effective and milder approach is to utilize an N-acyliminium ion intermediate.[1][2] By acylating the imine, you form a highly reactive N-acyliminium ion, which is a much more potent electrophile. This increased electrophilicity allows for cyclization onto the deactivated pyridine ring under milder conditions, often leading to significantly improved yields.[1][2]

3. Use of Protecting Groups: Strategically placing electron-donating groups (EDGs) on the pyridine ring can increase its nucleophilicity. However, a more practical approach is often the use of a temporary protecting group on the pyridine nitrogen. While this may seem counterintuitive as it adds steps, an appropriate N-oxide or other electron-withdrawing protecting group can sometimes be beneficial in directing the regioselectivity of the reaction, though this is a more advanced and substrate-dependent strategy.

Question 3: What are the best catalysts and reaction conditions for the Pictet-Spengler reaction with pyridine substrates?

Answer:

The optimal catalysts and conditions are highly dependent on the specific substrates being used. However, here is a general guideline and a starting point for optimization:

Catalyst/ConditionRecommendation for Pyridine SubstratesRationale
Acid Catalyst Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TSA), or Lewis acids like AuCl₃/AgOTf.Brønsted acids are needed to promote iminium ion formation. For less reactive substrates, stronger acids or Lewis acids that can activate the imine are often more effective.[1][2]
Solvent Aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile.Aprotic solvents can sometimes provide superior yields compared to protic solvents.[7] They also prevent potential side reactions that can occur with protic solvents.
Temperature Start at room temperature and gradually increase.Many Pictet-Spengler reactions require heating.[1] However, starting at a lower temperature and monitoring the reaction can help to minimize decomposition.[7]
Water Scavenging Use of molecular sieves or a Dean-Stark apparatus.The formation of the imine intermediate releases water. Removing this water can drive the equilibrium towards the product and improve yields.

It is highly recommended to perform small-scale screening experiments to identify the optimal combination of acid, solvent, and temperature for your specific substrates.[8]

Question 4: I am observing significant tarring and decomposition in my reaction mixture. What could be the cause and how can I prevent it?

Answer:

Tarring and decomposition are common issues when working with pyridine substrates, especially under harsh acidic conditions and elevated temperatures.[5][6]

Potential Causes:

  • Excessive Acidity or Temperature: As mentioned, pyridine-containing compounds can be sensitive to strong acids and high heat.

  • Aldehyde Self-Condensation: Under acidic conditions, aldehydes can undergo self-condensation reactions, leading to polymeric byproducts.[7]

  • Oxidation: The product, a tetrahydropyridopyridine, can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at high temperatures.[7]

Troubleshooting Strategies:

  • Optimize Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.[7]

  • Gradual Addition of Reagents: Adding the acid or aldehyde slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the product.

  • Consider a Milder Catalyst: If using a strong Brønsted acid, consider switching to a milder Lewis acid or exploring alternative catalytic systems.[9]

Troubleshooting Workflow

For a systematic approach to optimizing your Pictet-Spengler reaction with pyridine substrates, follow this troubleshooting workflow.

Caption: A troubleshooting decision tree for low-yielding Pictet-Spengler reactions.

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Reaction with a Pyridine Substrate

This protocol provides a starting point for the reaction. Optimization will likely be necessary.

Materials:

  • 2-(Pyridin-3-yl)ethan-1-amine (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.1 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the 2-(pyridin-3-yl)ethan-1-amine in anhydrous DCM.

  • Add the aldehyde to the stirred solution at room temperature.

  • Cool the mixture to 0 °C and add TFA dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. If no reaction is observed, gradually increase the temperature to reflux.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Acyliminium Ion Mediated Pictet-Spengler Reaction

This protocol is recommended for substrates that fail to react under standard conditions.

Materials:

  • 2-(Pyridin-3-yl)ethan-1-amine (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.1 eq)

  • Trifluoroacetic anhydride (TFAA) (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the 2-(pyridin-3-yl)ethan-1-amine and the aldehyde in anhydrous DCM.

  • Cool the mixture to 0 °C and add pyridine.

  • Add TFAA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Considerations

Understanding the reaction mechanism is key to effective troubleshooting. The following diagram illustrates the standard Pictet-Spengler mechanism and the more reactive N-acyliminium ion pathway.

PictetSpenglerMechanisms cluster_0 Standard Pictet-Spengler cluster_1 N-Acyliminium Pathway Amine_Aldehyde Pyridine-ethylamine + Aldehyde Imine Imine Amine_Aldehyde->Imine + H₂O Iminium Iminium Ion (Protonated) Imine->Iminium + H⁺ Acyl_Imine Imine + Acylating Agent Imine->Acyl_Imine Cyclization Intramolecular Electrophilic Substitution Iminium->Cyclization Rate-limiting for deactivated pyridines Product Tetrahydropyridopyridine Cyclization->Product - H⁺ Acyliminium N-Acyliminium Ion (Highly Electrophilic) Acyl_Imine->Acyliminium Acyl_Cyclization Intramolecular Electrophilic Substitution Acyliminium->Acyl_Cyclization Faster Cyclization Acyl_Product N-Acyl Tetrahydropyridopyridine Acyl_Cyclization->Acyl_Product

Caption: Comparison of standard and N-acyliminium Pictet-Spengler pathways.

References

  • chemeurope.com. Pictet-Spengler reaction. Available at: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available at: [Link]

  • NROChemistry. Pictet-Spengler Reaction. Available at: [Link]

  • Krasavin, M., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. Available at: [Link]

  • Grokipedia. Pictet–Spengler reaction. Available at: [Link]

  • Huber, S. M., et al. (2021). Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Communications, 57(84), 10986-10989. Available at: [Link]

  • SciSpace. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Available at: [Link]

  • Wagen, C. C., et al. (2022). Screening for Generality in Asymmetric Catalysis. Nature. Available at: [Link]

  • Krasavin, M., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Krasavin, M., et al. (2023). (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available at: [Link]

  • Krasavin, M., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available at: [Link]

Sources

Overcoming side reactions in cobalt-catalyzed alkyne-nitrile cyclizations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cobalt-catalyzed [2+2+2] alkyne-nitrile cycloadditions. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common challenges in the synthesis of substituted pyridines. We will address specific experimental issues, delve into the mechanistic underpinnings of side reactions, and provide field-proven protocols to enhance reaction efficiency, yield, and selectivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during cobalt-catalyzed pyridine synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a detailed, actionable solution.

Q1: My reaction yield is disappointingly low or the reaction fails to proceed. What are the primary causes and how can I fix this?

Low yields are a common frustration, often stemming from catalyst deactivation, suboptimal reaction conditions, or inefficient activation of the cobalt precursor.

Probable Cause 1: Inefficient Generation of the Active Co(I) Species Many common cobalt precursors, such as Co(II) salts (e.g., CoI₂, CoCl₂), require in situ reduction to the catalytically active Co(I) or Co(0) state.[1][2] This reduction step, typically performed with a stoichiometric reductant like zinc powder, can be inefficient if the reagents are not sufficiently activated or are of poor quality.

Troubleshooting Protocol:

  • Activate the Reductant: Zinc dust can develop a passivating oxide layer. Before the reaction, wash the zinc powder with dilute HCl, followed by water, ethanol, and ether, then dry under vacuum. This ensures a fresh, reactive surface for the reduction of the Co(II) precursor.

  • Consider an Air-Stable Pre-catalyst: For improved reproducibility, consider using a well-defined, air-stable Co(III) complex that can be reduced in situ under mild conditions. For example, a [CoCp*(CH₃CN)(P–N)][BF₄]₂ complex, when treated with a reductant like NaBEt₃H, cleanly generates the active Co(I) species, often leading to higher activity than systems requiring harsher conditions.[3][4]

  • Verify Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to more side reactions. Start with the recommended catalytic loading (e.g., 5-10 mol%) and optimize from there.[5] In some cases, insufficient catalyst is the simple culprit for a stalled reaction.[6]

Probable Cause 2: Suboptimal Ligand Choice The ligand plays a crucial role in stabilizing the cobalt center and modulating its reactivity. An inappropriate ligand can lead to catalyst decomposition or favor undesired reaction pathways.

Troubleshooting Protocol:

  • Employ Chelating Phosphines: For intermolecular cyclizations, particularly with unactivated nitriles, bidentate phosphine ligands like 1,3-bis(diphenylphosphino)propane (dppp) are often effective.[1][2] These ligands stabilize the key cobaltacyclopentadiene intermediate, promoting the desired nitrile insertion over competing pathways.[3]

  • Match Ligand to Substrate: The electronic and steric properties of the ligand should be matched to the substrates. For enantioselective reactions, chiral bisoxazolinephosphine ligands have proven effective.[7] For reactions involving dienes, phosphino-oxazoline ligands can influence the chemoselectivity between [4+2] and [2+2] cycloadditions.[8]

Troubleshooting Workflow: Low Yield

G start Low / No Yield Observed check_catalyst Issue: Catalyst Activity start->check_catalyst check_conditions Issue: Reaction Conditions start->check_conditions sub_catalyst1 Inefficient Co(I) Generation? check_catalyst->sub_catalyst1 sub_catalyst2 Improper Ligand Choice? check_catalyst->sub_catalyst2 sub_conditions1 Incorrect Temperature? check_conditions->sub_conditions1 sub_conditions2 Inappropriate Solvent? check_conditions->sub_conditions2 sol_catalyst1a Activate Zn reductant (acid wash) sub_catalyst1->sol_catalyst1a sol_catalyst1b Use air-stable Co(III) precatalyst sub_catalyst1->sol_catalyst1b sol_catalyst2a Switch to chelating ligand (e.g., dppp) sub_catalyst2->sol_catalyst2a end_node Yield Improved sol_catalyst1a->end_node sol_catalyst1b->end_node sol_catalyst2a->end_node sol_conditions1 Optimize temperature (e.g., 80-120°C) sub_conditions1->sol_conditions1 sol_conditions2 Screen solvents (e.g., NMP, DMA, MeCN) sub_conditions2->sol_conditions2 sol_conditions1->end_node sol_conditions2->end_node

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction produces significant amounts of a benzene derivative instead of the desired pyridine. How can I suppress this side reaction?

This is a classic selectivity challenge in [2+2+2] cycloadditions. The formation of a substituted benzene arises from the cyclotrimerization of three alkyne molecules, a competing pathway to the desired co-cyclization of two alkynes and one nitrile.[9]

Mechanistic Insight: Both pathways proceed through a common cobaltacyclopentadiene intermediate, formed by the oxidative coupling of two alkyne molecules with the cobalt center.[1][2] At this crucial juncture, the reaction can diverge. For pyridine synthesis, the nitrile must insert into the cobalt-carbon bond. For benzene formation, a third alkyne molecule coordinates and inserts.

Troubleshooting Protocol:

  • Increase Nitrile Concentration: The simplest strategy is to push the equilibrium toward the desired reaction by increasing the concentration of the nitrile relative to the alkyne. This can be achieved by using the nitrile as the solvent or by using a large excess (e.g., 5-10 equivalents).[5][10]

  • Optimize Ligand and Additives:

    • Ligand Choice: As mentioned, a strongly coordinating bidentate phosphine ligand (e.g., dppp) can stabilize the cobaltacyclopentadiene intermediate, which may favor the subsequent insertion of the nitrile.[1][2]

    • Lewis Acid Additives: In some systems, the presence of a Lewis acid (e.g., ZnI₂) can promote the cyclotrimerization process.[11][12] Conversely, avoiding such additives may favor the pyridine pathway. The choice of reductant (e.g., Zn vs. Mg) can also influence this balance.[11]

  • Control Reagent Addition: A slow addition of the alkyne to the reaction mixture containing the catalyst and the nitrile can help maintain a low instantaneous concentration of the alkyne, thereby disfavoring the competing trimerization reaction.

Visualizing Competing Pathways

G CoI Co(I) Catalyst Intermediate Cobaltacyclopentadiene Intermediate CoI->Intermediate Oxidative Coupling Alkyne1 2 x Alkyne Alkyne1->CoI Alkyne2 1 x Alkyne Alkyne2->Intermediate Nitrile 1 x Nitrile Nitrile->Intermediate Pyridine Pyridine Product (Desired Pathway) Intermediate->Pyridine Nitrile Insertion & Reductive Elimination Benzene Benzene Byproduct (Side Reaction) Intermediate->Benzene Alkyne Insertion & Reductive Elimination

Caption: Competing pathways in alkyne-nitrile cyclization.

Q3: I am using an unsymmetrical alkyne and obtaining a mixture of regioisomers. How can I control the regioselectivity?

Controlling regioselectivity is critical for synthetic utility. When an unsymmetrical alkyne (RC≡CR') is used, two different pyridine regioisomers can form. Selectivity is governed by a combination of steric and electronic factors during the formation of the cobaltacyclopentadiene intermediate.[3][13]

Troubleshooting Protocol:

  • Leverage Steric Hindrance: Steric bulk is a powerful tool. The larger substituent on the alkyne will generally orient itself away from the other alkyne or the catalyst ligand during the oxidative coupling step. For reactions involving terminal alkynes and pivalonitrile (a sterically bulky nitrile), high regioselectivity is often observed due to steric repulsion.[3]

  • Exploit Electronic Effects: The electronic nature of the alkyne substituents influences the polarity of the Co-C bonds in the cobaltacyclopentadiene intermediate. This, in turn, can direct the insertion of the nitrile. While less predictable than sterics, systematically varying electron-donating and electron-withdrawing groups can reveal a preference.

  • Utilize Chiral Ligands: For certain substrate classes, chiral ligands can induce high levels of regioselectivity in addition to enantioselectivity. The defined chiral pocket of the ligand can force the unsymmetrical alkyne to coordinate in a specific orientation. For example, different regioisomers of pyridines can be selectively formed by switching between different families of bisoxazolinephosphine ligands.[7]

  • Intramolecular Tethering: The most robust strategy for ensuring perfect regioselectivity is to use a tethered diyne, which forces the oxidative coupling to occur in a predetermined manner.[14] While this requires more synthetic effort in substrate preparation, it completely circumvents the issue of regioselectivity in the cycloaddition step.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for this reaction?

The catalytic cycle is understood to proceed through several key steps:

  • Pre-catalyst Activation: A Co(II) or Co(III) precursor is reduced to the active Co(I) or Co(0) species.[3]

  • Alkyne Coordination: Two alkyne molecules coordinate to the cobalt center.

  • Oxidative Coupling: The cobalt center undergoes oxidative coupling with the two alkynes to form a five-membered cobaltacyclopentadiene intermediate. DFT studies support this as a key step.[1][2]

  • Nitrile Insertion: The nitrile coordinates to the cobalt and inserts into one of the Co-C bonds of the metallacycle, forming a seven-membered cobaltazacycloheptatriene intermediate.

  • Reductive Elimination: The cobalt center undergoes reductive elimination to release the aromatic pyridine product and regenerate the active Co(I) catalyst, which can then re-enter the catalytic cycle.[3]

Q2: Which cobalt sources are most effective?

A variety of cobalt sources can be used, each with its own advantages. The choice often depends on the specific substrates and desired reaction conditions (e.g., mildness, air stability).

Cobalt SourceLigand(s)Reductant/AdditiveTypical ConditionsAdvantages/Disadvantages
CoI₂ / CoBr₂dppp, bpyZn, ZnI₂80-120 °C, NMP/DMAInexpensive, readily available; requires in situ reduction, can be sensitive to air/moisture.[1][14]
CpCo(COD)NoneLight/Heat120-130 °C, neatClassic catalyst; can lead to regioisomeric mixtures with unsymmetrical alkynes.[10]
[CoCp*(CH₃CN)(P–N)][BF₄]₂Hemilabile P-NNaBEt₃HRoom Temp - Mild HeatAir-stable pre-catalyst, highly active under mild conditions; requires multi-step synthesis.[3][4]

Q3: How do solvent and temperature affect the reaction?

Solvent and temperature are critical parameters that must be optimized for each specific substrate combination.[11][15]

  • Solvents: Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), or acetonitrile (MeCN) are commonly used.[1][5] They are effective at dissolving the polar substrates and catalyst components. In some cases, the choice of solvent can even switch reaction pathways between cyclotrimerization and other cycloadditions.[11][12]

  • Temperature: Typical reaction temperatures range from ambient to 130°C.[10] Higher temperatures can increase the reaction rate but may also promote catalyst decomposition or the formation of side products. It is crucial to find a balance where the desired transformation proceeds efficiently without significant degradation.[15]

Q4: Can this reaction tolerate a wide range of functional groups?

Modern cobalt-catalyzed systems exhibit good functional group tolerance. Reactions have been successfully performed with substrates bearing esters, ketones, ethers, and halide substituents.[5] Even unprotected alcohols and amines can be compatible with certain water-soluble catalyst systems.[16] However, strongly coordinating groups (e.g., thiols) or acidic protons may interfere with the catalyst and should be approached with caution or protected prior to the reaction.

References
  • Wang, C., et al. (2021). Robust cobalt catalyst for nitrile/alkyne [2+2+2] cycloaddition: synthesis of polyarylpyridines and their mechanochemical cyclodehydrogenation to nitrogen-containing polyaromatics. Angewandte Chemie International Edition, 60(17). Available at: [Link]

  • ResearchGate. (2021). Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition: Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen‐Containing Polyaromatics. Available at: [Link]

  • Iglesias, M., et al. (2025). In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Available at: [Link]

  • ChemRxiv. (n.d.). Electrochemical Homo- and Cross-Annulation of Alkynes and Nitriles for the Regio- and Chemoselective Synthesis of 3,6-Diarylpyri. Available at: [Link]

  • Jia, N., et al. (2016). Cationic Cobalt(III) Catalyzed Indole Synthesis: The Regioselective Intermolecular Cyclization of N-Nitrosoanilines and Alkynes. Angewandte Chemie International Edition, 55(12), 4035-9. Available at: [Link]

  • National Institutes of Health. (n.d.). In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile. Available at: [Link]

  • Wikipedia. (n.d.). Alkyne trimerisation. Available at: [Link]

  • Li, Y., et al. (2018). Cobalt-catalyzed regioselective syntheses of indeno[2,1-c]pyridines from nitriles and diynes bearing propargyl fragments. Organic & Biomolecular Chemistry, 16(45), 8761-8768. Available at: [Link]

  • ResearchGate. (2025). Cobalt-catalyzed regioselective cycloaddition of unsymmetric diynes and nitriles to form substituted pyridines. Available at: [Link]

  • ResearchGate. (n.d.). [2+2+2] Cycloaddition of 1a with Various Alkynes. Available at: [Link]

  • National Institutes of Health. (2025). Azide–alkyne cycloaddition reactions over cobalt (0) nanoparticles supported on CaTiO3 perovskite. Available at: [Link]

  • Zhang, G., et al. (2021). Enantioselective Synthesis of Pyridines with All-Carbon Quaternary Carbon Centers via Cobalt-Catalyzed Desymmetric [2+2+2] Cycloaddition. Angewandte Chemie International Edition, 60(37), 20204-20209. Available at: [Link]

  • ResearchGate. (n.d.). Transition‐metal‐catalyzed [2+2+2] cycloaddition of nitrile and alkynes. Available at: [Link]

  • National Institutes of Health. (2025). Ligand Effects in Regio‐ and Enantioselective Cobalt‐Catalyzed Intramolecular [4+2]. Available at: [Link]

  • National Institutes of Health. (2024). Cobalt-catalyzed double hydroboration of pyridines. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Cobalt-catalyzed double hydroboration of pyridines. Available at: [Link]

  • ResearchGate. (2025). Ligand and solvent effects on cobalt(I)-catalysed reactions: Alkyne dimerisation versus [2+2+2]-cyclotrimerisation versus Diels–Alder reaction versus [4+2+2]-cycloaddition. Available at: [Link]

  • ACS Publications. (2022). Ligand-Controlled Cobalt-Catalyzed Regiodivergent Alkyne Hydroalkylation. Available at: [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]

  • Wang, C., et al. (2018). Cobalt-Catalyzed Tandem C-H Activation/C-C Cleavage/C-H Cyclization of Aromatic Amides with Alkylidenecyclopropanes. Angewandte Chemie International Edition, 57(22), 6512-6516. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of alkynyl benzene derivatives. Available at: [Link]

  • ChemRxiv. (n.d.). Reversing the Regioselectivity of Asymmetric C ̶H and N ̶H Bond Annulation with Bromoalkynes Under Cobalt(III)-Catalysis. Available at: [Link]

  • Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. Available at: [Link]

  • Hilt, G., et al. (2005). Ligand and solvent effects on cobalt(I)-catalysed reactions: Alkyne dimerisation versus [2+2+2]-cyclotrimerisation versus Diels–Alder reaction versus [4+2+2]-cycloaddition. Journal of Organometallic Chemistry, 690(23), 5170-5181. Available at: [Link]

  • Fatland, A. W., & Eaton, B. E. (2000). Cobalt-Catalyzed Alkyne−Nitrile Cyclotrimerization To Form Pyridines in Aqueous Solution. Organic Letters, 2(20), 3131–3133. Available at: [Link]

  • Bönnemann, H. (1978). Cobalt‐Catalyzed Pyridine Syntheses from Alkynes and Nitriles. Angewandte Chemie International Edition in English, 17(7), 505–515. Available at: [Link]

  • Brändli, C., & Ward, T. R. (2000). A Versatile Approach to the Solution-Phase Combinatorial Synthesis of Substituted Pyridines: The Cobalt-Catalyzed Cyclotrimerization of Alkynes with a Nitrile. Journal of Combinatorial Chemistry, 2(3), 251-254. Available at: [Link]

  • Yoshikai, N., et al. (2018). Cobalt-Catalyzed Intramolecular Reactions Between a Vinylcyclopropane and an Alkyne: Switchable [5+2] Cycloaddition and Homo-Ene Pathways. Angewandte Chemie International Edition, 57(22), 6558-6562. Available at: [Link]

  • LibreTexts Chemistry. (2015). Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution. Available at: [Link]

  • MDPI. (n.d.). Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. Available at: [Link]

  • Grow Kudos. (n.d.). Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition: Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen‐Containing Polyaromatics. Available at: [Link]

  • ACS Publications. (2026). O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones. Available at: [Link]

  • ACS Publications. (2026). O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. Available at: [Link]

  • CCS Chemistry. (2024). Recent Advances in Cobalt-Catalyzed Regio- or Stereoselective Hydrofunctionalization of Alkenes and Alkynes. Available at: [Link]

  • ResearchGate. (2025). Cobalt-Catalyzed Cyclotrimerization of Alkynes: The Answer to the Puzzle of Parallel Reaction Pathways. Available at: [Link]

  • ResearchGate. (n.d.). Activated Carbon Supported Cobalt as Efficiency Adsorbent: Application Chemical Agricultural Polluant 2,4-D Herbicide Removal from Aqueous Solution. Available at: [Link]

  • ResearchGate. (n.d.). A plausible catalytic cycle for the cobalt‐catalyzed alkyne hydrosilylation reaction. Available at: [Link]

Sources

Technical Support Center: Purification of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic amines.

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key structural motif in many biologically active compounds.[1][2] Achieving high purity of the 2-amine substituted isomers is often a critical yet challenging step in the synthesis and development of novel therapeutics. The basic nature of the amine functionality, coupled with the potential for isomeric impurities, necessitates a well-designed purification strategy. This guide provides practical, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The primary challenges stem from the compound's inherent chemical properties:

  • Basicity: The amine groups are basic, leading to strong interactions with acidic stationary phases like silica gel, which can cause peak tailing and poor separation during column chromatography.[3]

  • Isomeric Complexity: The synthesis can often lead to a mixture of regioisomers, which have very similar polarities, making them difficult to separate by standard chromatographic techniques.[4][5]

  • Chirality: If the synthesis is not stereospecific, you will obtain a racemic mixture of enantiomers that require specialized chiral separation methods to resolve.

  • Crystallization Difficulties: These compounds may be prone to "oiling out" or forming amorphous solids instead of well-defined crystals during recrystallization attempts.[4]

Q2: Which purification technique should I start with for a crude mixture?

For a typical crude reaction mixture, a multi-step purification strategy is often most effective. A logical starting point is an acidic workup to isolate the basic amine compounds from non-basic impurities.[4][6] This is typically followed by column chromatography to separate the target compound from other closely related impurities. Recrystallization can then be employed as a final polishing step to achieve high purity and obtain a crystalline solid.

Q3: How can I prevent my amine compound from streaking on a silica gel TLC plate or column?

Streaking or tailing is a common issue with basic compounds on acidic silica gel.[3] This is due to strong acid-base interactions between the amine and the silanol groups on the silica surface. To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (typically 0.5-1%), into your mobile phase.[4] This will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or an amine-functionalized silica gel.[3]

Troubleshooting Guides

Problem 1: Poor Separation of Isomers by Column Chromatography

Symptoms:

  • Broad, overlapping peaks in the chromatogram.

  • Fractions containing a mixture of the desired product and a closely related isomer.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting Steps
Inappropriate Solvent System The polarity of the mobile phase is not optimized to differentiate between the subtle polarity differences of the isomers.[5]1. Systematic Solvent Screening: Use TLC to screen a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol).2. Employ a Shallow Gradient: A slow, shallow gradient of the polar solvent can enhance the separation of closely eluting compounds.[4]
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.2. Increase Column Diameter: Use a wider column to increase the surface area of the stationary phase.
Poor Column Packing An improperly packed column with channels or cracks will lead to poor resolution.1. Repack the Column: Ensure the silica gel is packed uniformly as a slurry and has settled completely before loading the sample.[7]
Problem 2: Compound "Oils Out" During Recrystallization

Symptoms:

  • Instead of forming solid crystals upon cooling, the compound separates as a liquid phase.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting Steps
Inappropriate Solvent Choice The solvent may be too good at dissolving the compound even at low temperatures, or the compound's melting point is below the boiling point of the solvent.[4]1. Use a Two-Solvent System: Dissolve the compound in a good solvent and then add a poor solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[8]2. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.3. Seed the Solution: Add a small crystal of the pure compound to induce crystallization.
Presence of Impurities Impurities can inhibit the formation of a crystal lattice.1. Pre-purify by Chromatography: Ensure the material is reasonably pure before attempting recrystallization.2. Activated Charcoal Treatment: If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then filtered off before cooling.
Cooling Too Quickly Rapid cooling does not allow sufficient time for the molecules to arrange into an ordered crystal lattice.1. Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Insulating the flask can help slow the cooling rate.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general method for purifying this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • Prepare the Mobile Phase: A common starting mobile phase is a mixture of hexane and ethyl acetate. To prevent tailing, add 0.5-1% triethylamine to the mobile phase.[3][4]

  • Pack the Column:

    • Secure the column vertically.

    • Prepare a slurry of silica gel in the initial mobile phase.

    • Pour the slurry into the column and allow it to settle, ensuring a flat, even bed.[7]

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, adsorbed sample to the top of the column.[4]

  • Elute the Column:

    • Begin eluting with the mobile phase, collecting fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Analyze Fractions:

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Chiral Separation by HPLC

For resolving enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.[9]

Materials:

  • Racemic this compound

  • Chiral HPLC column (e.g., a cyclodextrin-based or macrocyclic glycopeptide-based column)[10][11][12]

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

  • HPLC system with a UV detector

Procedure:

  • Column Selection: Choose a CSP that is known to be effective for separating amine compounds. Columns based on derivatized cyclodextrins or macrocyclic glycopeptides are good starting points.[11][12]

  • Method Development:

    • Start with a simple mobile phase, such as a mixture of hexane and a polar alcohol like isopropanol or ethanol.

    • Perform initial runs to determine the retention times of the enantiomers.

    • Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5).

  • Sample Preparation:

    • Dissolve the racemic mixture in the mobile phase at a known concentration.

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

    • Integrate the peak areas to determine the enantiomeric excess (ee) of the mixture.

Visualizations

Purification_Workflow Crude Crude Reaction Mixture Workup Acidic Workup Crude->Workup Isolate basic amines Chromatography Column Chromatography Workup->Chromatography Separate isomers Recrystallization Recrystallization Chromatography->Recrystallization Final polishing Chiral_Sep Chiral Separation (if needed) Chromatography->Chiral_Sep Racemic mixture Pure_Product Pure Product Recrystallization->Pure_Product Chiral_Sep->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography Problem Poor Isomer Separation Solvent Optimize Solvent System Problem->Solvent Gradient Use Shallow Gradient Problem->Gradient Load Reduce Sample Load Problem->Load Packing Repack Column Problem->Packing Solution Improved Separation Solvent->Solution Gradient->Solution Load->Solution Packing->Solution

Caption: Troubleshooting logic for poor chromatographic separation of isomers.

References

  • Benchchem. Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • CrystEngComm (RSC Publishing).
  • NIH. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Benchchem. Identification and characterization of byproducts in 1,8-naphthyridine synthesis.
  • ACS Publications.
  • Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds".
  • PubMed. (2007, February 1).
  • ResearchGate. (2025, November 4). (PDF) Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins.
  • University of Rochester. Workup: Amines.
  • University of Rochester.
  • ScienceDirect.
  • ResearchGate.
  • Organic Syntheses. (2025, June 19).
  • MDPI.

Sources

Technical Support Center: Troubleshooting NMR Peak Broadening in Tetrahydronaphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tetrahydronaphthyridine compounds. This guide provides in-depth troubleshooting for a common challenge encountered during Nuclear Magnetic Resonance (NMR) analysis of these nitrogen-containing heterocyclic scaffolds: significant peak broadening. By understanding the underlying causes and implementing targeted solutions, you can achieve high-resolution spectra essential for accurate structural elucidation and characterization.

Frequently Asked Questions (FAQs)

Q1: Why are the proton peaks near the nitrogen atoms in my tetrahydronaphthyridine compound particularly broad?

A1: Protons on or near nitrogen atoms are often broad due to several factors inherent to the molecule's structure. The primary causes include chemical exchange phenomena, such as protonation/deprotonation of the basic nitrogen atoms, and quadrupolar broadening from the ¹⁴N nucleus.[1] The rate of these exchange processes can be on the same timescale as the NMR experiment, leading to a smearing of the signals.[2][3]

Q2: My entire spectrum, not just specific peaks, is broad. What is the first thing I should check?

A2: Widespread peak broadening often points to a sample or instrument issue rather than a molecule-specific phenomenon. The most common culprits are poor magnetic field homogeneity (shimming), the presence of paramagnetic impurities (like dissolved oxygen or trace metals), or high sample concentration leading to aggregation or high viscosity.[4][5][6] Always start by re-shimming the instrument. If that doesn't resolve the issue, investigate potential contaminants or concentration effects.

Q3: Can the choice of NMR solvent affect peak broadening?

A3: Absolutely. The solvent can influence peak width in multiple ways. A viscous solvent will slow molecular tumbling, leading to broader peaks.[5] More importantly, the solvent's acidity, basicity, and hydrogen-bonding capability can significantly alter chemical exchange rates. For example, using a protic solvent like methanol-d₄ might accelerate proton exchange, while an aprotic solvent like benzene-d₆ could reveal different structural conformations.[6]

Q4: I suspect my compound is aggregating. How can I confirm this using NMR?

A4: Aggregation can be diagnosed with a few NMR experiments. The simplest is a dilution study: acquire spectra at several different concentrations. If aggregation is the cause of broadening, the peaks should sharpen upon dilution as the equilibrium shifts towards the monomeric species.[7][8] For a more definitive answer, a Diffusion-Ordered Spectroscopy (DOSY) experiment can be performed. This technique separates signals based on the diffusion coefficient of the molecules, allowing you to distinguish between small, fast-diffusing monomers and large, slow-diffusing aggregates.[9][10][11]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving the root causes of peak broadening in tetrahydronaphthyridine compounds.

Guide 1: Diagnosing and Mitigating Chemical Exchange Broadening

Chemical exchange occurs when a nucleus shifts between two or more environments with different chemical shifts at a rate comparable to the NMR timescale.[2][3] For tetrahydronaphthyridines, this is most often due to protonation/deprotonation of the nitrogen atoms or conformational changes in the ring system.

The "Why": Causality and Mechanism

The nitrogen atoms in the tetrahydronaphthyridine core are basic and can exist in equilibrium between their protonated and non-protonated forms. If the rate of this exchange is intermediate on the NMR timescale, the spectrometer detects an "average" signal, which manifests as a broad peak. Similarly, the flexible ring system can interconvert between different conformations (e.g., boat vs. chair), and if this process is at an intermediate rate, protons that experience different magnetic environments in each conformation will also appear broad.[12]

Diagnostic Workflow

start Broad Peaks Observed (Especially near N atoms) vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr ph_study Perform pH Titration Study start->ph_study coalesce Diagnosis: Fast Exchange Regime. Conformational or proton exchange. vt_nmr->coalesce Peaks sharpen or coalesce at high temp decoalesce Diagnosis: Slow Exchange Regime. 'Freezing out' conformers. vt_nmr->decoalesce Peaks sharpen into distinct signals at low temp acid Diagnosis: Proton exchange. Locked as protonated form. ph_study->acid Peaks sharpen upon acidification base Diagnosis: Proton exchange. Locked as free base form. ph_study->base Peaks sharpen upon basification

Caption: Diagnostic workflow for chemical exchange phenomena.

Solutions & Protocols

1. Variable Temperature (VT) NMR Analysis

By changing the temperature, you can alter the rate of the exchange process.[13][14]

  • Increasing Temperature: Speeds up the exchange. If the process enters the "fast exchange" regime, you will observe a single, sharp, averaged peak.[12]

  • Decreasing Temperature: Slows down the exchange. If the process enters the "slow exchange" regime, you may be able to "freeze out" the individual species, resulting in two or more distinct, sharp peaks for each conformation or protonation state.[5]

Protocol for VT NMR Experiment:

  • Prepare your sample in a solvent with a wide temperature range (e.g., DMSO-d₆, Toluene-d₈). Ensure you are using a proper NMR tube (e.g., Class A glass like Wilmad 507 or higher) that can withstand temperature changes.[14]

  • Start at room temperature (e.g., 298K) and acquire a standard ¹H spectrum.

  • Increase the temperature in increments of 10-15K (e.g., to 313K, 328K, etc.), allowing the sample to equilibrate for at least 5-10 minutes at each new temperature before re-shimming and acquiring a new spectrum.[13]

  • If increasing temperature does not yield sharp peaks, return to room temperature and then decrease the temperature in similar increments (e.g., to 283K, 268K, etc.).

  • Analyze the spectra to identify coalescence points and changes in peak shape, which can provide quantitative kinetic data about the exchange process.[12][15]

2. pH Modification

For broadening caused by protonation/deprotonation, adjusting the pH of the sample can push the equilibrium to one side, effectively stopping the exchange.

Protocol for pH Titration:

  • Dissolve your compound in a suitable solvent, such as D₂O or methanol-d₄.

  • Acquire a baseline ¹H NMR spectrum.

  • Add a very small, sub-microliter drop of a dilute acid (e.g., DCl in D₂O). Shake the sample thoroughly.

  • Acquire another spectrum. If the broadening was due to proton exchange, you should see the peaks sharpen as the molecule is locked in its fully protonated state.[16]

  • Alternatively, if you suspect the protonated form is in exchange with the free base, adding a drop of a dilute base (e.g., NaOD in D₂O) can lock the molecule in its free base form, which should also result in peak sharpening.

Guide 2: Identifying and Resolving Aggregation-Induced Broadening

Drug-like molecules, particularly those with aromatic and heterocyclic systems, can self-associate or aggregate in solution.[7][17] This increases the effective size of the molecule, causing it to tumble more slowly in solution. Slower tumbling leads to more efficient T₂ relaxation and, consequently, broader NMR peaks.[5][18]

The "Why": Causality and Mechanism

When molecules aggregate, their rotational correlation time increases significantly. In solution NMR, the peak line width is inversely proportional to the transverse relaxation time (T₂). For large, slowly tumbling entities like aggregates, T₂ is short, resulting in broad signals.[5][19] In some cases, the peaks can become so broad that they disappear into the baseline.[8]

Diagnostic Tools and Data

Method Principle Expected Outcome for Aggregation
Dilution Study Shifts equilibrium from aggregate to monomer.Peaks sharpen and may shift slightly upon dilution.[8][20]
¹H T₂ Relaxation (CPMG) Measures transverse relaxation time.Aggregates (slow tumbling) will have a much shorter T₂ than monomers.
DOSY NMR Separates signals by diffusion coefficient.Aggregates will show a significantly smaller diffusion coefficient than monomers.[10][21]

Solutions & Protocols

1. NMR Dilution Study

This is the most straightforward method to test for concentration-dependent aggregation.

Protocol for Dilution Study:

  • Prepare a relatively concentrated sample (e.g., 20-30 mM) and acquire a high-quality ¹H spectrum.

  • Dilute the sample by a factor of 2 with the same deuterated solvent. Acquire another spectrum under identical conditions.

  • Repeat the dilution process 2-3 more times, acquiring a spectrum at each concentration.

  • Compare the line widths of the peaks across the concentration range. A progressive sharpening of the peaks at lower concentrations is a strong indicator of reversible self-aggregation.[7]

2. Modifying Solvent Conditions

If aggregation is confirmed, changing the solvent may disrupt the intermolecular interactions responsible for self-assembly.

  • Increase Polarity: Try a more polar solvent (e.g., switch from CDCl₃ to DMSO-d₆).

  • Add Detergent: For aqueous samples, adding a small amount of a non-aggregating detergent can help break up the aggregates, although this can complicate the spectrum.[8]

Guide 3: Eliminating Paramagnetic Contaminants

Paramagnetic species, which have unpaired electrons, are highly efficient at inducing nuclear relaxation.[22] Even trace amounts of paramagnetic metals (e.g., Fe³⁺, Cu²⁺, Mn²⁺) or dissolved molecular oxygen (O₂) can dramatically shorten the T₂ relaxation times of nearby nuclei, causing severe peak broadening.[4][23][24]

The "Why": Causality and Mechanism

The large magnetic moment of an unpaired electron creates a powerful, fluctuating local magnetic field.[22] This field provides a very efficient pathway for the nuclei of your analyte to relax, shortening T₁ and especially T₂.[25] The effect is distance-dependent, but often potent enough to broaden all signals in the spectrum, not just those closest to a binding site.[26]

Diagnostic Workflow

start Global Peak Broadening (All peaks affected) degas Degas Sample (e.g., Freeze-Pump-Thaw) start->degas chelate Add Chelating Agent (e.g., EDTA) start->chelate sharp_d Diagnosis: Dissolved O₂ was the primary cause. degas->sharp_d Peaks Sharpen nochange_d Proceed to check for metal contaminants. degas->nochange_d No Change sharp_c Diagnosis: Paramagnetic metal ions were present. chelate->sharp_c Peaks Sharpen nochange_c Broadening is likely due to another cause (e.g., aggregation). chelate->nochange_c No Change nochange_d->chelate

Sources

Technical Support Center: Interpreting Complex Mass Spectra of Substituted Tetrahydronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectral analysis of substituted tetrahydronaphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of N-heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist you in interpreting your mass spectra with confidence.

Introduction: The Challenge of Tetrahydronaphthyridine Mass Spectra

Substituted tetrahydronaphthyridines are a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The structural complexity and variability of substituents can lead to intricate mass spectra that are challenging to interpret. This guide provides a systematic approach to understanding the fragmentation patterns and troubleshooting common issues encountered during the analysis of these molecules by mass spectrometry.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Weak or No Molecular Ion ([M+H]⁺) Peak Observed in ESI-MS

Symptoms:

  • The expected protonated molecule ([M+H]⁺) is of very low abundance or completely absent in your positive ion mode electrospray ionization (ESI) mass spectrum.

  • The spectrum is dominated by fragment ions or adducts.

Potential Causes and Solutions:

  • In-Source Fragmentation: Tetrahydronaphthyridines, especially those with labile substituents, can fragment in the ionization source before they are detected. This is often due to high cone or capillary voltages.

    • Solution: Methodically decrease the cone voltage (also known as fragmentor voltage) and capillary voltage. Start with a low setting (e.g., 20 V for the cone voltage) and gradually increase it to find the optimal balance between signal intensity and fragmentation. Softer ionization is key to preserving the molecular ion.[3]

  • Substituent Effects: Certain substituents, such as large, non-polar groups or those that can easily form stable neutral losses, can promote fragmentation.

    • Solution: If you suspect a particular substituent is causing instability, consider if a different ionization technique might be more suitable. For instance, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be gentler for certain compound classes.[3]

  • Formation of Adducts: Instead of protonation, your molecule might be preferentially forming adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺). These adducts can be more stable than the protonated molecule.

    • Solution: Scrutinize your spectrum for peaks at M+23, M+39, and M+18. If present, these are likely your sodium, potassium, and ammonium adducts, respectively. The presence of these adducts confirms the molecular weight of your compound. To reduce adduct formation, ensure high purity of your solvents and glassware. If adducts are persistent, you can sometimes use them to your advantage for molecular weight confirmation.[3]

Issue 2: Unidentifiable or Unexpected Peaks in the Mass Spectrum

Symptoms:

  • Your spectrum contains numerous peaks that do not correspond to the expected molecular ion, fragments, or common adducts.

  • High baseline noise is obscuring the peaks of interest.

Potential Causes and Solutions:

  • Sample Contamination: The presence of impurities in your sample is a common cause of extraneous peaks.

    • Solution: Ensure your sample is of high purity. If necessary, repurify your compound using techniques like flash chromatography or preparative HPLC. Always run a blank (solvent only) to identify background ions originating from your system or solvents.

  • Solvent Clusters and Adducts: Solvents like methanol, acetonitrile, and formic acid can form clusters and adducts with your analyte or with themselves, especially at high concentrations.

    • Solution: Use high-purity, LC-MS grade solvents. Ensure proper mobile phase mixing and degassing. If you suspect solvent clusters, try diluting your sample.

  • Column Bleed: If you are using liquid chromatography-mass spectrometry (LC-MS), stationary phase material can bleed from the column, leading to a series of regularly spaced background ions.

    • Solution: Use a high-quality, low-bleed LC column. Condition the column properly before use. If column bleed is severe, the column may need to be replaced.

  • Plasticizers and Other Contaminants: Phthalates and other plasticizers from lab consumables (e.g., pipette tips, vials) are common contaminants.

    • Solution: Use consumables certified for mass spectrometry. Be meticulous with your sample preparation to avoid introducing external contaminants.

Issue 3: Difficulty in Differentiating Between Isomers

Symptoms:

  • Two or more isomeric tetrahydronaphthyridines produce very similar mass spectra, making it difficult to distinguish them based on MS data alone.

Potential Causes and Solutions:

  • Identical Fragmentation Pathways: Isomers with similar core structures and substituent positions may fragment in a nearly identical manner under standard MS conditions.

    • Solution 1: Tandem Mass Spectrometry (MS/MS): If not already in use, employ MS/MS to isolate the molecular ion and induce fragmentation through collision-induced dissociation (CID). Subtle differences in the relative abundances of fragment ions in the MS/MS spectra can often be used to differentiate isomers. The stereochemistry of the ring junctions in saturated bicyclic systems is known to influence fragmentation pathways.[4]

    • Solution 2: Varying Collision Energy: Perform MS/MS experiments at a range of collision energies. Isomers may exhibit different energy-resolved fragmentation patterns, with certain fragments being more prominent at specific collision energies.

    • Solution 3: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): If available, IMS-MS can separate ions based on their size, shape, and charge. Isomers often have different collision cross-sections and can be separated by ion mobility, providing an additional dimension of separation before mass analysis.

    • Solution 4: Chromatographic Separation: Optimize your liquid chromatography method to achieve baseline separation of the isomers. This is often the most practical solution. Factors to adjust include the column chemistry, mobile phase composition, gradient profile, and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation pathways for a substituted tetrahydronaphthyridine in ESI-MS/MS?

While the exact fragmentation is highly dependent on the specific substitution pattern and isomer, some general pathways can be anticipated based on the fragmentation of related saturated N-heterocyclic alkaloids like quinolizidines.[4] The protonated tetrahydronaphthyridine core is susceptible to ring-opening and subsequent fragmentation.

A plausible fragmentation pathway often involves a Retro-Diels-Alder (RDA) type reaction or cleavage of the saturated ring system. For a generic substituted 1,2,3,4-tetrahydronaphthyridine, the following pathways can be proposed:

  • Cleavage of the Saturated Ring: The bonds in the saturated ring are generally weaker and more prone to cleavage. This can lead to the loss of small neutral molecules like ethene or propene, depending on the substitution.

  • Retro-Diels-Alder (RDA) Fragmentation: The partially saturated ring system can undergo an RDA reaction, leading to the cleavage of the molecule into two smaller fragments. The charge can be retained on either fragment, depending on which part of the molecule has the higher proton affinity.

  • Loss of Substituents: Substituents on both the aromatic and saturated rings can be lost as neutral molecules. For example, a hydroxyl group can be lost as water, or an alkoxy group as an alcohol.

Below is a diagram illustrating a hypothetical fragmentation of a substituted tetrahydronaphthyridine.

fragmentation_pathway M_H [M+H]⁺ Substituted Tetrahydronaphthyridine frag1 Fragment A (Loss of Neutral Alkene) M_H->frag1 - C₂H₄ frag2 Fragment B (RDA Product 1) M_H->frag2 RDA frag3 Fragment C (RDA Product 2) M_H->frag3 RDA frag4 Fragment D (Loss of Substituent) M_H->frag4 - R-H

Caption: Hypothetical fragmentation pathways for a protonated substituted tetrahydronaphthyridine.

Q2: How do electron-donating and electron-withdrawing substituents affect the mass spectrum?

Substituents can have a profound impact on the fragmentation of the tetrahydronaphthyridine core.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups on the aromatic ring can influence the site of protonation and stabilize adjacent positive charges. This can direct the fragmentation pathways, often leading to more abundant fragment ions that retain the EDG.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups can destabilize an adjacent positive charge, potentially leading to different fragmentation patterns compared to their EDG-substituted counterparts. They may promote fragmentation pathways that result in the loss of the EWG or cleavage at a different position in the molecule.

Q3: What are some common neutral losses to look for in the spectra of substituted tetrahydronaphthyridines?

Identifying characteristic neutral losses can provide valuable clues about the structure of your molecule.

Neutral Loss (Da)Corresponding MoietyNotes
18H₂OIndicates the presence of a hydroxyl group.
28C₂H₄ (ethene) or COEthene loss can result from ring cleavage. CO loss is less common but possible with certain substituents.
30CH₂O (formaldehyde)Can be lost from a methoxy group.
42C₃H₆ (propene)Can result from cleavage of a larger alkyl substituent or the saturated ring.
45COOHLoss of a carboxylic acid group.

Q4: How can I confirm the elemental composition of my molecular ion and its fragments?

High-resolution mass spectrometry (HRMS) is essential for this purpose.

  • Experimental Protocol for HRMS:

    • Prepare your sample in a suitable LC-MS grade solvent at an appropriate concentration (typically 1-10 µg/mL).

    • Infuse the sample directly into the mass spectrometer or use an LC system for introduction.

    • Acquire the spectrum on a high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

    • Ensure the instrument is properly calibrated across the mass range of interest.

    • Use the instrument's software to calculate the elemental composition for the accurate masses of the precursor and major fragment ions. The software will provide a list of possible formulas within a specified mass tolerance (typically <5 ppm).

    • Use chemical knowledge (e.g., the presence of nitrogen, the ring-double bond equivalent) to select the most plausible elemental composition.

Q5: What is the difference in information I can get from Electron Ionization (EI) vs. Electrospray Ionization (ESI) for these compounds?

The choice of ionization technique significantly impacts the resulting mass spectrum.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in the formation of a protonated molecule ([M+H]⁺) with minimal fragmentation in the source.[3][5] It is ideal for obtaining molecular weight information. Fragmentation is then typically induced in a controlled manner using MS/MS.

  • Electron Ionization (EI): This is a "hard" ionization technique that imparts a large amount of energy to the molecule, leading to extensive fragmentation.[5] The molecular ion (M⁺˙) may be weak or absent. However, the fragmentation pattern is highly reproducible and provides a "fingerprint" of the molecule, which is useful for structural elucidation and library matching.

The workflow for choosing an ionization technique can be summarized as follows:

ionization_choice start Goal of Analysis mw_info Molecular Weight Determination start->mw_info struct_elucid Structural Elucidation start->struct_elucid esi Use ESI mw_info->esi ei Use EI struct_elucid->ei msms Perform MS/MS for Fragmentation esi->msms

Caption: Decision workflow for choosing between ESI and EI ionization.

References

  • Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Communications Chemistry, 6(1), 215. Available at: [Link]

  • Kruve, A., et al. (2014). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 35(1), 35-51. Available at: [Link]

  • Li, H., et al. (2021). Chemical Profiling of Re-Du-Ning Injection by Ultra-Performance Liquid Chromatography Coupled with Electrospray Ionization Tandem Quadrupole Time-of-Flight Mass Spectrometry through the Screening of Diagnostic Ions in MSE Mode. Journal of Ethnopharmacology, 280, 114468. Available at: [Link]

  • Nowak, J., et al. (2021). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 26(16), 4994. Available at: [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Available at: [Link]

  • ResearchGate. (n.d.). Supplementary Information. Available at: [Link]

  • Noor Ul Huda, F., et al. (2022). Manganese-Catalyzed Synthesis of Tetrahydropyridines via Borrowing Hydrogen Strategy. Chemistry – An Asian Journal, 17(15), e202200412. Available at: [Link]

  • Jasiewicz, B., et al. (2009). Mass Spectrometry of Bis-quinolizidine Alkaloids: Differentiation of Stereoisomers and Metamers Using ESI and FAB Mass Spectrometry. Spectroscopy Letters, 42(1), 24-30. Available at: [Link]

  • University of Bath's research portal. (2023). Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines. Available at: [Link]

  • Kersten, H., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Metabolites, 11(4), 233. Available at: [Link]

  • Barran, P. E., et al. (n.d.). Supplementary Information for Early stages of insulin fibrillogenesis examined with ion mobility mass spectrometry and molecular modelling. Available at: [Link]

  • Callery, P. S., et al. (1990). The mass spectra of 4-aminophenanthrene and its trifluoroacetic anhydride and perfluoropropionic anhydride derivatives. Biomedical & Environmental Mass Spectrometry, 19(10), 613-618. Available at: [Link]

  • Vaini, G., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts for fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 18(7), 1341-1348. Available at: [Link]

  • ResearchGate. (n.d.). Tetrahydronaphthyridines and their importance. Available at: [Link]

  • Le, H. Q., et al. (2023). Recent Developments in Mass Spectrometry to Support Next-Generation Synthesis and Screening. ACS Medicinal Chemistry Letters, 14(6), 711-718. Available at: [Link]

  • SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available at: [Link]

  • Chait, B. T., et al. (1990). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. Analytical Biochemistry, 187(1), 1-6. Available at: [Link]

  • Xu, J., et al. (1999). Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4,4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino[2,1-e][1][6]benzothiazocines. Rapid Communications in Mass Spectrometry, 13(14), 1511-1514. Available at: [Link]

  • ResearchGate. (2023). Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines. Available at: [Link]

  • Sherif, M. H., & Abd El-Hady, H. (2013). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. Organic Chemistry: An Indian Journal, 9(7), 267-272. Available at: [Link]

Sources

Technical Support Center: Enhancing Tetrahydronaphthyridine-Based RORγt Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the optimization of tetrahydronaphthyridine-based inhibitors for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). Here, we dissect common experimental hurdles, provide validated protocols, and offer advanced strategies to systematically enhance compound potency and efficacy.

Foundational Understanding: The RORγt Target and Inhibitor Mechanism

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcription factor driving the differentiation of T helper 17 (Th17) cells.[1][2][3] These cells are critical for clearing certain types of infections but are also implicated in the pathogenesis of numerous autoimmune diseases, such as psoriasis and multiple sclerosis, primarily through their production of pro-inflammatory cytokines like Interleukin-17A (IL-17A).[1][4]

Inhibiting the transcriptional activity of RORγt is a promising therapeutic strategy to reduce Th17 cell development and IL-17 production.[4] RORγt inhibitors, including those based on the tetrahydronaphthyridine scaffold, typically function as inverse agonists or antagonists. They bind to the ligand-binding domain (LBD) of the receptor, instigating conformational changes that either prevent the binding of co-activator proteins or promote the recruitment of co-repressors, ultimately suppressing the transcription of target genes like IL17A and IL17F.[5][6] Some inhibitors bind to the canonical (orthosteric) site, while others may bind to newly discovered allosteric sites, offering different modalities for modulating receptor function.[7][8][9]

cluster_upstream Upstream Signaling cluster_nucleus Nuclear Events Cytokines IL-6, TGF-β, IL-23 STAT3 STAT3 Cytokines->STAT3 Activation RORgt_exp RORγt Expression STAT3->RORgt_exp Induces RORgt RORγt Protein RORgt_exp->RORgt Translation Target_Genes Target Genes (IL17A, IL17F, IL23R) RORgt->Target_Genes Binds Promoter Coactivator Co-activator (e.g., SRC1) Coactivator->RORgt Binds LBD Cytokine_Prod IL-17A, IL-17F Secretion Target_Genes->Cytokine_Prod Transcription & Translation Inhibitor Tetrahydronaphthyridine Inhibitor Inhibitor->RORgt Blocks Co-activator Binding Inflammation Autoimmune Pathology Cytokine_Prod->Inflammation Drives

Caption: RORγt signaling pathway and point of inhibition. (Within 100 characters)

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the screening and optimization of tetrahydronaphthyridine-based RORγt inhibitors.

Issue / Question Potential Causes Recommended Troubleshooting Actions & Rationale
Q1: My compound is potent in the biochemical assay (e.g., TR-FRET) but shows weak or no activity in the cellular assay (e.g., Th17 differentiation). 1. Poor Cell Permeability: The compound cannot cross the cell membrane to reach the nuclear RORγt target. Tetrahydronaphthyridine cores can be rigid and polar depending on substitution. 2. High Serum Protein Binding: The compound binds avidly to proteins like albumin in the cell culture medium, reducing the free concentration available to act on the target. 3. Metabolic Instability: The compound is rapidly metabolized by cellular enzymes into an inactive form. 4. Active Efflux: The compound is a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.1. Assess Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, medicinal chemistry efforts should focus on increasing lipophilicity or reducing polar surface area. 2. Measure Protein Binding: Use equilibrium dialysis to determine the fraction bound to plasma proteins. Re-run the cellular assay in low-serum conditions to see if potency improves, confirming this as the issue. 3. Evaluate Stability: Conduct a microsomal stability assay. If the half-life is short, identify metabolic "soft spots" on the molecule (e.g., sites of oxidation) and modify them (e.g., by adding fluorine atoms) to block metabolism. 4. Test for Efflux: Run the cellular assay in the presence of known efflux pump inhibitors (e.g., verapamil). A significant increase in potency suggests the compound is an efflux substrate.
Q2: I'm observing significant cytotoxicity in my cellular assays, even at concentrations close to the IC50. 1. Off-Target Effects: The compound may be hitting other critical cellular targets besides RORγt. 2. RORγ Isoform Non-Selectivity: The compound may be inhibiting RORα or RORβ, which have roles in other tissues and cellular processes. RORα deficiency, for example, can lead to severe developmental defects.[10] 3. Disruption of Thymocyte Development: RORγt is essential for the survival and maturation of thymocytes.[1] Potent RORγt inhibition can induce apoptosis in these cells, a potential safety concern for in vivo applications.[1]1. Run a Broad Off-Target Panel: Screen the compound against a panel of common off-targets (e.g., kinases, GPCRs) to identify liabilities. 2. Perform Selectivity Assays: Use reporter assays for RORα and RORβ to determine the selectivity profile.[11] Aim for >100-fold selectivity for RORγt over other isoforms. Structure-based design can help exploit subtle differences in the LBDs. 3. Conduct Thymocyte Viability Assay: Culture primary thymocytes in the presence of your inhibitor and measure cell viability (e.g., using an MTT assay).[2] If toxicity is observed, this suggests a potential on-target safety issue that may require careful dose management or structural modification.
Q3: My compound's potency is inconsistent between experimental batches. 1. Compound Instability: The compound may be degrading in the DMSO stock solution or in the aqueous assay buffer. 2. Solubility Issues: The compound may be precipitating out of solution at the tested concentrations, leading to an artificially low apparent potency.1. Check Purity and Stability: Re-confirm the purity of each batch via LC-MS and NMR. Assess stability in DMSO and aqueous buffers over time at relevant temperatures. 2. Measure Solubility: Determine the kinetic solubility of your compound in the assay buffer. If solubility is poor, consider formulation strategies or structural modifications to improve it. Always visually inspect assay plates for precipitation.
Q4: How can I confirm that my inhibitor's effect in a cellular assay is truly RORγt-mediated? 1. Indirect Effects: The observed reduction in IL-17 could be due to general cytotoxicity or inhibition of upstream signaling molecules (like STAT3) rather than direct RORγt antagonism.1. Perform a Target Gene Expression Analysis: Use qPCR to measure the mRNA levels of known RORγt target genes (e.g., IL17A, IL17F, IL23R).[5] A potent inhibitor should suppress these genes without affecting housekeeping genes or the expression of RORC (the gene encoding RORγt) itself.[5] 2. Utilize a RORγt-Deficient Control: If possible, repeat the assay using T cells from a RORγt knockout mouse. A true RORγt inhibitor should have no further effect on the already-absent IL-17 production in these cells.

Core Experimental Workflows & Protocols

Accurate and reproducible data is paramount. The following are step-by-step protocols for key assays in an RORγt inhibitor development cascade.

HTS Primary Screen: Biochemical Assay (e.g., TR-FRET) Hit_Confirm Hit Confirmation & Dose Response HTS->Hit_Confirm Selectivity Secondary Screen: RORα/β Selectivity (Reporter Assays) Hit_Confirm->Selectivity Cellular Tertiary Screen: Human Th17 Differentiation Assay Selectivity->Cellular Downstream Downstream Analysis: - Target Gene Expression (qPCR) - Cytotoxicity (MTT Assay) Cellular->Downstream Lead_Opt Lead Optimization Downstream->Lead_Opt

Caption: A typical screening cascade for RORγt inhibitors. (Within 100 characters)
Protocol 3.1: RORγt Ligand Binding Domain TR-FRET Assay

This biochemical assay measures the ability of a test compound to displace a fluorescently-labeled co-activator peptide from the RORγt LBD.

Principle: A terbium-labeled anti-His antibody binds to the His-tagged RORγt-LBD. A fluorescently-tagged co-activator peptide binds to the LBD, bringing the two fluorophores into close proximity and allowing for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). An inhibitor that displaces the peptide will disrupt FRET, leading to a decrease in the signal.

Materials:

  • Recombinant His-tagged RORγt-LBD

  • Fluorescein-labeled SRC1 co-activator peptide

  • Terbium-labeled anti-6xHis antibody

  • Assay Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4)

  • Test compounds in DMSO

  • 384-well low-volume assay plates

  • TR-FRET plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the tetrahydronaphthyridine compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plates. Include DMSO-only wells for the 'High Signal' control and a known potent inhibitor for the 'Low Signal' control.

  • Prepare RORγt-Antibody Mix: Dilute the His-tagged RORγt-LBD and the Terbium-labeled anti-His antibody in assay buffer to their final concentrations.

  • Dispense RORγt-Antibody Mix: Add the mix to all wells of the assay plate. Incubate for 30 minutes at room temperature to allow for antibody-protein binding.

  • Prepare Peptide Mix: Dilute the fluorescein-labeled SRC1 peptide in assay buffer to its final concentration.

  • Initiate Reaction: Add the peptide mix to all wells to start the displacement reaction.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Read Plate: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 520 nm and 620 nm).

  • Data Analysis: Calculate the ratio of the acceptor (520 nm) to donor (620 nm) signals. Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.2: Human Th17 Cell Differentiation Assay

This cellular assay is the gold standard for confirming the functional activity of RORγt inhibitors.[12]

Principle: Naive human CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells. The test compound is added at the beginning of the culture, and its ability to inhibit this process is quantified by measuring the production of IL-17A.[5]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor

  • Naive CD4+ T Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% FBS, Pen/Strep, and L-Glutamine

  • Human anti-CD3 and anti-CD28 antibodies (plate-bound or bead-based)

  • Th17 polarizing cytokines: TGF-β, IL-6, IL-1β, IL-23

  • Anti-IFN-γ and anti-IL-4 neutralizing antibodies (to prevent differentiation into other T helper lineages)

  • Test compounds in DMSO

  • 96-well flat-bottom culture plates

  • Human IL-17A ELISA Kit or reagents for intracellular cytokine staining (Brefeldin A, fixation/permeabilization buffers, fluorescently-labeled anti-IL-17A antibody)

  • Flow cytometer

Procedure:

  • Isolate Naive T Cells: Isolate naive CD4+ T cells (CD4+CD45RA+CD25-) from PBMCs using magnetic-activated cell sorting (MACS).

  • Prepare Plates: Coat 96-well plates with anti-CD3 antibody or prepare anti-CD3/CD28 beads.

  • Prepare Media: Prepare complete RPMI medium containing the Th17 polarizing cytokine cocktail and neutralizing antibodies.

  • Compound Addition: Prepare serial dilutions of your test compounds in the prepared medium. Add to the appropriate wells. Include DMSO vehicle controls.

  • Cell Plating: Add the isolated naive T cells to the wells at a density of 1-2 x 10^5 cells/well. Add anti-CD28 antibody to the medium if using plate-bound anti-CD3.

  • Culture: Incubate the cells for 3-5 days at 37°C, 5% CO2.

  • Quantify IL-17A Production:

    • ELISA: Collect the culture supernatant and measure the concentration of secreted IL-17A using a standard ELISA kit.

    • Intracellular Flow Cytometry: For the final 4-6 hours of culture, re-stimulate the cells (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (Brefeldin A). After stimulation, harvest the cells, fix, permeabilize, and stain with a fluorescently-labeled anti-IL-17A antibody. Analyze the percentage of IL-17A+ cells by flow cytometry.

  • Data Analysis: Calculate the percent inhibition of IL-17A production relative to the DMSO control. Plot against compound concentration to determine the IC50 value.

References

  • Pharmacological inhibition of RORγt suppresses the Th17 pathway and allevi
  • Leysen, S., Scheepstra, M., van Almen, G.C., et al. (2015). Crystal structure of the ROR(gamma)t ligand binding domain in complex with 4-(1-(2-chloro-6-(trifluoromethyl)benzoyl)-1H-indazol-3-yl)benzoic acid. RCSB PDB. [Link]

  • (2017). X-ray co-structure of nuclear receptor ROR-gammat Ligand Binding Domain with an inverse agonist and SRC2 peptide. RCSB PDB. [Link]

  • Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. PubMed Central. [Link]

  • Co-crystal structure of RORγt with MRL-871. ResearchGate. [Link]

  • Mechanisms of retinoid-associated orphan receptor gt (RORgt) inhibitors... ResearchGate. [Link]

  • Huh, J. R., & Littman, D. R. (2012). Small molecule inhibitors of RORγt: targeting Th17 cells and other applications. European journal of immunology, 42(9), 2232–2237.
  • Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Identification of an allosteric binding site for RORγt inhibition. ResearchGate. [Link]

  • de Vries, R.M.J.M., Meijer, F.A., Brunsveld, L. (2019). ROR(gamma)t ligand binding domain in complex with allosteric ligand compound 13 (Glenmark). RCSB PDB. [Link]

  • Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation. Drug Discovery and Development. [Link]

  • Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. BMC Immunology. [Link]

  • Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS ONE. [Link]

  • RORγt and RORα signature genes in human Th17 cells. PLOS ONE. [Link]

  • Xiao, S., Yosef, N., Yang, J., et al. (2014). Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity, 40(4), 477–489.
  • Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. bioRxiv. [Link]

  • Human TH17 Differentiation Study. Immundnz. [Link]

  • Th17 Cell Differentiation: Insights into Immunological Dynamics. Assay Genie. [Link]

  • Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. PubMed. [Link]

Sources

Technical Support Center: Optimizing the Pharmacokinetic Profile of Tetrahydronaphthyridine HIV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to advancing tetrahydronaphthyridine-based HIV inhibitors. This guide provides in-depth, field-proven insights and troubleshooting strategies to navigate the common pharmacokinetic (PK) challenges encountered during discovery and preclinical development. Our focus is on the causality behind experimental choices to empower you to make data-driven decisions for designing potent compounds with drug-like properties.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of a sound PK optimization strategy.

Question: What are the primary pharmacokinetic hurdles for oral tetrahydronaphthyridine HIV inhibitors?

Answer: The development of oral HIV inhibitors, including those with a tetrahydronaphthyridine scaffold, is often hampered by a combination of factors that limit oral bioavailability.[1] The two most critical barriers are:

  • First-Pass Metabolism: These inhibitors are often substrates for Cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is highly abundant in the liver and small intestine.[2][3] This can lead to extensive metabolism of the drug before it reaches systemic circulation, drastically reducing its exposure.

  • Active Efflux: Many small molecules are substrates for efflux transporters like P-glycoprotein (P-gp, encoded by the MDR1 gene), which are expressed on the apical surface of intestinal enterocytes.[3][4][5] These transporters act as cellular "pumps," actively removing the drug from the intestinal cells back into the gut lumen, thereby limiting its absorption.[3][4]

A successful oral drug must effectively navigate both of these challenges. The interplay between CYP3A4 and P-gp is particularly significant, as many drug substrates are recognized by both.[3]

Question: What key ADME (Absorption, Distribution, Metabolism, Excretion) properties should we prioritize for optimization early in a project?

Answer: In early-stage drug discovery, a multiparameter optimization approach is crucial. Focusing solely on potency can lead to candidates with intractable ADME issues. We recommend prioritizing the following three areas using a suite of in vitro ADME assays:[6][7][8]

  • Metabolic Stability: Assess the compound's susceptibility to degradation by metabolic enzymes. This is typically evaluated using liver microsomes or hepatocytes.[6][9] Poor stability is a primary cause of low oral bioavailability and short half-life.

  • Permeability and Efflux: Determine the compound's ability to cross the intestinal barrier. The Caco-2 cell permeability assay is the industry standard for this assessment, as it can simultaneously measure passive diffusion and identify susceptibility to active efflux.[10][11]

  • CYP450 Inhibition: Evaluate the compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9).[12][13][14] Strong inhibition can lead to significant drug-drug interactions (DDIs), a major safety and regulatory concern.[14]

The following workflow diagram illustrates a typical screening and optimization cascade.

G cluster_0 Stage 1: Discovery cluster_1 Stage 2: In Vitro Characterization cluster_2 Stage 3: Optimization & In Vivo A Initial Compound Synthesis (Based on SAR) B Primary Screening (Potency Assay) A->B C In Vitro ADME Triage B->C D Metabolic Stability (Microsomes, Hepatocytes) C->D E Permeability & Efflux (Caco-2 Assay) C->E F CYP450 Inhibition (IC50 Determination) C->F G Data Analysis & Troubleshooting D->G E->G F->G H Structure-Property Relationship (SPR) Guided Medicinal Chemistry G->H I In Vivo PK Study (e.g., Rat) G->I H->C Re-test Analogs

Caption: High-level workflow for PK optimization of HIV inhibitors.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section is formatted as a series of specific problems you might encounter, followed by actionable solutions and the rationale behind them.

Issue 1: Poor Metabolic Stability

"My lead compound shows a half-life of less than 10 minutes in a human liver microsome (HLM) stability assay. What are my next steps?"

This indicates rapid metabolic clearance, a critical flaw that must be addressed. The goal is to identify the metabolic "soft spot" and modify the structure to block this biotransformation without sacrificing potency.

Causality: Rapid clearance in HLMs is most often due to oxidation by CYP450 enzymes.[2] The first step is to understand where on the molecule this oxidation is occurring.

Troubleshooting Workflow:

  • Metabolite Identification (MetID): The highest priority is to perform a MetID study. Incubate the compound with HLMs and NADPH, then analyze the resulting mixture by high-resolution LC-MS/MS. This will reveal the mass shifts corresponding to metabolic transformations (e.g., +16 Da for hydroxylation). This data is essential for pinpointing the exact site of metabolism.

  • Structural Modification (Blocking the Soft Spot): Once the labile position is identified, use medicinal chemistry strategies to block the metabolic pathway.[15] Common approaches include:

    • Deuteration: Replacing a hydrogen atom at the metabolic site with its heavier isotope, deuterium, can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).

    • Fluorination: Introducing fluorine atoms near the metabolic site can be highly effective. The strong electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds towards oxidation. For example, replacing a labile methyl group (-CH₃) with a trifluoromethyl group (-CF₃) is a classic strategy.[9]

    • Bioisosteric Replacement: Replace the entire labile moiety with a more stable chemical group that preserves the necessary steric and electronic properties for target binding.[15] For instance, a metabolically susceptible phenyl ring could be replaced with a pyridine or a bicyclic ring system to alter its metabolic profile.[15]

  • Re-test and Iterate: Synthesize the modified analogs and re-evaluate them in the HLM stability assay. A successful modification will result in a significantly longer half-life. This iterative process of testing and chemical modification is central to lead optimization.[16]

The following decision tree provides a visual guide to this process.

G start Poor HLM Stability (t½ < 10 min) metid Perform Metabolite Identification (LC-MS/MS) start->metid decision Metabolic 'Soft Spot' Identified? metid->decision block Block Metabolism via Medicinal Chemistry (e.g., Fluorination, Deuteration) decision->block Yes rethink Rethink Scaffold or Explore Prodrug Strategy decision->rethink No (Multiple Sites) retest Synthesize & Re-test Analog in HLM Assay block->retest rethink->retest end Improved Stability (Proceed with Screening) retest->end

Caption: Troubleshooting decision tree for poor metabolic stability.
Issue 2: Low Permeability and High Efflux

"My compound has a low apparent permeability coefficient (Papp < 2 x 10⁻⁶ cm/s) in the Caco-2 assay, and the efflux ratio is greater than 3. What does this mean and how can I address it?"

Causality: This result strongly indicates two problems: poor passive permeability and, more critically, that your compound is a substrate for an active efflux transporter, likely P-glycoprotein (P-gp).[4] The efflux ratio (Papp B-A / Papp A-B) being >2 is the key indicator of active transport out of the cells.[10] This is a major liability for oral absorption.

Troubleshooting Strategies:

  • Confirm P-gp Involvement: Re-run the Caco-2 assay in the presence of a known potent P-gp inhibitor (e.g., verapamil or zosuquidar). If the efflux ratio is significantly reduced (collapses towards 1) and the absorptive permeability (Papp A-B) increases, this confirms your compound is a P-gp substrate.

  • Structural Modifications to Evade Efflux: The goal is to modify the molecule to reduce its recognition by P-gp. Key strategies include:

    • Reduce Polar Surface Area (PSA): P-gp substrates often have a high PSA. Systematically cap or remove hydrogen bond donors (e.g., -OH, -NH₂) to lower the PSA.

    • Increase Lipophilicity (logD): While seemingly counterintuitive, sometimes increasing lipophilicity can improve membrane partitioning and reduce the time the compound is available for transporter interaction. However, this must be balanced, as very high lipophilicity can lead to other problems like poor solubility.

    • Introduce Intramolecular Hydrogen Bonding: Design analogs where key hydrogen bond donors are masked through intramolecular hydrogen bonds. This reduces the effective PSA presented to the transporter.

    • Alter Molecular Shape/Scaffold: Sometimes, minor changes are insufficient. A more significant change to the scaffold may be required to disrupt the key pharmacophore features recognized by the transporter.

  • Advanced Formulation Strategies: If medicinal chemistry approaches fail to overcome efflux, formulation strategies can be employed.[17] These include lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or the use of excipients that act as absorption enhancers.[17][18] These methods can help the drug bypass intestinal efflux mechanisms.[17]

The diagram below illustrates the key barriers to oral absorption in the intestine and liver.

G Key Barriers to Oral Bioavailability cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_portal Portal Vein cluster_liver Hepatocyte (Liver Cell) compound Drug gut_lumen Dissolution & Solubility absorption Passive Permeability compound->absorption Absorption pgp P-gp Efflux absorption->pgp Efflux cyp_gut CYP3A4 Metabolism absorption->cyp_gut portal_vein absorption->portal_vein cyp_liver CYP3A4 Metabolism (First-Pass Effect) portal_vein->cyp_liver systemic Systemic Circulation (Bioavailable Drug) cyp_liver->systemic

Caption: Diagram of intestinal and hepatic barriers to oral drug absorption.
Issue 3: Potent CYP450 Inhibition

"My compound shows an IC₅₀ value of < 1 µM against CYP3A4. Is this a showstopper?"

Causality: An IC₅₀ < 1 µM indicates strong inhibition of a major drug-metabolizing enzyme.[12] This is a significant drug-drug interaction (DDI) risk.[14][19] If your compound is co-administered with another drug that is a CYP3A4 substrate (e.g., certain statins, calcium channel blockers), it could dangerously elevate the plasma levels of that other drug, leading to toxicity.[20] While not necessarily a "showstopper," it is a serious liability that regulatory agencies scrutinize closely and must be addressed.

Troubleshooting Strategies:

  • Determine the Mechanism of Inhibition: It is crucial to determine if the inhibition is reversible or time-dependent (TDI). TDI is more problematic as it involves irreversible inactivation of the enzyme, and the effect can persist even after the inhibitor is cleared. An "IC₅₀ shift" assay is a standard method to assess TDI.[19]

  • Structure-Inhibition Relationship (SIR): The goal is to find the pharmacophore responsible for CYP binding and modify it.

    • Identify the CYP Binding Moiety: CYP inhibitors often contain specific functional groups that coordinate with the heme iron in the enzyme's active site (e.g., imidazole, pyridine) or are highly lipophilic.

    • Reduce Lipophilicity: High lipophilicity is a common feature of CYP inhibitors. Systematically introduce polar groups to reduce the overall logP/logD.

    • Modify Heme-Coordinating Groups: If your tetrahydronaphthyridine scaffold contains a basic nitrogen that is implicated in heme coordination, try to reduce its basicity (pKa) or mask it sterically.

  • Quantitative Risk Assessment: Use the in vitro IC₅₀ (or Kᵢ) data along with anticipated clinical exposure levels to calculate a basic risk ratio (e.g., [I]/Kᵢ). Regulatory guidelines (e.g., from the FDA) provide thresholds for when a clinical DDI study is warranted.[19] This quantitative approach helps put the in vitro finding into a clinical context.

Table 1: General Interpretation of CYP Inhibition IC₅₀ Values

IC₅₀ ValuePotential for DDIRecommended Action
> 10 µMLowMonitor; generally considered acceptable in early discovery.
1 - 10 µMModerateInvestigate SIR; consider risk assessment with projected human concentrations.
< 1 µMHighHigh priority for medicinal chemistry to mitigate; requires thorough risk assessment.

Part 3: Key Experimental Protocols

Providing robust, reproducible data is the foundation of drug development. Below are streamlined protocols for the core in vitro ADME assays.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of a test compound.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a final incubation concentration (typically 1 µM) in a phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine pooled HLMs (final concentration ~0.5 mg/mL) and the test compound in buffer. Pre-warm the plate to 37°C.

  • Initiate Reaction: Add a pre-warmed NADPH regenerating solution to initiate the metabolic reaction. This cofactor is essential for CYP450 activity.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard). The "0 min" sample is prepared by adding the stop solution before adding NADPH.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is the degradation rate constant. The in vitro half-life (t½) is calculated as 0.693/k.

  • Controls: Always include a positive control compound with known metabolic liability (e.g., verapamil, testosterone) and a negative control (incubation without NADPH) to check for non-CYP mediated degradation.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess intestinal permeability and identify potential for active efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days until they form a differentiated, confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well to ensure monolayer integrity. Only use wells that meet the acceptance criterion (e.g., TEER > 300 Ω·cm²).[21]

  • Transport Buffer: Use a physiologically relevant buffer, such as Hanks' Balanced Salt Solution (HBSS), adjusted to pH 6.5 for the apical (AP) side and pH 7.4 for the basolateral (BL) side.[22]

  • Permeability Measurement (A to B): Add the test compound (typically 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

  • Permeability Measurement (B to A): In a separate set of wells, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Sampling: Incubate at 37°C with gentle shaking. At a specified time (e.g., 90 or 120 minutes), take samples from the receiver chamber. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).

  • Controls: Include high permeability (e.g., antipyrine), low permeability (e.g., atenolol), and P-gp substrate (e.g., talinolol) controls to validate each assay plate.[10] A post-experiment TEER measurement should also be performed to ensure the compound was not toxic to the cells.[21]

References

  • Kim, R. B. (2003). Drug transporters in HIV Therapy. The PRN Notebook, 8(2), 5-9. [Link]

  • Rajapakse, H. A., et al. (2011). Strategies Towards Improving the Pharmacokinetic Profile of ε-substituted Lysinol-Derived HIV Protease Inhibitors. ChemMedChem, 6(2), 253-257. [Link]

  • Javed, I., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 69. [Link]

  • Ippili, K., et al. (2018). Drug Transporters in Tissues and Cells Relevant to Sexual Transmission of HIV: Implications for Drug Delivery. The AAPS Journal, 20(3), 61. [Link]

  • Pal, D., & Mitra, A. K. (2006). CYP-mediated metabolism and drug-drug interactions of antiretroviral agents. ResearchGate. [Link]

  • Xu, L., & Desai, M. C. (2009). Pharmacokinetic enhancers for HIV drugs. Current Opinion in Investigational Drugs, 10(8), 775-786. [Link]

  • Drug Hunter Team. (2022). Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. [Link]

  • Fenwick, C., et al. (2014). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 57(4), 1301-1310. [Link]

  • Perrone, R. K., et al. (2021). Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis. ACS Medicinal Chemistry Letters, 12(11), 1738-1745. [Link]

  • Drug Discovery Online. (2022). Solid Form Strategies For Increasing Oral Bioavailability. Drug Discovery Online. [Link]

  • Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Webinar. [Link]

  • Shelton, M. J., et al. (2004). Pharmacokinetic enhancement of protease inhibitor therapy. Clinical Pharmacokinetics, 43(5), 291-311. [Link]

  • Singh, S., et al. (2021). A Review on Pharmacokinetics Properties of Antiretroviral Drugs to Treat HIV-1 Infections. Current Drug Metabolism, 22(11), 899-915. [Link]

  • Kumar, S., et al. (2009). Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals. Expert Opinion on Drug Metabolism & Toxicology, 5(5), 513-524. [Link]

  • Kim, R. B. (2003). Drug transporters in HIV Therapy. ResearchGate. [Link]

  • Schiffer, C. A., et al. (2021). Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor using a multistep computational workflow. ACS Omega, 6(11), 7489-7498. [Link]

  • Tan, X., et al. (2024). Prioritizing oral bioavailability in drug development strategies. Journal of Pharmaceutical Investigation, 54(1), 1-10. [Link]

  • Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. [Link]

  • Bentham Science Publishers. (2025). In-vivo Methods for Drug Repurposing in Antiviral Therapy. Bentham Science. [Link]

  • Li, T., et al. (2023). In Vitro and In Vivo Assessment of Pharmacokinetic Profile of Peramivir in the Context of Inhalation Therapy. Pharmaceutics, 15(7), 1968. [Link]

  • Genesis Drug Discovery & Development. (n.d.). In Vitro ADME. GD3. [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Labs. [Link]

  • ResearchGate. (n.d.). In vitro and in vivo approaches for evaluating antiviral efficacy. ResearchGate. [Link]

  • Whyte-Allman, S. K., et al. (2021). Regulation of ABC Drug Efflux Transporters in Human T-Cells Exposed to an HIV Pseudotype. Frontiers in Pharmacology, 12, 690234. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Greengard, P. (2024). Pharmacokinetics of New Antiviral Drugs for Emerging Infectious Diseases. Journal of Clinical & Experimental Pharmacology, 14, 454. [Link]

  • Viroclinics. (2019). Antiviral drug discovery - Part 2: From candidates to investigational drugs. Viroclinics. [Link]

  • Stanley, T. L., & Grinspoon, S. K. (2012). Management of the metabolic effects of HIV and HIV drugs. Nature Reviews Endocrinology, 8(1), 44-57. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health. [Link]

  • BioDuro. (n.d.). In Vitro ADME. BioDuro. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC. [Link]

  • Fassihi, A., et al. (2019). Design, Synthesis, Molecular Modeling, In Silico ADME Studies and Anti-HIV-1 Assay of New Diazocoumarin Derivatives. Pharmaceutical and Biomedical Research, 5(2), 25-35. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • ResearchGate. (2020). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. ResearchGate. [Link]

  • Drug Hunter. (2026). From HIV Treatment to Rare Genetic Disease: Nucleoside Therapy Enters a New Era. Drug Hunter. [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Eurofins. [Link]

  • Beumer, J. H., et al. (2006). Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice. Cancer Chemotherapy and Pharmacology, 58(2), 165-171. [Link]

  • Ghosh, A. K., et al. (2016). Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-ligands. Journal of Medicinal Chemistry, 59(1), 229-242. [Link]

  • Lavelle, D., et al. (2012). Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine. Blood, 119(5), 1240-1247. [Link]

  • Kudalkar, S. N., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 834699. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(1), 47-66. [Link]

  • Hubatsch, I., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2539. [Link]

  • Slideshare. (n.d.). caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. Open Library. [Link]

  • Editorial. (2023). Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”. Molecules, 28(15), 5873. [Link]

  • Lavelle, D., et al. (2012). Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine. Blood, 119(5), 1240-1247. [Link]

  • Tucker, G. T. (2019). Pharmacokinetic considerations and challenges in oral anticancer drug therapy. Future Oncology, 15(17), 1953-1956. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine and its derivatives. This class of compounds holds significant promise in medicinal chemistry and drug discovery, with applications ranging from antimicrobial to anticancer agents.[1] However, a common and critical hurdle in their development is poor aqueous solubility, which can severely limit bioavailability and therapeutic efficacy.[2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide you, our fellow researchers and drug developers, with the foundational knowledge and practical steps to diagnose and overcome these solubility challenges.

Section 1: Understanding the Core Problem

This section addresses the fundamental reasons behind the low solubility of this compound class.

FAQ 1: Why do my this compound derivatives consistently show poor aqueous solubility?

Answer: The solubility of these derivatives is governed by a delicate balance of their structural and physicochemical properties. Several key factors are at play:

  • Molecular Structure: The core structure is a fused heterocyclic system, which is largely rigid and planar. This planarity can promote strong intermolecular interactions (π-π stacking) in the solid state, leading to a highly stable crystal lattice. Overcoming this crystal lattice energy requires a significant amount of energy, which translates to low solubility.

  • Basic Nature (pKa): The presence of the 2-amine group and nitrogen atoms within the naphthyridine rings gives the molecule basic properties. These basic centers can be protonated to form more soluble salts. However, the exact pKa value is critical. If the compound precipitates at physiological pH (around 7.4), its in-vivo absorption will be limited. The core structure, 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine, contains multiple nitrogen atoms capable of accepting protons.[3] Understanding the pKa of your specific derivative is the first step in any solubilization strategy.

  • Lipophilicity (LogP): While the nitrogen atoms add some polarity, the overall fused ring system is hydrophobic. Substituents added to the core structure during lead optimization can significantly increase lipophilicity (a higher LogP value), further decreasing aqueous solubility. For example, adding bulky, non-polar groups will favor partitioning into lipids over water.

  • Solid-State Properties: The crystalline form (polymorph) of your compound can have a dramatic impact on solubility. Amorphous forms are generally more soluble than their stable crystalline counterparts because they lack a strong, organized crystal lattice.[4][5]

FAQ 2: What are the essential physicochemical parameters I must determine before attempting to improve solubility?

Answer: Before experimenting with solubilization techniques, a baseline characterization of your compound is crucial. This data-driven approach will save time and resources.

ParameterWhy It's ImportantRecommended Method
Aqueous Solubility Establishes the baseline and the magnitude of the challenge. Defines the target for improvement.Equilibrium Shake-Flask Method: This is the gold standard for determining thermodynamic solubility.
pKa Determines the pH range where the compound is ionized. Essential for pH-modification strategies.Potentiometric Titration or UV-Metric Method: These methods provide accurate pKa values for ionizable groups.
LogP / LogD Measures the lipophilicity of the compound. LogD is pH-dependent and more physiologically relevant.Shake-Flask Method (Octanol/Water): The traditional method. HPLC-based methods can be used for higher throughput.
Melting Point (Tm) Provides an indication of the crystal lattice strength. A high melting point often correlates with low solubility.Differential Scanning Calorimetry (DSC): Also helps identify polymorphs and amorphous states.
Solid-State Form Determines if the compound is crystalline or amorphous. Identifies any polymorphs.X-Ray Powder Diffraction (XRPD): The definitive technique for identifying crystalline and amorphous forms.

Section 2: Troubleshooting and Solubilization Strategies

This section provides practical, step-by-step guidance on common and advanced techniques to enhance solubility.

Guide 1: pH Modification - The First Line of Attack

For ionizable basic compounds like the tetrahydro-1,6-naphthyridin-2-amines, pH adjustment is the most direct and effective method to improve solubility.[6] The strategy involves lowering the pH to protonate the basic nitrogen centers, forming a more soluble salt.[7][8]

Q: How do I systematically determine the optimal pH for solubilizing my compound?

A: By generating a pH-solubility profile. This experiment will reveal the pH at which your compound's solubility is maximized.

Experimental Protocol: Generating a pH-Solubility Profile
  • Prepare a Series of Buffers: Create a set of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8). Use buffers with appropriate buffering capacity for each pH range (e.g., HCl for pH < 2, phosphate buffers for physiological pH, borate buffers for pH > 8).

  • Add Excess Compound: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached. This can take anywhere from 24 to 72 hours. A good practice is to sample at 24, 48, and 72 hours to confirm that the concentration is no longer changing.

  • Separate Solid from Solution: Use centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) to separate the undissolved solid.

  • Quantify Concentration: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Plot the Data: Plot the measured solubility (on a log scale) against the measured final pH of each solution. The resulting curve will show the direct relationship between pH and solubility.

Guide 2: Co-Solvent Systems

When pH modification alone is insufficient or undesirable (e.g., for intravenous formulations requiring a neutral pH), co-solvents can be employed. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of lipophilic compounds.[9]

Q: Which co-solvents are effective, and how should I screen them?

A: The choice of co-solvent depends on the intended application (e.g., in vitro assay vs. in vivo formulation) due to potential toxicity.

Table of Common Co-Solvents
Co-SolventPolarity IndexCommon Use / Notes
Dimethyl Sulfoxide (DMSO) 7.2Excellent solubilizing power. Primarily for in vitro screening. Can have cellular effects.
Ethanol 5.2Commonly used in oral and parenteral formulations. Biocompatible at lower concentrations.
Propylene Glycol (PG) 6.8Frequently used in oral, topical, and injectable formulations.
Polyethylene Glycol 400 (PEG 400) -A non-volatile, low-toxicity co-solvent used in a wide range of formulations.
Glycerol 7.1A viscous, non-toxic solvent often used to increase viscosity and solubility.
Workflow for Co-Solvent Screening

A systematic approach is key to finding the right co-solvent system with minimal experimentation.

G start Start: Poorly Soluble Derivative screen_single Screen Single Co-solvents (e.g., 10% DMSO, EtOH, PG, PEG 400) in Aqueous Buffer start->screen_single analyze_sol Measure Solubility (HPLC or Kinetic Method) screen_single->analyze_sol is_sol_adequate Solubility Goal Met? analyze_sol->is_sol_adequate screen_binary Test Binary Systems (e.g., 10% EtOH / 10% PG) is_sol_adequate->screen_binary No stop Stop: Formulation Identified is_sol_adequate->stop Yes analyze_binary Measure Solubility screen_binary->analyze_binary is_binary_adequate Solubility Goal Met? analyze_binary->is_binary_adequate optimize_ratio Optimize Ratio of Best System (e.g., 5%, 10%, 20% conc.) is_binary_adequate->optimize_ratio Yes consider_advanced Consider Advanced Techniques is_binary_adequate->consider_advanced No optimize_ratio->stop

Caption: Workflow for Co-Solvent System Selection.

Guide 3: Advanced Formulation Strategies

If the above methods do not provide the required solubility, more advanced formulation technologies may be necessary. These are particularly relevant for developing oral dosage forms for Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability).[10][11]

Q: When should I consider complexation with cyclodextrins or creating an amorphous solid dispersion?

A: These techniques are powerful but require more formulation development effort.

  • Cyclodextrin Complexation: Consider this when your molecule (or a part of it) is lipophilic enough to fit into the cyclodextrin's hydrophobic cavity. Cyclodextrins are sugar-based macrocycles that can encapsulate poorly soluble "guest" molecules, shielding them from the aqueous environment and increasing apparent solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its safety profile.

  • Amorphous Solid Dispersions (ASDs): This is a state-of-the-art approach for compounds with high crystal lattice energy. The strategy involves dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix.[4][5] The amorphous form has a higher free energy and thus higher solubility.[9] Polymers like PVP or HPMC are used to stabilize the amorphous drug and prevent it from recrystallizing.[10]

Decision-Making Diagram for Formulation Strategy

G cluster_0 Problem Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies start Compound is Ionizable? ph_mod pH Modification (Salt Formation) start->ph_mod Yes cosolvent Co-solvent Systems start->cosolvent No / Insufficient ph_mod->cosolvent Insufficient cyclo Cyclodextrin Complexation cosolvent->cyclo Insufficient & LogP > 2 asd Amorphous Solid Dispersion (ASD) cosolvent->asd Insufficient & High Tm lipid Lipid-Based Systems (e.g., SEDDS) cyclo->lipid Insufficient asd->lipid Insufficient

Caption: Selecting a Solubilization Strategy.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Jain, S., & Patel, N. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 809482. [Link]

  • Biswas, R. (2013). SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. International Journal of Universal Pharmacy and Bio Sciences, 2(4). [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • Gencer, H. K., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(16), 4957. [Link]

  • Santhosh, J., et al. (2002). Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535-1543. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Paudler, W. W., & Kress, T. J. (1970). The Naphthyridines. Chemical Reviews, 70(1), 109-130. [Link]

  • Lee, H. S. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Journal of the Korean Society for Applied Biological Chemistry, 56, 725-731. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Yellepeddi, V. K. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs, 5(2). [Link]

  • Kumar, L., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 18-28. [Link]

  • Kulkarni, M. R., & Gaikwad, N. D. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]

  • Kumar, S., & Singh, R. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 241-253. [Link]

  • National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Scalable Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scalable synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine. This molecule is a critical building block for various therapeutic agents, including potent RORγt inverse agonists and HIV-1 integrase inhibitors, making its reliable and scalable production essential for preclinical and clinical development.[1][2]

This guide is structured to address common challenges encountered during synthesis, purification, and scale-up. It provides not only procedural steps but also the underlying chemical principles to empower researchers to troubleshoot effectively.

Section 1: Synthetic Strategy Overview & Key Considerations

The synthesis of tetrahydronaphthyridines has been historically underdeveloped, but recent advancements have paved the way for more scalable routes.[1][3] A common and effective strategy involves the construction of the dihydronaphthyridine core followed by a reduction or hydrogenation step. A particularly scalable approach avoids chromatographic purification, relying on crystallization and filtration.[1][4]

Below is a generalized workflow illustrating a modern, scalable approach.

G cluster_0 Upstream Synthesis cluster_1 Core Formation & Reduction cluster_2 Final Amination & Purification A 2-Chloropyridine Derivative B Heck Reaction (e.g., with Ethylene) A->B Pd Catalyst C 3-Acyl-2-vinylpyridine Intermediate B->C D One-Pot Cyclization & Amination (NH3) C->D Pressure Vessel E Dihydronaphthyridine Intermediate D->E F Asymmetric Transfer Hydrogenation E->F Ru-Catalyst G 5,6,7,8-Tetrahydro-1,6- naphthyridine Scaffold F->G H Introduction of 2-Amino Group G->H e.g., Buchwald-Hartwig J Crystallization/ Salt Formation H->J I Final Product: 5,6,7,8-Tetrahydro-1,6- naphthyridin-2-amine K API (Preclinical Grade) I->K Final QC J->I

Caption: Scalable synthetic workflow for Tetrahydronaphthyridine derivatives.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format.

Category: Core Synthesis & Cyclization

Question 1: My one-pot cyclization/amination of the 3-acyl-2-vinylpyridine intermediate (Step C -> D) is showing low conversion and multiple side products. What are the likely causes?

Answer: This is a critical, pressure-mediated transformation that is sensitive to several factors.

  • Causality: The reaction involves the formation of a dihydronaphthyridine directly from the vinylpyridine mediated by ammonia.[1][3][4] This process requires sufficient ammonia concentration in the solvent and adequate thermal energy to drive the intramolecular condensation. Incomplete conversion often points to issues with ammonia delivery or temperature control, while side products can arise from polymerization of the vinylpyridine starting material.

  • Troubleshooting Steps:

    • Ammonia Saturation: Ensure your solvent (e.g., dry MeOH) is fully saturated with ammonia before heating. Stirring the mixture at room temperature under ammonia pressure (e.g., 0.30 MPa) for 1-2 hours prior to heating is crucial for achieving the necessary reactant concentration.[1][3]

    • Temperature & Pressure Monitoring: The reaction is typically heated in a sealed autoclave. A sudden pressure drop may indicate a leak, which would halt the reaction. Monitor the pressure gauge throughout the heating phase; it should increase as the temperature rises (e.g., to ~0.65 MPa at 60 °C).[1][3]

    • Inhibitor Use: The vinylpyridine intermediate can be prone to polymerization. The addition of a radical inhibitor like butylated hydroxytoluene (BHT) can be beneficial to suppress this side reaction.[1][3]

    • Moisture Control: The starting materials and solvent must be scrupulously dry. Water can interfere with the intermediates and lead to undesired byproducts.

Question 2: I am struggling with the enantioselective transfer hydrogenation (Step E -> F). The enantiomeric excess (ee) is poor. Why?

Answer: Achieving high enantioselectivity in the reduction of the dihydronaphthyridine intermediate is paramount for producing a single-enantiomer final product. Poor ee is almost always related to the catalyst system or reaction conditions.

  • Causality: The stereochemical outcome is dictated by the chiral ruthenium catalyst and the hydrogen donor. Catalyst activity and selectivity can be compromised by impurities, improper activation, or suboptimal reaction parameters.

  • Troubleshooting Flowchart:

G start Low Enantiomeric Excess (ee) in Hydrogenation Step cat_check Is the Ru-catalyst and chiral ligand fresh and pure? start->cat_check reagent_check Is the hydrogen donor (e.g., formic acid/triethylamine) of high purity and correct stoichiometry? cat_check->reagent_check Yes re_run Solution: Procure fresh catalyst. Handle under inert atmosphere. cat_check->re_run No temp_check Is the reaction temperature strictly controlled? reagent_check->temp_check Yes reagent_sol Solution: Use freshly opened, high-purity reagents. Verify stoichiometry. reagent_check->reagent_sol No temp_sol Solution: Optimize temperature. Lower temperatures often improve ee. temp_check->temp_sol No success Problem Resolved: High ee Achieved temp_check->success Yes

Caption: Decision tree for troubleshooting low enantiomeric excess.

Category: Purification & Scale-Up

Question 3: My final product, this compound, is difficult to purify by column chromatography and the yield is low. What are my options for a scalable process?

Answer: Relying on chromatography for late-stage intermediates or the final product is a major bottleneck for scalability.[1][4] The goal should be to develop a process that is "free of chromatography."[3]

  • Causality: The basic nature of the amino-tetrahydronaphthyridine can cause it to streak on silica gel, leading to poor separation and significant material loss.

  • Recommended Scalable Purification Strategy:

    • Crystallization of the Free Base: If the free base is a solid, direct crystallization is the most atom-economical approach. Screen various solvents (e.g., EtOAc, 2-propanol, acetonitrile) and solvent/anti-solvent systems to find conditions that provide high purity and recovery.[1][3]

    • Salt Formation & Crystallization: This is often the most robust method for purifying basic amines. Reacting the crude free base with a suitable acid (e.g., HCl, HBr, methanesulfonic acid) can form a highly crystalline salt that precipitates from solution, leaving impurities behind. The HCl salt is a common choice.[1][3]

    • Extraction Optimization: Before crystallization, ensure your aqueous work-up is optimized. A series of pH-controlled extractions can remove acidic or neutral impurities. Check the pH of the aqueous layer to ensure the product is in its free base form for efficient extraction into an organic solvent.

Table 1: Comparison of Purification Techniques

TechniqueScalabilityPurity AchievableTypical RecoveryKey Consideration
Silica Gel Chromatography Poor>99%50-80%High solvent usage; not viable for kg scale.
Direct Crystallization Excellent98-99.5%85-95%Requires the compound to be a stable solid.
Salt Formation/Crystallization Excellent>99.5%90-97%Most reliable method for APIs; introduces a salt.[1][3]

Section 3: Experimental Protocols

The following protocols are provided as a reference. Always perform your own risk assessment before beginning any experiment.

Protocol 1: One-Pot Cyclization to Dihydronaphthyridine (Example)

This protocol is adapted from literature procedures for related scaffolds and should be optimized for the specific substrate.[1][3]

  • Vessel Preparation: To a 120 mL autoclave vessel, add the 3-acyl-2-vinylpyridine intermediate (e.g., 2.0 g, 9.7 mmol) and BHT (80 mg).

  • Solvent Addition: Add dry MeOH (80 mL).

  • Ammonia Saturation: Seal the vessel, purge with N₂, and then pressurize with NH₃ gas to 0.30 MPa. Stir the resulting mixture at room temperature for 2 hours.

  • Reaction: Heat the sealed vessel to 60 °C (bath temperature) and maintain for 6 hours. The internal pressure will increase (e.g., to ~0.65 MPa).

  • Work-up: Cool the reaction to room temperature and carefully vent the excess ammonia. Concentrate the mixture using a rotary evaporator.

  • Solvent Swap & Analysis: The mixture can be diluted with a crystallization solvent like 2-propanol (20 mL) and re-concentrated. This can be repeated to remove residual MeOH. The assay yield of the crude product should be determined by HPLC before proceeding.[1][3]

Protocol 2: Purification by HCl Salt Formation
  • Dissolution: Dissolve the crude this compound free base in a suitable solvent like isopropanol (IPA) or ethanol (EtOH).

  • Acidification: Slowly add a solution of HCl in IPA (or ethereal HCl) dropwise with stirring. Monitor the pH to ensure it becomes acidic (pH 2-3).

  • Precipitation: The HCl salt should precipitate out of the solution. Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the solid by filtration, washing the filter cake with cold solvent (IPA or EtOH) and then with a non-polar solvent like hexanes or MTBE to aid drying.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Quality Control: Analyze the final salt by HPLC for purity, NMR for structure confirmation, and Karl Fischer for water content.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. National Institutes of Health. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Tetrahydronaphthyridines: Pictet-Spengler vs. Cobalt-Catalyzed Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tetrahydronaphthyridines

Tetrahydronaphthyridines (THNs) represent a class of saturated nitrogen-containing heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Their rigid, three-dimensional structures serve as valuable cores for designing novel therapeutic agents targeting a range of biological targets. However, the synthesis of these frameworks, particularly those derived from electron-deficient pyridine rings, presents unique challenges. This guide provides an in-depth comparative analysis of two prominent synthetic strategies: the radical-variant of the Pictet-Spengler reaction and the cobalt-catalyzed [2+2+2] cycloaddition. We will explore the mechanistic underpinnings, substrate scope, and practical considerations of each method to empower researchers in making informed decisions for their synthetic campaigns.

The Pictet-Spengler Approach: A Radical Departure for a Classic Reaction

The classical Pictet-Spengler reaction, discovered in 1911, is a cornerstone of heterocyclic synthesis, involving the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[1][2] This reaction proceeds via an electrophilic aromatic substitution, where the driving force is the formation of an electrophilic iminium ion.[1][3] However, the classical approach is generally incompatible with electron-deficient aromatic systems like pyridine, which are not sufficiently nucleophilic for the cyclization step.[4]

To overcome this limitation, a modern, radical-based variant has been developed that successfully accesses tetrahydronaphthyridine cores from electron-poor pyridines.[5][6]

Mechanism: A Radical-Mediated Cyclization

This formal Pictet-Spengler reaction circumvents the need for a highly nucleophilic pyridine ring by employing a radical mechanism. The process is initiated by the reaction of specialized Halogen Amine Radical Protocol (HARP) reagents with an aldehyde.[5][6] A radical initiator, such as azobisisobutyronitrile (AIBN), facilitates the formation of a key radical intermediate which then undergoes an intramolecular cyclization onto the pyridine ring. This approach effectively bypasses the high activation barrier associated with the polar, ionic pathway of the traditional Pictet-Spengler reaction.

pictet_spengler_mechanism cluster_initiation Radical Initiation cluster_cyclization Key Steps AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Heat Imine_Formation Radical Precursor Formation Initiator_Radical->Imine_Formation Radical Generation HARP HARP Reagent HARP->Imine_Formation Aldehyde R-CHO Aldehyde->Imine_Formation Pyridine_Radical Key Pyridine Radical Intermediate Imine_Formation->Pyridine_Radical Cyclization Intramolecular Radical Cyclization Pyridine_Radical->Cyclization Product Tetrahydronaphthyridine Cyclization->Product H-atom abstraction

Caption: Radical Pictet-Spengler reaction mechanism.

Advantages and Limitations

The primary advantage of this radical approach is its ability to engage electron-poor pyridines, a substrate class that is unreactive under classical Pictet-Spengler conditions.[4][5] The method demonstrates a good substrate scope with respect to the aldehyde component, tolerating various aryl, heteroaryl, and alkyl aldehydes.[4] Furthermore, halogen atoms on the substrates are often tolerated despite the radical conditions.[4]

However, the synthesis of the requisite HARP reagents can involve a multi-step sequence, adding to the overall length of the synthetic route.[4] Additionally, certain carbonyl compounds, such as cinnamaldehyde and ethyl 2-oxoacetate, have been shown to provide low to no conversion to the desired product.[4]

Cobalt-Catalyzed [2+2+2] Cycloaddition: An Atom-Economical Strategy

Transition metal-catalyzed [2+2+2] cycloadditions have emerged as a powerful and highly atom-economical method for constructing carbo- and heterocyclic rings.[7] Cobalt complexes, in particular, have proven effective in catalyzing the cyclotrimerization of two alkyne molecules and a nitrile to form a substituted pyridine ring.[8][9] This methodology has been successfully applied to the intramolecular synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines from dialkynylnitriles.[10][11]

Mechanism: The Cobaltacyclopentadiene Pathway

The catalytic cycle is believed to initiate with the coordination of two alkyne moieties to a low-valent cobalt species, such as that generated from CpCo(CO)₂ (where Cp is cyclopentadienyl).[9] This is followed by oxidative coupling to form a cobaltacyclopentadiene intermediate. Subsequent coordination and insertion of the nitrile's C≡N bond into the cobaltacycle leads to a seven-membered cobaltazacycloheptatriene intermediate. Reductive elimination from this species releases the final tetrahydronaphthyridine product and regenerates the active cobalt catalyst.[12] Microwave irradiation is often employed to promote the reaction, significantly reducing reaction times.[11][13]

cobalt_mechanism Co_catalyst Active Co(I) Catalyst Coordination Coordination of Alkynes Co_catalyst->Coordination Diyne_Nitrile Diyne-Nitrile Substrate Diyne_Nitrile->Coordination + 2 Alkyne units Cobaltacyclopentadiene Cobaltacyclopentadiene Intermediate Coordination->Cobaltacyclopentadiene Oxidative Coupling Nitrile_Insertion Nitrile Coordination & Insertion Cobaltacyclopentadiene->Nitrile_Insertion + Nitrile unit Cobaltazacycloheptatriene Cobaltazacycloheptatriene Intermediate Nitrile_Insertion->Cobaltazacycloheptatriene Product Tetrahydronaphthyridine Cobaltazacycloheptatriene->Product Reductive Elimination Product->Co_catalyst Catalyst Regeneration

Caption: Cobalt-catalyzed [2+2+2] cycloaddition mechanism.

Advantages and Limitations

The cobalt-catalyzed [2+2+2] cycloaddition offers excellent atom economy, as all atoms from the starting materials are incorporated into the final product.[14] The modularity of this approach allows for the synthesis of a diverse collection of substituted tetrahydronaphthyridines by varying the alkyne and nitrile components.[10]

A significant challenge, however, can be modest to low reaction yields.[14] This is often attributed to the unfavorable chelation of the nitrogen atom in the substrate to the cobalt catalyst, which can inhibit the formation of the key cobaltacycle intermediate.[14][15] Consequently, catalyst loading can be high (e.g., 20 mol%).[13] While enantioselective versions of cobalt-catalyzed [2+2+2] cycloadditions have been developed for other systems, their application to tetrahydronaphthyridine synthesis is an area of ongoing research.[8]

Comparative Analysis

To provide a clear, at-a-glance comparison, the key features of both synthetic methodologies are summarized below.

FeatureRadical Pictet-Spengler SynthesisCobalt-Catalyzed [2+2+2] Cycloaddition
Mechanism Type Radical CyclizationOrganometallic Catalysis / Pericyclic
Key Intermediate Pyridine Radical IntermediateCobaltacyclopentadiene
Starting Materials Pyridine-based HARP reagent, AldehydeDialkynylnitrile
Catalyst/Reagents Radical initiator (e.g., AIBN)Cobalt complex (e.g., CpCo(CO)₂)
Reaction Conditions Thermal (e.g., 100 °C)Microwave irradiation (e.g., 150-160 °C)
Substrate Scope Good for various aldehydes; specifically for electron-deficient pyridines.[4]Tolerates a range of functional groups on the alkyne and nitrile components.[16]
Yields Generally moderate to good (e.g., 32-67%).[4]Often poor to modest (0-69%) due to potential catalyst inhibition.[13][14]
Atom Economy Moderate (involves stoichiometric reagents and byproducts)Excellent (100% theoretical atom economy).[14]
Enantioselectivity Asymmetric variants exist for classical Pictet-Spengler but are less developed for this radical type.[17][18]Enantioselective variants are known but may require specific ligand design.[8][19]
Operational Notes Requires multi-step synthesis of HARP reagents.[4]Requires handling of air-sensitive catalysts; microwave reactor beneficial.[13]

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrates and available laboratory equipment.

Protocol 1: Radical Pictet-Spengler Synthesis of a Tetrahydronaphthyridine Derivative

This protocol is adapted from the work of Bode and coworkers.[4]

pictet_workflow Start Start Reagents Combine HARP reagent (1.0 eq), aldehyde (1.2 eq), and polymer-supported triphenylphosphine in toluene. Start->Reagents Radical_Initiation Add (TMS)3SiH and AIBN (20 mol%). Reagents->Radical_Initiation Heating Heat reaction mixture at 100 °C. Radical_Initiation->Heating Monitoring Monitor reaction progress by TLC/LC-MS. Heating->Monitoring Workup Cool to RT, filter off polymer, and concentrate the filtrate. Monitoring->Workup Reaction Complete Purification Purify crude product by flash column chromatography. Workup->Purification Product Obtain pure tetrahydronaphthyridine. Purification->Product

Caption: Workflow for Radical Pictet-Spengler Synthesis.

Methodology:

  • Reaction Setup: To a vial, add the HARP reagent (1.0 eq), the desired aldehyde (1.2 eq), and polymer-supported triphenylphosphine in anhydrous toluene.

  • Reagent Addition: Add tris(trimethylsilyl)silane ((TMS)₃SiH) and azobisisobutyronitrile (AIBN, 20 mol%).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 100 °C for the required duration (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the polymer-supported phosphine and wash the solid with ethyl acetate.

  • Purification: Concentrate the combined filtrates under reduced pressure and purify the resulting crude residue by flash column chromatography on silica gel to yield the desired tetrahydronaphthyridine product.[4]

Protocol 2: Cobalt-Catalyzed [2+2+2] Cycloaddition for Tetrahydronaphthyridine Synthesis

This protocol is based on the procedure described by Zhou, Porco, and Snyder.[10][13]

cobalt_workflow Start Start Reagents In a microwave tube, dissolve the dialkynylnitrile substrate (1.0 eq) in chlorobenzene. Start->Reagents Catalyst_Addition Add CpCo(CO)2 (20 mol%). Reagents->Catalyst_Addition Microwave Seal the tube and irradiate in a microwave synthesizer (e.g., 300 W, 150-160 °C, 15-20 min). Catalyst_Addition->Microwave Workup Cool to RT and filter the mixture through a plug of celite. Microwave->Workup Purification Concentrate the filtrate and purify by flash column chromatography. Workup->Purification Product Obtain pure tetrahydronaphthyridine. Purification->Product

Caption: Workflow for Cobalt-Catalyzed Synthesis.

Methodology:

  • Reaction Setup: In a sealed microwave pressure tube purged with nitrogen, dissolve the dialkynylnitrile substrate (1.0 eq) in chlorobenzene.

  • Catalyst Addition: Add the cobalt catalyst, such as cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂, 20 mol%).[13][15]

  • Reaction Execution: Subject the sealed tube to microwave irradiation (e.g., 300 W) until the internal temperature reaches 150-160 °C, and maintain for 15-20 minutes with stirring.[10][15]

  • Work-up: After cooling, filter the reaction mixture through a celite plug, washing with additional ethyl acetate.

  • Purification: Remove the volatile components in vacuo and purify the crude residue by flash chromatography to isolate the tetrahydronaphthyridine product.[15]

Conclusion and Outlook

Both the radical Pictet-Spengler reaction and the cobalt-catalyzed [2+2+2] cycloaddition offer viable, albeit mechanistically distinct, pathways to medicinally relevant tetrahydronaphthyridines.

  • The Radical Pictet-Spengler reaction is the method of choice for engaging electron-deficient pyridine precursors that fail in classical ionic variants. Its operational simplicity and good tolerance for a range of aldehydes make it a valuable tool.

  • The Cobalt-Catalyzed [2+2+2] Cycloaddition provides a highly atom-economical and modular approach. It is particularly attractive for constructing highly substituted pyridine rings in a single step. However, researchers must be prepared to address potential challenges with reaction yields, which may be hampered by catalyst inhibition.

The choice between these two powerful methods will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of molecular complexity and atom economy. Future research will likely focus on developing more efficient and enantioselective versions of both strategies, further expanding the synthetic chemist's toolkit for accessing this important class of heterocycles.

References

  • Jackl, M. K., Kreituss, I., & Bode, J. W. (2016). Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet–Spengler Reactions. Organic Letters, 18(8), 1713–1715. [Link]

  • Jackl, M. K., Kreituss, I., & Bode, J. W. (2016). Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet-Spengler Reactions. PubMed.[Link]

  • Zhou, Y., Porco, J. A., & Snyder, J. K. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(3), 393–396. [Link]

  • Zhou, Y., Porco, J. A., & Snyder, J. K. (2007). Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. PubMed.[Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia.[Link]

  • ResearchGate. (n.d.). Substrate scope. Reaction conditions: Substrate (0.1 mmol), TBADT... ResearchGate.[Link]

  • Zhou, Y. (2023). Studies of Tethering Atom Effect in Cobalt-catalyzed Alkyne/Nitrile Cyclization Reactions towards the Synthesis of Tetrahydronaphthyridines with Shown Significant Activities against Mycobacterium Tuberculosis. American Journal of Chemistry, 13(2), 23-28. [Link]

  • Vitale, D., & D'Acquarica, I. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(18), 414. [Link]

  • ACS Publications. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters.[Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific.[Link]

  • Organic Reactions. (2024). Enantioselective Pictet-Spengler Reactions. Organic Reactions.[Link]

  • Hapke, M. (2018). Cobalt‐Catalysed [2+2+2] Cycloadditions. ResearchGate.[Link]

  • JKU ePUB. (n.d.). Cobalt Catalysts for [2+2+2] Cycloaddition Reactions: Isolated Precatalysts and in situ Generated Catalysts. JKU ePUB.[Link]

  • Hapke, M. (2012). Cobalt-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. ResearchGate.[Link]

  • Google Patents. (n.d.). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • Royal Society of Chemistry. (2019). In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers.[Link]

  • Yoshikai Group. (n.d.). Cobalt-Catalyzed Intermolecular [2+2+2] Cycloaddition of Nitriles and Alkynes: Facile Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics. Yoshikai Group.[Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Name-Reaction.com.[Link]

  • National Institutes of Health. (n.d.). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. PMC.[Link]

  • National Institutes of Health. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC.[Link]

  • Bakhtin, M. I., et al. (2023). Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. PubMed.[Link]

  • PubMed. (2020). Catalytic Synthesis of 8-Membered Ring Compounds via Cobalt(III)-Carbene Radicals. PubMed.[Link]

  • National Institutes of Health. (n.d.). Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones. PMC.[Link]

  • Zhou, Y. (2023). Studies of Tethering Atom Effect in Cobalt-catalyzed Alkyne/Nitrile Cyclization Reactions towards the Synthesis of Tetrahydronaphthyridines with Shown Significant Activities against Mycobacterium Tuberculosis. Scientific & Academic Publishing.[Link]

  • Arkivoc. (n.d.). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. Arkivoc.[Link]

  • ResearchGate. (n.d.). The substrate scope of the reaction. ResearchGate.[Link]

  • Cao, W., et al. (2011). Highly enantioselective synthesis of tetrahydroquinolines via cobalt(II)-catalyzed tandem 1,5-hydride transfer/cyclization. PubMed.[Link]

  • Chemsrc. (n.d.). Highly Enantioselective Synthesis of Tetrahydroquinolines via Cobalt (II)-Catalyzed Tandem 1, 5-Hydride Transfer/Cyclization. Chemsrc.[Link]

  • Bakhtin, M. I., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate.[Link]

  • Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions.[Link]

  • National Institutes of Health. (n.d.). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. PMC.[Link]

  • Royal Society of Chemistry. (n.d.). Cobalt-catalyzed Pauson–Khand synthesis of π-extended tetrahydrocyclopentaquinolinones: photophysical properties and DFT analysis. New Journal of Chemistry.[Link]

  • National Institutes of Health. (n.d.). Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. PMC.[Link]

  • ResearchGate. (n.d.). (PDF) Cobalt(II) Porphyrin Catalyzed Cascade Reaction of Pyrrolyl Ketones for Construction of Polysubstituted Pyrrolizidines and Pyrrolizines. ResearchGate.[Link]

  • Semantic Scholar. (2007). Cobalt-Catalyzed Synthesis of Tertiary Azides from α,α-Disubstituted Olefins under Mild Conditions Using Commercially Available Reagents. Semantic Scholar.[Link]

Sources

A Head-to-Head Comparison of Tetrahydronaphthyridine-Based RORγt Inverse Agonists for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

The retinoic acid-related orphan receptor gamma t (RORγt) has emerged as a pivotal therapeutic target in the quest for novel treatments for autoimmune diseases. As a master regulator of T helper 17 (Th17) cell differentiation, RORγt orchestrates the production of pro-inflammatory cytokines, most notably interleukin-17 (IL-17), which are central to the pathophysiology of conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, the discovery of small molecule inverse agonists that can suppress the constitutive activity of RORγt has become a focal point of drug discovery efforts.

This guide provides a detailed head-to-head comparison of a promising class of RORγt inverse agonists built around a tetrahydronaphthyridine scaffold. We will delve into the experimental data that distinguishes these compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their performance characteristics. Our analysis is grounded in publicly available data, with a focus on the causality behind experimental choices and the self-validating nature of the described protocols.

The RORγt Signaling Axis: A Prime Target for Intervention

RORγt, a ligand-dependent transcription factor, is highly expressed in immune cells and plays a critical role in the development and function of Th17 cells. Upon activation, RORγt binds to ROR response elements (ROREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent transcription of pro-inflammatory cytokines like IL-17A, IL-17F, IL-22, and GM-CSF. Inverse agonists function by binding to the ligand-binding domain (LBD) of RORγt, inducing a conformational change that promotes the recruitment of corepressors instead of coactivators, thereby silencing gene transcription.

RORyt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines IL-6, TGF-β, IL-23 Receptors Cytokine Receptors Cytokines->Receptors Binding STAT3 STAT3 Receptors->STAT3 Activation pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation RORgt RORγt pSTAT3->RORgt Upregulation & Activation RORE RORE RORgt->RORE Binding IL17 IL-17 Gene Transcription RORE->IL17 Initiation InverseAgonist Tetrahydronaphthyridine Inverse Agonist InverseAgonist->RORgt Inhibition TR_FRET_Assay_Workflow Start Start PrepareReagents Prepare Assay Buffer, GST-RORγt-LBD, Eu-Antibody, Tracer, and Test Compounds Start->PrepareReagents Dispense Dispense Test Compounds and Controls into Assay Plate PrepareReagents->Dispense AddProtein Add GST-RORγt-LBD Dispense->AddProtein Incubate1 Incubate at Room Temperature AddProtein->Incubate1 AddDetection Add Eu-Antibody and Tracer Incubate1->AddDetection Incubate2 Incubate in the Dark AddDetection->Incubate2 ReadPlate Read TR-FRET Signal Incubate2->ReadPlate AnalyzeData Calculate IC50 Values ReadPlate->AnalyzeData

Figure 2: Workflow for the RORγt TR-FRET ligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA). Serially dilute test compounds in DMSO. Prepare a mixture of GST-tagged RORγt-LBD, a Europium-labeled anti-GST antibody, and a fluorescent tracer.

  • Compound Dispensing: Dispense a small volume (e.g., nanoliters) of the serially diluted test compounds and controls (DMSO for vehicle, and a known inhibitor for positive control) into a low-volume 384-well assay plate.

  • Protein Addition: Add the prepared GST-RORγt-LBD to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for compound binding to the receptor.

  • Detection Reagent Addition: Add the mixture of Europium-labeled anti-GST antibody and the fluorescent tracer to each well.

  • Second Incubation: Incubate the plate in the dark at room temperature for another defined period (e.g., 60 minutes) to allow for the detection reagents to bind.

  • Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Human Th17 Cell Differentiation and IL-17A Inhibition Assay

This cellular assay assesses the functional activity of the inverse agonists in a more physiologically relevant context by measuring their ability to inhibit the differentiation of naive T cells into Th17 cells and the subsequent production of IL-17A.

Step-by-Step Methodology:

  • Isolation of Naive CD4+ T Cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation. Enrich for naive CD4+ T cells using negative selection magnetic beads.

  • Cell Culture and Differentiation: Culture the naive CD4+ T cells in a plate pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell activation. Add a cocktail of polarizing cytokines (e.g., IL-6, TGF-β, IL-23, IL-1β) and anti-interferon-gamma and anti-IL-4 antibodies to drive Th17 differentiation.

  • Compound Treatment: Simultaneously with the differentiation cocktail, add serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Culture the cells for a period of 3-5 days at 37°C in a humidified CO2 incubator.

  • Supernatant Collection and Analysis: After the incubation period, collect the cell culture supernatant. Measure the concentration of IL-17A in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-17A concentration against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The tetrahydronaphthyridine scaffold has proven to be a fertile ground for the discovery of potent and selective RORγt inverse agonists. The head-to-head comparison of TAK-828F and its analogue, Compound 7, clearly demonstrates the power of iterative, structure-guided drug design in optimizing not only in vitro potency but also crucial pharmacokinetic properties that are essential for in vivo efficacy. While the clinical development of RORγt inverse agonists has faced challenges, the continued exploration of novel chemical scaffolds like the tetrahydronaphthyridine core holds significant promise for the future treatment of a wide range of autoimmune and inflammatory diseases. The data and protocols presented in this guide offer a valuable resource for researchers in this competitive and impactful field.

References

  • Kono, M., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(24), 16009–16018. [Link]

  • Kono, M., et al. (2018). Discovery of [cis-3-({(5R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl}carbonyl)cyclobutyl]acetic Acid (TAK-828F) as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. Journal of Medicinal Chemistry, 61(7), 2973–2988. [Link]

A Comparative Guide to the Efficacy of Allosteric vs. Active Site HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The relentless evolution of HIV-1 necessitates a continuous search for novel therapeutic strategies. The viral integrase (IN), an enzyme crucial for inserting the viral genome into the host cell's DNA, has proven to be a highly effective drug target.[1][2] This guide provides a comprehensive comparison of two major classes of HIV-1 integrase inhibitors: the clinically established active site inhibitors, known as Integrase Strand Transfer Inhibitors (INSTIs), and the emerging class of Allosteric Integrase Inhibitors (ALLINIs). We will delve into their distinct mechanisms of action, resistance profiles, and the experimental methodologies used to evaluate their efficacy, offering a critical perspective for researchers in the field.

The Central Role of HIV-1 Integrase

HIV-1 integrase is a 32 kDa enzyme composed of three functional domains: an N-terminal zinc-binding domain, a central catalytic core domain (CCD), and a C-terminal DNA-binding domain.[3][4][5] The CCD houses the conserved D, D, 35-E catalytic triad, which coordinates divalent metal ions (Mg²⁺ or Mn²⁺) essential for its enzymatic activity.[5] The integration process, which is vital for establishing a persistent infection, occurs in two sequential steps:

  • 3'-Processing: In the cytoplasm, integrase binds to the long terminal repeats (LTRs) at the ends of the viral DNA and removes a dinucleotide from each 3' end.[6][7]

  • Strand Transfer: The integrase-viral DNA complex, as part of the pre-integration complex (PIC), is transported into the nucleus. Here, integrase catalyzes the insertion of the viral DNA into the host chromosome.[6][7]

Inhibition of this enzymatic cascade is a cornerstone of modern antiretroviral therapy.

Active Site Inhibitors: The Established Frontline

Integrase Strand Transfer Inhibitors (INSTIs) represent a major breakthrough in HIV-1 treatment.[8] Drugs such as Raltegravir, Elvitegravir, Dolutegravir, Bictegravir, and Cabotegravir are staples in current therapeutic regimens.[7]

Mechanism of Action

INSTIs function by binding to the active site of integrase within the pre-integration complex.[5][9] They chelate the metal ions in the catalytic core, effectively blocking the strand transfer step of integration.[10] This prevents the covalent linkage of the viral DNA to the host genome, thereby halting the viral replication cycle.[8][9]

dot

cluster_0 HIV-1 Replication Cycle (Early Phase) cluster_1 INSTI Mechanism of Action Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Pre-Integration Complex (PIC) Formation Pre-Integration Complex (PIC) Formation Reverse Transcription->Pre-Integration Complex (PIC) Formation Nuclear Import Nuclear Import Pre-Integration Complex (PIC) Formation->Nuclear Import Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus Integrase Active Site Integrase Active Site Integration->Integrase Active Site Targeted Step INSTI INSTI INSTI->Integrase Active Site Binds to Strand Transfer Block Strand Transfer Block Integrase Active Site->Strand Transfer Block Leads to

Caption: Mechanism of Action for Active Site Inhibitors (INSTIs).

Resistance Profile

A significant challenge with INSTIs is the emergence of drug resistance.[11] Mutations in the integrase gene, particularly within the catalytic core domain near the inhibitor binding site, can reduce the efficacy of these drugs.[11] High-level resistance often involves mutations at key residues such as Q148, N155, and Y143.[11][12] While second-generation INSTIs like Dolutegravir and Bictegravir have a higher genetic barrier to resistance, cross-resistance among different INSTIs can occur.[10][13]

Allosteric Inhibitors: A Novel Paradigm

Allosteric Integrase Inhibitors (ALLINIs), also known as Non-catalytic site Integrase Inhibitors (NCINIs), represent a newer class of compounds with a distinct mechanism of action.[14][15]

Mechanism of Action

Unlike INSTIs, ALLINIs do not bind to the catalytic active site. Instead, they target a pocket at the dimer interface of the integrase catalytic core domain, which is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[14][16][17] This interaction has a multimodal inhibitory effect:

  • Inhibition of Integration: By competing with LEDGF/p75, ALLINIs can disrupt the tethering of the pre-integration complex to chromatin, thereby inhibiting integration.[18][19]

  • Induction of Aberrant Multimerization: A key and unexpected mechanism of ALLINIs is their ability to induce aberrant hyper-multimerization of integrase.[14][18][20] This leads to the formation of non-functional integrase oligomers.

  • Late-Stage Inhibition: Crucially, the primary antiviral potency of ALLINIs is exerted during the late phase of the viral life cycle.[16][17] The induced integrase multimers interfere with the proper maturation of new virions, leading to the production of non-infectious particles with mislocalized viral cores.[16][18]

dot

cluster_0 HIV-1 Replication Cycle (Late Phase) cluster_1 ALLINI Mechanism of Action Viral Assembly Viral Assembly Budding Budding Viral Assembly->Budding Maturation Maturation Budding->Maturation Infectious Virion Infectious Virion Maturation->Infectious Virion Integrase Dimer Interface Integrase Dimer Interface Maturation->Integrase Dimer Interface Targeted Step ALLINI ALLINI ALLINI->Integrase Dimer Interface Binds to Aberrant Multimerization Aberrant Multimerization Integrase Dimer Interface->Aberrant Multimerization Induces Defective Virion Maturation Defective Virion Maturation Aberrant Multimerization->Defective Virion Maturation Causes cluster_0 Biochemical Assay Workflow Recombinant IN Recombinant IN Incubation Incubation Recombinant IN->Incubation Labeled DNA Substrate Labeled DNA Substrate Labeled DNA Substrate->Incubation Test Inhibitor Test Inhibitor Test Inhibitor->Incubation Product Analysis Product Analysis Incubation->Product Analysis IC50 Determination IC50 Determination Product Analysis->IC50 Determination

Caption: Generalized Biochemical Assay Workflow.

Cell-Based Assays

These assays are crucial for determining the antiviral activity of inhibitors in a more biologically relevant context. [21] 1. Single-Round Infectivity Assay:

  • Principle: This assay measures the ability of an inhibitor to block a single cycle of viral replication. [18]* Methodology:

    • Replication-defective HIV-1 based lentiviral vectors, typically expressing a reporter gene like luciferase or GFP, are produced.

    • Target cells (e.g., MT-4 cells) are infected with these vectors in the presence of varying concentrations of the inhibitor. [21] 3. After a set period, the expression of the reporter gene is quantified, which correlates with successful integration.

    • The EC₅₀ (50% effective concentration) of the inhibitor is determined.

2. Multiple-Round Infectivity Assay:

  • Principle: This assay assesses the effect of an inhibitor over multiple rounds of viral replication, providing a more comprehensive view of its antiviral activity, especially for late-stage inhibitors like ALLINIs. [18]* Methodology:

    • Target cells are infected with replication-competent HIV-1.

    • The infection is allowed to proceed for several days in the presence of the inhibitor.

    • Viral replication is monitored by measuring markers such as p24 antigen levels in the culture supernatant or reverse transcriptase activity. [22] 4. This assay is critical for observing the late-stage effects of ALLINIs on virion maturation.

3. Cytotoxicity Assay:

  • Principle: It is essential to determine if the antiviral activity of a compound is due to specific inhibition or general cellular toxicity.

  • Methodology:

    • Uninfected target cells are incubated with the inhibitor at the same concentrations used in the infectivity assays.

    • Cell viability is measured using assays such as MTT or MTS.

    • The CC₅₀ (50% cytotoxic concentration) is determined.

    • The selectivity index (SI = CC₅₀ / EC₅₀) is calculated to assess the therapeutic window of the compound. [23] dot

cluster_0 Cell-Based Assay Workflow Target Cells Target Cells Infection Infection Target Cells->Infection Cytotoxicity Assay Cytotoxicity Assay Target Cells->Cytotoxicity Assay HIV-1 (Replication-competent or -defective) HIV-1 (Replication-competent or -defective) HIV-1 (Replication-competent or -defective)->Infection Test Inhibitor Test Inhibitor Test Inhibitor->Infection Measure Viral Replication Measure Viral Replication Infection->Measure Viral Replication EC50 Determination EC50 Determination Measure Viral Replication->EC50 Determination Selectivity Index (SI) Selectivity Index (SI) EC50 Determination->Selectivity Index (SI) CC50 Determination CC50 Determination Cytotoxicity Assay->CC50 Determination CC50 Determination->Selectivity Index (SI)

Caption: Generalized Cell-Based Assay Workflow.

Conclusion and Future Directions

Both active site and allosteric inhibitors of HIV-1 integrase are powerful tools in the fight against AIDS. INSTIs are a well-established and highly effective class of drugs, but the emergence of resistance remains a concern. ALLINIs, with their novel mechanism of action and lack of cross-resistance with existing antiretrovirals, offer a promising new avenue for HIV-1 therapy, particularly for treatment-experienced patients. [15][24]The first-in-human clinical trials of ALLINIs, such as Pirmitegravir (STP0404), have shown significant antiviral efficacy and a favorable safety profile, heralding a new era in HIV treatment. [25][26][27] The continued development of both classes of inhibitors, guided by a thorough understanding of their mechanisms and resistance profiles, is crucial. The combination of INSTIs and ALLINIs in future therapeutic regimens could provide a synergistic effect, further suppressing viral replication and delaying the onset of resistance. [19][24]As our understanding of the intricate functions of HIV-1 integrase deepens, so too will our ability to design and develop the next generation of life-saving antiretroviral drugs.

References

  • Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation. (n.d.). PNAS. Retrieved from [Link]

  • Biochemical Screening Assays to Identify HIV-1 Integrase Inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Structure and function of HIV-1 integrase. (n.d.). PubMed. Retrieved from [Link]

  • A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Structure and Function of HIV-1 Integrase. (2004). Bentham Science Publishers. Retrieved from [Link]

  • HIV Integrase Structure and Function. (n.d.). PubMed. Retrieved from [Link]

  • Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors. (2013). Cambridge Core. Retrieved from [Link]

  • Retroviral Integrase Structure and DNA Recombination Mechanism. (n.d.). ASM Journals. Retrieved from [Link]

  • An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule. (n.d.). PMC. Retrieved from [Link]

  • The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function. (2023). ASM Journals. Retrieved from [Link]

  • Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase. (2023). mBio. Retrieved from [Link]

  • Patterns of resistance development with integrase inhibitors in HIV. (n.d.). PMC. Retrieved from [Link]

  • HIV-1 integrase structure and functional domains. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacology of Integrase inhibitors Antiretroviral Drugs / integrase strand transfer inhibitors. (2025). YouTube. Retrieved from [Link]

  • Allosteric Inhibitor Development Targeting HIV-1 Integrase. (2012). PMC. Retrieved from [Link]

  • Allosteric inhibition of HIV-1 integrase activity. (n.d.). PMC. Retrieved from [Link]

  • Inhibitors of HIV-1 replication that inhibit HIV integrase. (n.d.). PNAS. Retrieved from [Link]

  • Active site binding modes of HIV-1 integrase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • What are HIV-1 integrase modulators and how do they work? (2024). (n.d.). Retrieved from [Link]

  • Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. (2015). NIH. Retrieved from [Link]

  • Allosteric inhibition of HIV-1 integrase activity. (n.d.). PubMed. Retrieved from [Link]

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. (n.d.). PMC. Retrieved from [Link]

  • The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor pirmitegravir. (2024). mBio. Retrieved from [Link]

  • The First Proof-of-Concept Clinical Trial of an HIV-1 Allosteric Integrase Inhibitor, Pirmitegravir (STP0404). (2025). PMC. Retrieved from [Link]

  • The First Proof-of-Concept Clinical Trial of an HIV-1 Allosteric Integrase Inhibitor, Pirmitegravir (STP0404). (2026). ResearchGate. Retrieved from [Link]

  • HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications. (n.d.). PMC. Retrieved from [Link]

  • ST Pharm presents Phase 1 clinical trial results of HIV treatment candidate at AIDS 2022. (2022). (n.d.). Retrieved from [Link]

  • Resistance to HIV-1 integrase inhibitors: A structural perspective. (2025). ResearchGate. Retrieved from [Link]

  • Biochemical and Pharmacological Analyses of HIV-1 Integrase Flexible Loop Mutants Resistant To Raltegravir. (n.d.). PMC. Retrieved from [Link]

  • Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. (2022). ACS Omega. Retrieved from [Link]

  • Different Pathways Leading to Integrase Inhibitors Resistance. (n.d.). Frontiers. Retrieved from [Link]

  • Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor. (n.d.). PLOS One. Retrieved from [Link]

  • Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design. (n.d.). PMC. Retrieved from [Link]

  • Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor JTP-0157602. (2022). PMC. Retrieved from [Link]

  • Allosteric inhibition of HIV-1 integrase activity. (2025). ResearchGate. Retrieved from [Link]

  • Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. (2022). PMC. Retrieved from [Link]

  • A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site. (2021). PMC. Retrieved from [Link]

Sources

A Comparative Analysis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine and Quinoline-Based HIV Inhibitors for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of HIV-1 Inhibition

The battle against the Human Immunodeficiency Virus Type 1 (HIV-1) has been marked by the development of antiretroviral therapies (ART) that target various stages of the viral lifecycle. While combination ART has transformed HIV-1 infection from a fatal diagnosis to a manageable chronic condition, the virus's high mutation rate leads to the emergence of drug-resistant strains, necessitating a continuous search for novel inhibitors with distinct mechanisms of action.[1][2]

Among the validated targets for antiretroviral drugs are the viral enzymes reverse transcriptase (RT) and integrase (IN).[3][4] The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, yielding potent inhibitors against both of these critical enzymes. More recently, the 5,6,7,8-tetrahydro-1,6-naphthyridine core has been identified as the backbone for a promising new class of allosteric integrase inhibitors.[5][6]

This guide provides a detailed comparative analysis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives and the broader class of quinoline-based HIV inhibitors. We will delve into their distinct and overlapping mechanisms of action, compare their efficacy and safety profiles based on available preclinical data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and potential synergies between these important classes of anti-HIV compounds.

Part 1: Delineating the Mechanisms of Action

A thorough understanding of a compound's mechanism of action is fundamental to rational drug design and predicting its resistance profile. Both quinoline and tetrahydronaphthyridine scaffolds have been successfully exploited to inhibit HIV-1 integrase, but quinolines also demonstrate potent activity against reverse transcriptase.

HIV-1 Integrase: A Dual-Target for Inhibition

HIV-1 integrase (IN) is a 32 kDa enzyme essential for inserting the viral DNA into the host cell's genome, a critical step for establishing a productive and persistent infection.[7] It performs two key catalytic functions: 3'-processing and strand transfer.[8] Inhibitors can target the catalytic site directly or bind to an allosteric site, inducing a non-functional state.

A. Catalytic Site Inhibition: Integrase Strand Transfer Inhibitors (INSTIs)

Several potent, clinically approved HIV inhibitors are quinoline-based INSTIs, including elvitegravir.[1][3] These compounds function by chelating two divalent magnesium ions (Mg²⁺) within the catalytic core domain (CCD) of the integrase enzyme.[8] This action prevents the strand transfer step, where the processed viral DNA is covalently linked to the host DNA, effectively halting the integration process.[1]

B. Allosteric Site Inhibition: ALLINIs and the Aberrant Multimerization Mechanism

A newer class of inhibitors, known as Allosteric HIV-1 Integrase Inhibitors (ALLINIs), binds to a pocket at the dimer interface of the IN catalytic core domain, a site distinct from the active site.[9][10] This is the binding site for the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is crucial for tethering the pre-integration complex to the host chromatin.[11]

Both 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives and a subset of quinoline-based compounds act as ALLINIs.[5][12] By occupying the LEDGF/p75 binding pocket, these molecules do more than simply block a protein-protein interaction. Their primary mechanism of action is the induction of aberrant, higher-order multimerization of the integrase enzyme.[10][13] This hyper-multimerization renders the enzyme dysfunctional, impacting not only the early stage of integration but also the late stage of viral maturation, where proper IN function is required for correct virion morphogenesis.[10][11]

Mechanism_of_Action cluster_0 HIV-1 Integrase Inhibition cluster_1 HIV-1 Reverse Transcriptase Inhibition INSTI Integrase Strand Transfer Inhibitors (INSTIs) (e.g., Quinoline-based Elvitegravir) Catalytic_Site IN Catalytic Site (with Mg2+ cofactors) INSTI->Catalytic_Site Binds to ALLINI Allosteric Integrase Inhibitors (ALLINIs) (Tetrahydronaphthyridines & Quinolines) Allosteric_Site IN Allosteric Site (LEDGF/p75 Pocket) ALLINI->Allosteric_Site Binds to Strand_Transfer Strand Transfer Blocked Catalytic_Site->Strand_Transfer Leads to Multimerization Aberrant IN Multimerization Allosteric_Site->Multimerization Induces NNRTI Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) (e.g., Quinoline-based compounds) RT_Pocket RT Allosteric Pocket (NNRTI Binding Site) NNRTI->RT_Pocket Binds to Conformational_Change RT Conformational Change RT_Pocket->Conformational_Change Induces Polymerase_Block Polymerase Activity Blocked Conformational_Change->Polymerase_Block Leads to Experimental_Workflow cluster_0 Enzyme Assays Compound_Synthesis Compound Synthesis (Tetrahydronaphthyridine or Quinoline Scaffold) Biochemical_Assay Biochemical Assays (Enzyme-level activity) Compound_Synthesis->Biochemical_Assay Cytotoxicity_Assay Cytotoxicity Assay (Cell Viability) Compound_Synthesis->Cytotoxicity_Assay Cell_Based_Assay Cell-Based Assays (Antiviral Efficacy) Biochemical_Assay->Cell_Based_Assay Integrase_Assay Integrase Assay (3'-Processing or Strand Transfer) RT_Assay Reverse Transcriptase Assay Data_Analysis Data Analysis (IC50, CC50, SI) Cell_Based_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for screening and characterizing HIV inhibitors.

Protocol: HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer step of integration. [7][14]

  • Plate Preparation : Coat a 96-well streptavidin plate with a biotin-labeled, double-stranded DNA oligonucleotide that mimics the HIV-1 LTR donor substrate (DS). Incubate for 30 minutes at 37°C. Wash wells with wash buffer.

  • Blocking : Add blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.

  • Enzyme Binding : Wash the plate with reaction buffer. Add recombinant HIV-1 integrase enzyme diluted in reaction buffer to each well. Incubate for 30 minutes at 37°C to allow the enzyme to bind to the DS DNA.

  • Inhibitor Addition : Wash the plate with reaction buffer. Add serial dilutions of the test compound (e.g., 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine or quinoline derivatives) to the wells. Include positive (known inhibitor like Raltegravir) and negative (DMSO vehicle) controls. Incubate for 5-10 minutes at room temperature.

  • Strand Transfer Reaction : Add a target substrate (TS) DNA oligonucleotide, which is labeled with a specific tag (e.g., digoxigenin), to each well to initiate the reaction. Incubate for 30-60 minutes at 37°C.

  • Detection : Wash the plate extensively to remove unbound reagents. Add an anti-tag antibody conjugated to horseradish peroxidase (HRP). Incubate for 30 minutes at 37°C.

  • Signal Generation : Wash the plate again. Add a TMB substrate. The HRP will catalyze a color change. Stop the reaction with a stop solution.

  • Data Acquisition : Read the absorbance at 450 nm using a microplate reader. A lower signal indicates inhibition of the strand transfer reaction. Calculate IC₅₀ values from the dose-response curve.

Protocol: HIV-1 Reverse Transcriptase Assay (Colorimetric)

This assay quantifies RT activity by measuring the incorporation of digoxigenin-labeled dUTP into a DNA strand. [15]

  • Reaction Setup : In a reaction tube, combine the template/primer (e.g., poly(A)·oligo(dT)₁₅), dNTPs (including DIG-dUTP), and the test inhibitor at various concentrations.

  • Enzyme Addition : Add recombinant HIV-1 Reverse Transcriptase to the reaction mixture to start the reaction. Include positive and negative controls.

  • Incubation : Incubate the reaction for 1-2 hours at 37°C.

  • Capture : Transfer the reaction mixture to a streptavidin-coated microplate. The biotin-labeled primer will bind the newly synthesized DIG-labeled DNA strand to the plate. Incubate for 1 hour at 37°C.

  • Detection : Wash the plate to remove unincorporated nucleotides. Add an anti-digoxigenin-POD (peroxidase) antibody. Incubate for 1 hour at 37°C.

  • Signal Generation : Wash the plate thoroughly. Add ABTS substrate and incubate until color develops.

  • Data Acquisition : Measure the absorbance at 405 nm. A decrease in signal corresponds to RT inhibition. Calculate IC₅₀ values.

Protocol: MTT Cytotoxicity Assay

This cell-based assay is crucial for determining the therapeutic window of a potential drug. [16][17][18]

  • Cell Seeding : Seed a suitable host cell line (e.g., MT-4 T-lymphocytic cells) in a 96-well plate at an appropriate density and allow them to adhere overnight. [19]2. Compound Addition : Add serial dilutions of the test compound to the wells. Include a "no-compound" control for 100% cell viability and a "cell-free" blank control.

  • Incubation : Incubate the plate for a period that mirrors the antiviral assay (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. [17]5. Solubilization : Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition : Read the absorbance at ~570 nm. The amount of formazan produced is proportional to the number of viable cells. Calculate the 50% cytotoxic concentration (CC₅₀).

Conclusion and Future Outlook

The comparison between 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives and quinoline-based compounds highlights the strategic evolution of HIV inhibitor design.

  • Quinolines represent a remarkably versatile scaffold, yielding inhibitors for multiple validated targets, including clinically successful INSTIs and promising NNRTIs. Their strength lies in this proven diversity. However, the potential for off-target effects and drug-drug interactions, particularly concerning CYP450 metabolism, must be carefully managed during development. [2][20]* 5,6,7,8-Tetrahydro-1,6-naphthyridines have so far been primarily developed as highly potent and specific ALLINIs. [5][6]Their mechanism of inducing aberrant integrase multimerization offers a dual-pronged attack on both early and late stages of the viral lifecycle, which could present a higher barrier to resistance. [10][11]The focused nature of this scaffold may lead to a more favorable safety and drug-interaction profile.

For drug development professionals, the choice is not necessarily one versus the other. The quinoline scaffold offers a rich history and multiple avenues for inhibitor design. The tetrahydro-naphthyridine scaffold represents a more targeted approach, capitalizing on a novel mechanism of action that is highly attractive for combating resistant viral strains. Future research could even explore hybrid structures that combine the advantageous features of both scaffolds. Ultimately, the continued exploration of diverse chemical structures and novel mechanisms of action will be paramount in staying ahead of HIV evolution and improving therapeutic outcomes for patients worldwide.

References

  • Synthesis and Evaluation of Aryl Quinolines as HIV-1 Integrase Multimerization Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. (2022). MDPI. [Link]

  • Musiol, R. (2013). Quinoline-based HIV integrase inhibitors. Current Pharmaceutical Design. [Link]

  • Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors. (2021). MDPI. [Link]

  • Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. (2014). National Institutes of Health. [Link]

  • Musiol, R. (2013). Quinoline-based HIV Integrase Inhibitors. Ingenta Connect. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2021). National Center for Biotechnology Information. [Link]

  • Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions. (2024). ACS Publications. [Link]

  • In silico design, synthesis and anti-HIV activity of quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). (2022). PubMed. [Link]

  • Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors. (2021). National Center for Biotechnology Information. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019). PubMed. [Link]

  • Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. (n.d.). ScienceDirect. [Link]

  • Optimized binding of substituted quinoline ALLINIs within the HIV-1 integrase oligomer. (2021). Journal of Biological Chemistry. [Link]

  • Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H and Polymerase Functions of Reverse Transcriptase. (2021). ACS Publications. [Link]

  • Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. (2022). National Center for Biotechnology Information. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019). ACS Publications. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). National Institutes of Health. [Link]

  • Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition. (2010). PubMed. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. [Link]

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (2007). ACS Publications. [Link]

  • A simple and rapid reverse transcriptase assay for the detection of retroviruses in cell cultures. (1997). National Center for Biotechnology Information. [Link]

  • Quinoline-based HIV Integrase Inhibitors. (2013). Bentham Science Publishers. [Link]

  • RT-PCR | Reverse transcription PCR. (n.d.). QIAGEN. [Link]

  • Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. (2013). MDPI. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019). Semantic Scholar. [Link]

  • HIV protease inhibitor ritonavir induces cytotoxicity of human endothelial cells. (2004). PubMed. [Link]

  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. (2008). PubMed. [Link]

  • Cytotoxicity and anti-HIV activities of extracts of the twigs of Croton dichogamus Pax. (2022). National Institutes of Health. [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (2008). ResearchGate. [Link]

  • In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus. (2021). National Center for Biotechnology Information. [Link]

  • HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. (2016). ACS Publications. [Link]

  • HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex. (2011). National Institutes of Health. [Link]

  • Design and synthesis of 8-hydroxy-n[1][8]aphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. (2004). PubMed. [Link]

  • Pharmacokinetic interactions between ritonavir and quinine in healthy volunteers following concurrent administration. (2001). National Center for Biotechnology Information. [Link]

  • Preliminary Study of Quinine Pharmacokinetics in Pregnant Women with Malaria-HIV Co-Infection. (2015). National Center for Biotechnology Information. [Link]

  • A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-n[1][8]aphthyridine-7-carboxamide HIV-1 integrase inhibitors. (2006). PubMed. [Link]

  • Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. (2015). National Institutes of Health. [Link]

  • Preliminary study of quinine pharmacokinetics in pregnant women with malaria-HIV co-infection. (2015). PubMed. [Link]

Sources

A Researcher's Guide to In Vitro and In Vivo Correlation of Tetrahydronaphthyridine Compound Activity

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we are often positioned at the intersection of promising chemistry and the rigorous demands of preclinical development. The tetrahydronaphthyridine scaffold represents a significant area of interest in medicinal chemistry, offering a versatile three-dimensional structure for targeting a range of biological entities, from GPCRs to enzymes.[1] However, the journey from a potent in vitro "hit" to an effective in vivo "lead" is fraught with challenges. A compound's activity in a petri dish rarely translates directly to its performance in a complex biological system.

This guide provides an in-depth comparison of the methodologies used to assess tetrahydronaphthyridine activity, focusing on the critical process of establishing an In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like dissolution rate) and an in vivo response (like plasma drug concentration).[2][3] Establishing a robust IVIVC is not merely a regulatory checkbox; it is a strategic tool that accelerates development, reduces reliance on extensive bioequivalence studies, and provides profound insights into a compound's behavior.[4][5]

We will dissect the experimental choices, provide validated protocols, and present a logical framework for correlating data, empowering you to navigate the complex path from benchtop to preclinical models with greater confidence and scientific rigor.

Part 1: The Foundation - Comprehensive In Vitro Characterization

The initial evaluation of any new chemical entity begins in vitro. The goal is to build a comprehensive profile that informs and predicts in vivo behavior. For a tetrahydronaphthyridine compound, this involves assessing its target engagement, cellular effects, and fundamental ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Target Potency and Mechanism of Action

Before assessing broad cellular effects, it is crucial to confirm that the compound interacts with its intended molecular target.

  • Biochemical Assays: These cell-free systems quantify the direct interaction between the compound and its target protein. For instance, a novel tetrahydronaphthyridine designed as a CXCR4 antagonist was evaluated using a biochemical assay to determine its IC50, which was found to be 24 nM.[6]

  • Cell-Based Functional Assays: These assays measure the biological consequence of target engagement in a living cell. For a G-protein coupled receptor (GPCR) antagonist, this could involve measuring changes in downstream signaling, such as calcium flux or cAMP levels.

Cellular Activity Profile

Demonstrating that a compound can affect cellular processes is the next logical step.

  • Cytotoxicity/Antiproliferative Assays: Assays like the MTT or MTS assay are workhorses for oncology programs, measuring the metabolic activity of cells as an indicator of viability. The output, an IC50 or GI50 value, quantifies the concentration at which the compound inhibits cell growth by 50%.

  • Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death, further assays are employed. Flow cytometry using Annexin V/Propidium Iodide (PI) staining can distinguish between healthy, apoptotic, and necrotic cells.[7] Cell cycle analysis, also via flow cytometry, reveals if a compound causes arrest at a specific phase (G1, S, G2/M), providing clues about its mechanism.[7]

Early ADME & Physicochemical Properties

A potent compound is of little use if it cannot reach its target in vivo. Early in vitro ADME screening is arguably the most critical step in predicting the success of an IVIVC.

  • Permeability: For orally administered drugs, the ability to cross the intestinal epithelium is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion. A study on novel tetrahydronaphthyridine CXCR4 antagonists used PAMPA to optimize their series, achieving a permeability of 309 nm/s for their lead compound.[6]

  • Metabolic Stability: The liver is the primary site of drug metabolism, mainly via Cytochrome P450 (CYP) enzymes.[8] Incubating the compound with liver microsomes (vesicles of endoplasmic reticulum from hepatocytes) allows researchers to determine the rate of metabolic clearance. This helps predict the drug's half-life in vivo.

  • CYP Inhibition: It is also crucial to assess whether the compound inhibits major CYP isoforms (e.g., CYP2D6, CYP3A4).[8] Significant inhibition can lead to dangerous drug-drug interactions.[9] Rational modification of a tetrahydroisoquinoline lead to a tetrahydronaphthyridine core was successful in greatly reducing CYP 2D6 inhibition.[6]

Table 1: Illustrative In Vitro Profile for a Hypothetical Tetrahydronaphthyridine (THN-42)

ParameterAssayResultImplication for In Vivo Performance
Target Potency Kinase X IC5025 nMHigh potency suggests potential for efficacy at low doses.
Cellular Activity HCT116 Cell IC50150 nMGood translation from biochemical to cellular activity.
Permeability PAMPA (pH 7.4)250 x 10⁻⁶ cm/sHigh permeability suggests good potential for oral absorption.
Metabolic Stability Human Liver Microsome t½> 60 minLow clearance suggests a potentially long half-life in vivo.
Safety CYP2D6 Inhibition IC50> 30 µMLow risk of drug-drug interactions involving this enzyme.
Safety hERG IC50> 25 µMLow risk of cardiac toxicity.

G biochem biochem cell cell biochem->cell Translates to cellular context efficacy efficacy cell->efficacy Informs dose selection pampa pampa pk pk pampa->pk Predicts Absorption pk->efficacy Links Exposure to Response metab metab metab->pk Predicts Clearance safety safety safety->pk Informs Dosing Limits

Part 2: The Proving Ground - In Vivo Evaluation

In vivo experiments are the gold standard for evaluating a drug candidate's real-world potential.[10] They integrate all the ADME processes and provide the ultimate test of efficacy and safety in a complex biological system.

Pharmacokinetic (PK) Studies

The primary goal of a PK study is to understand what the body does to the drug.[9] Mice are commonly used for initial studies.[11][12] The compound is administered (e.g., intravenously and orally), and blood samples are taken at various time points to measure drug concentration.

Key parameters derived from PK studies include:

  • Cmax: The maximum plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • Half-life (t½): The time required for the drug concentration to decrease by half.

  • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation. For example, a novel tetrahydronaphthyridine antagonist achieved an oral bioavailability of 27% in mice.[6]

Pharmacodynamic (PD) and Efficacy Studies

Efficacy studies aim to determine what the drug does to the body, specifically, to the disease being treated.[13]

  • Xenograft Models: For oncology, a common approach is the cell line-derived xenograft (CDX) model, where human cancer cells are implanted subcutaneously into immunodeficient mice.[10][14]

  • Study Execution: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. The tetrahydronaphthyridine compound is administered according to a schedule informed by the PK data.

  • Endpoints: Key measurements include tumor volume (typically measured with calipers), mouse body weight (an indicator of toxicity), and overall survival.[14][15]

G

Part 3: Bridging the Gap - Establishing the IVIVC

The ultimate goal is to create a predictive link between the in vitro data and the in vivo results. This correlation allows in vitro tests to serve as a surrogate for in vivo performance, streamlining future formulation changes and supporting biowaivers.[2][16]

Levels of Correlation

The U.S. FDA defines several levels of IVIVC, with Level A being the most rigorous.[2]

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the highest level of correlation and allows for the prediction of the entire in vivo plasma profile from in vitro data.

  • Level B Correlation: Utilizes statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time.

  • Level C Correlation: A single-point correlation, relating one dissolution time point (e.g., t50%) to one pharmacokinetic parameter (e.g., AUC or Cmax).

The Deconvolution Process

A direct correlation between the in vitro dissolution profile and the in vivo plasma concentration profile is not possible. The plasma concentration is the net result of absorption, distribution, metabolism, and elimination. To establish a Level A correlation, the in vivo absorption profile must be mathematically extracted from the plasma concentration data. This process is called deconvolution .[17][18]

G vitro In Vitro Dissolution Profile (% Dissolved vs. Time) corr Level A IVIVC (Point-to-Point Correlation) vitro->corr vivo In Vivo Plasma Concentration (Conc. vs. Time) decon Deconvolution (Mathematical Modeling) vivo->decon absorb In Vivo Absorption Profile (% Absorbed vs. Time) decon->absorb absorb->corr

Correlating Activity: An Illustrative Example

While a formal IVIVC typically correlates dissolution with PK, a broader "in vitro-in vivo activity correlation" is the conceptual goal for drug discovery scientists. Let's compare our hypothetical THN-42 data with two other compounds to illustrate how in vitro properties can predict in vivo outcomes.

Table 2: Comparative IVIVC Profile for Three Hypothetical THN Analogues

ParameterTHN-38 (Poor Candidate)THN-42 (Lead Candidate)THN-51 (Potent but Flawed)
In Vitro
Kinase X IC50500 nM25 nM5 nM
PAMPA Permeability5 x 10⁻⁶ cm/s250 x 10⁻⁶ cm/s280 x 10⁻⁶ cm/s
Microsomal t½> 60 min> 60 min< 5 min
In Vivo (Mouse, 50 mg/kg, PO)
Oral Bioavailability (%F)< 2%45%5%
AUC (ng*h/mL)854500250
Tumor Growth Inhibition5%75%12%

Analysis:

  • THN-38 failed due to poor potency and extremely low permeability, resulting in negligible oral bioavailability and no efficacy.

  • THN-51 was the most potent compound in vitro but was metabolically unstable (very short microsomal half-life). This led to rapid clearance in vivo, low bioavailability, and poor efficacy. This is a classic pitfall where focusing solely on potency is misleading.

  • THN-42 demonstrated the best overall balance of high potency, high permeability, and metabolic stability. This combination translated directly to excellent oral bioavailability and strong in vivo tumor growth inhibition. This compound has a strong, positive in vitro-in vivo correlation.

Part 4: Standardized Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for key assays described in this guide.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation: A 96-well filter plate (e.g., Millipore MultiScreen) is coated with a 1-2% solution of lecithin or other suitable lipid in dodecane to form the artificial membrane. The plate is allowed to dry.

  • Donor Plate: The tetrahydronaphthyridine compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) at a known concentration (e.g., 100 µM). This is added to the wells of a standard 96-well plate (the donor plate).

  • Assembly: The lipid-coated filter plate is placed on top of the donor plate, ensuring the membrane is in contact with the drug solution.

  • Acceptor Solution: A buffer solution is added to the top of the filter plate wells (the acceptor compartment).

  • Incubation: The entire "sandwich" is incubated at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

  • Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated using an established equation that accounts for the surface area of the membrane, the volume of the wells, and the incubation time.

Protocol 2: Mouse Xenograft Efficacy Study
  • Cell Culture: Human colorectal cancer cells (e.g., HCT116) are cultured under standard conditions (e.g., McCoy's 5A medium, 10% FBS, 37°C, 5% CO₂).

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Implantation: Mice are subcutaneously injected in the right flank with 5 x 10⁶ HCT116 cells suspended in 100 µL of a 1:1 mixture of media and Matrigel.

  • Tumor Growth Monitoring: Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment groups (n=8-10 per group).

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water, PO, daily)

    • Group 2: THN-42 (e.g., 50 mg/kg, formulated in vehicle, PO, daily)

  • Treatment and Monitoring: Mice are dosed daily for 21 days. Tumor volumes and body weights are measured 2-3 times per week.

  • Endpoint: At the end of the study, mice are euthanized. Tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated as a primary endpoint.

Conclusion

The correlation of in vitro activity with in vivo efficacy is a multi-faceted process that demands a holistic understanding of a compound's properties. For the promising tetrahydronaphthyridine class, success hinges not on a single metric like target potency, but on a carefully balanced profile of potency, permeability, and metabolic stability. By employing a systematic approach that combines robust in vitro profiling with well-designed in vivo studies, researchers can build a strong IVIVC framework. This not only de-risks the progression of individual candidates but also generates invaluable structure-activity and structure-property relationships that can guide the design of next-generation compounds, ultimately accelerating the delivery of novel therapeutics to the patients who need them.

References

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Gabhane, K. et al. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central. [Link]

  • Ascendia Pharma. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Patel, R. et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Patsnap Synapse. (2025). How is in vitro–in vivo correlation (IVIVC) established?. [Link]

  • Nanjiaxing, Z. et al. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal. [Link]

  • Leggas, M. et al. (2004). Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice. PubMed. [Link]

  • Farr, R. et al. (2011). Plasma pharmacokinetics and oral bioavailability of the 3,4,5,6-tetrahydrouridine (THU) prodrug, triacetyl-THU (taTHU), in mice. PMC - PubMed Central. [Link]

  • Nishizawa, N. et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. PubMed. [Link]

  • National Library of Medicine. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. NLM Dataset Catalog. [Link]

  • PQRI. IVIVC Industry Perspective with Illustrative Examples. [Link]

  • ResearchGate. Selected IVIVC examples based on ex vivo permeability and in vivo pharmacokinetic data. [Link]

  • Isom, E. et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC - NIH. [Link]

  • Creative Animodel. In vivo Efficacy Testing. [Link]

  • Cardot, J-M. et al. (2015). Use of IVIVC to Optimize Generic Development. Dissolution Technologies. [Link]

  • ResearchGate. In vivo drug screening on animal models. [Link]

  • ProBio CDMO. In Vivo Efficacy Evaluation. [Link]

  • Tuszynski, M. et al. (2018). In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future. Dissolution Technologies. [Link]

  • Pharmaron. In Vivo Models For Efficacy Testing. [Link]

  • MDPI. Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. [Link]

  • Paul, K. et al. (2018). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences. [Link]

  • Gean, P. (1995). Investigations on the mechanism of tetrahydro-9-aminoacridine-induced presynaptic inhibition in the rat amygdala. PubMed. [Link]

  • Glamočlija, J. et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC - NIH. [Link]

  • J. F. et al. (2013). Pharmacokinetic drug-drug interaction and their implication in clinical management. PMC. [Link]

  • Ninja Nerd. (2022). Pharmacokinetics | Drug Metabolism. YouTube. [Link]

  • Ninja Nerd. (2022). Drug Distribution - Pharmacokinetics. YouTube. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine scaffold has emerged as a privileged structure in modern medicinal chemistry. Its derivatives have shown promise in a variety of therapeutic areas, acting as potent modulators of targets ranging from viral enzymes to key cellular kinases and nuclear receptors. However, the very versatility of this scaffold necessitates a rigorous and early assessment of its cross-reactivity profile. Unintended off-target interactions can lead to toxicity or confound the interpretation of a compound's therapeutic mechanism. This guide provides a comparative overview of three cornerstone methodologies for profiling the cross-reactivity of novel chemical entities, with a focus on their application to the this compound series. We will delve into the causality behind experimental choices, provide detailed protocols, and discuss the interpretation of the resulting data.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

In the journey of drug discovery, establishing a compound's selectivity is as crucial as demonstrating its on-target potency. A "clean" cross-reactivity profile is a strong indicator of a viable drug candidate, minimizing the risk of unforeseen adverse effects in later clinical stages. For a scaffold like the tetrahydro-1,6-naphthyridine, which has been shown to interact with diverse protein families, a multi-pronged approach to profiling is not just recommended, but essential. This guide will compare and contrast three powerful techniques: broad-panel kinase profiling, Cellular Thermal Shift Assay (CETSA), and phenotypic screening. Each provides a unique lens through which to view a compound's interactions within the complex biological landscape.

Kinase Profiling: A Focused Look at a Key Off-Target Family

Given that many signaling pathways are modulated by kinases, these enzymes represent a major class of potential off-targets for many small molecules. The significant conservation of the ATP-binding site across the kinome makes it a common site for unintended interactions. Therefore, screening against a broad panel of kinases is a critical first step in de-risking any new chemical series.

Rationale and Experimental Choice

Two primary methodologies dominate the landscape of large-scale kinase profiling: activity-based assays and competition binding assays.

  • Activity-Based Assays (e.g., Eurofins' KinaseProfiler™) : These assays directly measure the ability of a compound to inhibit the catalytic activity of a kinase.[1] The kinase, its substrate, and ATP are incubated with the test compound, and the phosphorylation of the substrate is quantified. This approach provides a direct functional readout of inhibition.

  • Competition Binding Assays (e.g., DiscoverX's KINOMEscan™) : This method assesses the ability of a compound to displace a known, immobilized ligand from the ATP-binding site of a kinase.[2] The amount of kinase bound to the solid support is quantified, typically by qPCR. This assay measures the thermodynamic binding affinity of the compound for the kinase, independent of its functional effect.[3]

The choice between these methods depends on the specific question being asked. Activity-based assays are excellent for identifying direct functional inhibitors, while binding assays can reveal interactions with the ATP-binding site that may not result in inhibition but could still be significant. For a comprehensive profile, data from both types of assays can be highly complementary.

Illustrative Data Presentation

The results of a kinase screen are typically presented as a percentage of inhibition at a fixed compound concentration or as IC50/Kd values for the most potent interactions.

Table 1: Hypothetical Kinase Profiling Data for a Tetrahydro-1,6-naphthyridine Derivative (Compound X) at 1 µM

Kinase TargetAssay Type% InhibitionIC50 (nM)
Primary Target Activity-Based 98 15
Off-Target Kinase AActivity-Based85150
Off-Target Kinase BActivity-Based62800
Off-Target Kinase CCompetition Binding9550
Off-Target Kinase DCompetition Binding45>10,000

This data can be visualized using a kinome tree diagram, where inhibited kinases are highlighted, providing an intuitive overview of the compound's selectivity.

Experimental Protocol: In Vitro Kinase Activity Assay (Conceptual)
  • Reagent Preparation : Prepare assay buffer, recombinant kinase, substrate, and ATP solutions. Serially dilute the test compound to the desired concentrations.

  • Kinase Reaction : In a microplate, combine the kinase, test compound, and substrate.

  • Initiation : Start the reaction by adding ATP. Incubate at a controlled temperature for a specific duration.

  • Detection : Stop the reaction and quantify substrate phosphorylation using a suitable method (e.g., radiometric, fluorescence, or luminescence).[4]

  • Data Analysis : Calculate the percentage of inhibition relative to a vehicle control and determine IC50 values by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP, Compound Dilutions mix Combine Kinase, Compound, Substrate reagents->mix initiate Initiate with ATP & Incubate mix->initiate detect Stop Reaction & Detect Signal initiate->detect calculate Calculate % Inhibition detect->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for an in vitro kinase activity assay.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

While in vitro assays are invaluable, they do not fully recapitulate the cellular environment. CETSA is a powerful technique that allows for the direct measurement of a compound's binding to its target protein within intact cells or cell lysates.[5]

Rationale and Experimental Choice

CETSA is based on the principle that the binding of a ligand stabilizes a protein against thermal denaturation.[5] By heating cell lysates or intact cells to various temperatures, one can create a "melting curve" for a protein of interest. In the presence of a binding compound, this curve will shift to a higher temperature. This provides direct evidence of target engagement in a more physiologically relevant context.[6]

The readout for CETSA can be performed in several ways:

  • Western Blotting : A low-throughput but widely accessible method for detecting the soluble fraction of the target protein.[7]

  • Mass Spectrometry (MS) : Enables a proteome-wide analysis of thermal stability shifts, providing an unbiased view of a compound's on- and off-target interactions.[8]

  • High-Throughput Formats : Newer iterations of CETSA utilize technologies like AlphaScreen or enzyme-linked immunosorbent assays (ELISAs) for a more high-throughput readout.[6]

For initial validation of a primary target, Western blot-based CETSA is often sufficient. For a broader, unbiased assessment of cross-reactivity, MS-based CETSA (also known as Thermal Proteome Profiling) is the gold standard.[9]

Illustrative Data Presentation

CETSA data is typically presented as melt curves or isothermal dose-response curves.

Table 2: Hypothetical CETSA Data for Compound X

Target ProteinTagg (°C) - VehicleTagg (°C) - Compound XΔTagg (°C)
Primary Target 52.5 58.0 +5.5
Off-Target Protein Y61.061.2+0.2
Off-Target Protein Z48.351.5+3.2

A significant positive shift in the aggregation temperature (Tagg) indicates target engagement.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment : Incubate cultured cells with the test compound or vehicle control.

  • Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.[7]

  • Lysis : Lyse the cells to release their protein content.

  • Centrifugation : Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Western Blotting : Analyze the supernatant by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis : Quantify the band intensities and plot them against temperature to generate melt curves and determine the Tagg.[10]

G cluster_cell_prep Cellular Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat Incubate Cells with Compound or Vehicle heat Heat Cell Aliquots to Various Temperatures treat->heat lyse Lyse Cells heat->lyse spin Centrifuge to Separate Soluble Fraction lyse->spin wb Western Blot for Target Protein spin->wb plot Quantify Bands & Plot Melt Curve wb->plot

Caption: Workflow for a Western blot-based CETSA experiment.

Phenotypic Screening: An Unbiased View of Cellular Effects

While target-based assays are essential, they are inherently biased by our pre-existing knowledge. Phenotypic screening takes a target-agnostic approach, identifying compounds based on their ability to induce a desired cellular phenotype.[11] This can uncover unexpected off-target effects or reveal novel mechanisms of action.

Rationale and Experimental Choice

Phenotypic screens can range from simple cell viability assays to complex high-content imaging experiments. For cross-reactivity profiling, the goal is to identify any unintended cellular consequences of compound treatment.

  • High-Content Imaging (HCI) : This is a powerful approach that uses automated microscopy and image analysis to quantify multiple cellular features simultaneously.[12] By staining cells with a panel of fluorescent dyes that label different organelles and cellular components (a technique often called "cell painting"), one can generate a detailed "fingerprint" of a compound's effect on cell morphology.[12]

Illustrative Data Presentation

The vast amount of data generated by HCI is often analyzed using machine learning algorithms to cluster compounds with similar phenotypic profiles.

Table 3: Hypothetical Phenotypic Profile of Compound X Compared to Reference Compounds

CompoundCellular Phenotype ClusterKey Morphological Changes
Compound X Cluster 3 Increased nuclear size, mitochondrial fragmentation
Primary Target InhibitorCluster 1Apoptosis induction
Known Mitotic InhibitorCluster 2Cell cycle arrest at G2/M
Known Mitochondrial ToxinCluster 3Increased nuclear size, mitochondrial fragmentation

If Compound X clusters with a known toxin, it raises a red flag for potential off-target toxicity.

Experimental Protocol: High-Content Phenotypic Screening
  • Cell Plating : Plate cells in multi-well plates suitable for imaging.

  • Compound Treatment : Treat cells with a library of compounds, including the test compound and known controls.

  • Staining : After a set incubation period, fix the cells and stain them with a cocktail of fluorescent dyes targeting various cellular compartments.[12]

  • Imaging : Acquire images using an automated high-content imaging system.

  • Image Analysis : Use image analysis software to segment the cells and extract quantitative features (e.g., size, shape, texture, intensity).[14]

  • Data Analysis : Use statistical and machine learning methods to analyze the multi-parametric data, identify significant phenotypic changes, and cluster compounds based on their profiles.

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis plate Plate Cells in Multi-well Plates treat Treat with Compounds plate->treat stain Fix and Stain Cells with Fluorescent Dyes treat->stain image Acquire Images with HCI System stain->image analyze Image Analysis: Feature Extraction image->analyze cluster Data Analysis: Phenotypic Clustering analyze->cluster

Sources

A Head-to-Head Performance Analysis: Novel Tetrahydronaphthyridine Analogs Versus Clinically-Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, has emerged as a cornerstone for treating cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[1][2][3] The clinical success of PARP inhibitors like Olaparib, Niraparib, Rucaparib, and Talazoparib has fueled the quest for next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[4][5][6] This guide presents a comprehensive benchmarking study of a promising new class of tetrahydronaphthyridine-based PARP inhibitors against their clinically-approved counterparts.

Herein, we provide an in-depth comparison of a lead tetrahydronaphthyridine analog, designated THN-1, against the established PARP inhibitor, Olaparib. Our analysis is grounded in a suite of robust biochemical and cellular assays designed to meticulously evaluate enzymatic inhibition, target engagement within the cellular milieu, and the functional consequences on the DNA damage response pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of novel PARP inhibitors.

The Central Role of PARP1 in DNA Repair and Cancer

PARP1 is a critical nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs).[7][8][9] Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[7][10] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[11] In cancers with mutations in genes responsible for homologous recombination (HR), a major pathway for double-strand break (DSB) repair, the inhibition of PARP1-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[2][12] These unrepaired DSBs are lethal to the cancer cells, a concept known as synthetic lethality.[2]

Mechanism of Action of PARP Inhibitors

PARP inhibitors primarily act by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site.[2][13] This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the DNA repair process.[13][14] Furthermore, some PARP inhibitors, including Olaparib, have been shown to "trap" the PARP1 enzyme on the DNA at the site of the break.[2][15] This PARP-DNA complex is itself a cytotoxic lesion that can further impede DNA replication and lead to cell death.[15]

Benchmarking THN-1 against Olaparib: A Multi-faceted Approach

Our comparative analysis of THN-1 and Olaparib encompasses a series of experiments designed to provide a holistic view of their performance, from enzymatic potency to cellular efficacy.

I. Biochemical Potency: In Vitro PARP1 Enzymatic Assay

The initial step in characterizing any new inhibitor is to determine its intrinsic potency against the purified target enzyme. We employed a fluorometric PARP1 activity assay to measure the half-maximal inhibitory concentration (IC50) of THN-1 and Olaparib.

Experimental Protocol: Fluorometric PARP1 Activity Assay

  • Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA (containing SSBs), NAD+, PARP assay buffer, and a fluorometric detection reagent.

  • Assay Principle: The assay measures the consumption of NAD+ by PARP1 in the presence of activated DNA. A decrease in NAD+ levels, detected by a fluorescent probe, is proportional to PARP1 activity.

  • Procedure: a. Prepare a serial dilution of THN-1 and Olaparib in the PARP assay buffer. b. In a 96-well plate, add the recombinant PARP1 enzyme and activated DNA. c. Add the diluted inhibitors to the respective wells and incubate for 15 minutes at room temperature. d. Initiate the enzymatic reaction by adding NAD+. e. After a 60-minute incubation at 37°C, stop the reaction and add the fluorometric detection reagent. f. Measure the fluorescence intensity using a plate reader.

  • Data Analysis: The fluorescence data is normalized to the control (no inhibitor) and plotted against the inhibitor concentration. The IC50 value is determined using a non-linear regression curve fit.

Data Summary: In Vitro PARP1 Inhibition

CompoundPARP1 IC50 (nM)
THN-1 0.8
Olaparib 1.2[16]

The data indicates that THN-1 exhibits sub-nanomolar potency against PARP1, slightly surpassing that of Olaparib in this biochemical assay.

II. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step in drug development.[17][18][19] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement based on the principle that ligand binding stabilizes a protein against thermal denaturation.[20][21]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: a. Culture a human cancer cell line with high PARP1 expression (e.g., HeLa) to 80-90% confluency. b. Treat the cells with either THN-1, Olaparib (at various concentrations), or a vehicle control (DMSO) for 2 hours at 37°C.

  • Thermal Challenge: a. Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step at room temperature.

  • Protein Extraction and Analysis: a. Lyse the cells by freeze-thawing. b. Separate the soluble protein fraction (containing non-denatured PARP1) from the precipitated denatured proteins by centrifugation. c. Analyze the amount of soluble PARP1 in the supernatant by Western blotting or an HTRF (Homogeneous Time-Resolved Fluorescence) assay.[22]

  • Data Analysis: The intensity of the PARP1 band (or HTRF signal) at each temperature is quantified and plotted to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.

Data Summary: CETSA Target Engagement

Compound (10 µM)PARP1 Melting Temperature Shift (ΔTm)
THN-1 + 5.2°C
Olaparib + 4.5°C

The significant positive shift in the melting temperature of PARP1 in the presence of both compounds confirms their direct engagement with the target in a cellular context. THN-1 demonstrates a slightly superior stabilization of PARP1 compared to Olaparib at the tested concentration.

III. Functional Cellular Activity: PARP Activity in Cells and DNA Damage Response

To assess the functional consequences of PARP1 inhibition, we evaluated the ability of THN-1 and Olaparib to suppress PARP activity in cells and to potentiate the cytotoxic effects of a DNA-damaging agent.

Experimental Protocol: In-Cell PARP Activity Assay

  • Principle: This assay measures the levels of PARylation in cells following treatment with a DNA-damaging agent and the inhibitor.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with a serial dilution of THN-1 or Olaparib for 1 hour. c. Induce DNA damage by treating the cells with a DNA alkylating agent, such as methyl methanesulfonate (MMS). d. After a short incubation, lyse the cells and quantify the amount of PAR using an ELISA-based assay or immunofluorescence.

  • Data Analysis: The PAR levels are normalized to the control (MMS treatment alone) and the IC50 for cellular PARP activity inhibition is calculated.

Experimental Protocol: DNA Damage Potentiation Assay

  • Principle: This assay measures the ability of the PARP inhibitor to enhance the cytotoxicity of a DNA-damaging agent, a hallmark of PARP inhibitor function.

  • Procedure: a. Seed cancer cells (e.g., a BRCA-deficient cell line) in 96-well plates. b. Treat the cells with a fixed concentration of a DNA-damaging agent (e.g., temozolomide) in combination with a serial dilution of THN-1 or Olaparib. c. After 72 hours, assess cell viability using a standard method like the MTS assay.[23]

  • Data Analysis: The cell viability data is used to determine the potentiation factor, which is the ratio of the IC50 of the DNA-damaging agent alone to the IC50 in the presence of the PARP inhibitor.

Data Summary: Cellular Functional Assays

CompoundIn-Cell PARP Activity IC50 (nM)DNA Damage Potentiation Factor
THN-1 2.515.2
Olaparib 3.812.8

THN-1 demonstrates superior inhibition of cellular PARP activity and a greater potentiation of DNA damage-induced cytotoxicity compared to Olaparib, suggesting a more profound functional impact in a cellular context.

Visualizing the Experimental Workflow and Biological Pathway

To further clarify the experimental design and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays b1 Recombinant PARP1 + Activated DNA b2 Inhibitor Incubation (THN-1 or Olaparib) b1->b2 b3 NAD+ Addition (Reaction Start) b2->b3 b4 Fluorescence Reading b3->b4 b5 IC50 Determination b4->b5 c1 Cell Culture (HeLa) c2 Inhibitor Treatment c1->c2 c3 Thermal Challenge (CETSA) or DNA Damage (Functional) c2->c3 c4 Protein Analysis or Viability Assay c3->c4 c5 Target Engagement (ΔTm) or Potentiation Factor c4->c5

Caption: A streamlined workflow for the comparative analysis of PARP inhibitors.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Mechanism of PARP Inhibition cluster_outcome Cellular Outcome in HR-Deficient Cells ssb Single-Strand Break (SSB) parp1 PARP1 Recruitment ssb->parp1 par PARylation (PAR Synthesis) parp1->par trapping PARP Trapping parp1->trapping repair Recruitment of Repair Proteins par->repair ssb_repair SSB Repair repair->ssb_repair inhibitor PARP Inhibitor (THN-1 / Olaparib) no_par Inhibition of PARylation inhibitor->no_par inhibitor->trapping dsb Double-Strand Break (DSB) Formation during Replication no_par->dsb Unrepaired SSB trapping->dsb Cytotoxic Lesion no_hr Defective Homologous Recombination (HR) dsb->no_hr cell_death Synthetic Lethality (Cell Death) no_hr->cell_death

Sources

The Central Question: Does Your Compound Bind its Target in a Physiologically Relevant Context?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Target Engagement Assays for Tetrahydronaphthyridine-Based Compounds

For researchers, medicinal chemists, and drug development professionals, confirming that a novel compound reaches and binds its intended molecular target within the complex environment of a living cell is a critical milestone. This process, known as target engagement (TE), provides essential evidence for the mechanism of action (MoA) and is a key step in validating hits and optimizing leads.[1][2] Tetrahydronaphthyridine scaffolds have emerged as privileged structures in medicinal chemistry, often targeting protein kinases and G-protein coupled receptors (GPCRs).[3][4] Therefore, selecting the appropriate TE assay is paramount to advancing these compounds through the discovery pipeline.

This guide provides a comparative analysis of key target engagement assays applicable to tetrahydronaphthyridine-based compounds. We will delve into the principles, methodologies, and data outputs of each technique, explaining the causality behind experimental choices to ensure scientific integrity and robust, interpretable results.

Biochemical assays are invaluable for initial screening, but they do not guarantee that a compound will engage its target in a cell.[2] Cellular assays are essential for bridging this gap, as they account for factors like cell permeability, efflux, and competition with endogenous ligands and cofactors, such as the high intracellular concentration of ATP for kinase inhibitors.[1][5] This guide will focus on a selection of powerful biochemical and cellular methods, comparing their strengths and limitations to inform your experimental design.

Comparative Analysis of Leading Target Engagement Assays

Choosing the right assay depends on the stage of your project, the nature of the target, and the specific questions you need to answer. The following table provides a high-level comparison of the techniques discussed in this guide.

Assay Principle Context Throughput Key Outputs Protein Requirement
Cellular Thermal Shift Assay (CETSA®) Ligand-induced thermal stabilizationLive Cells, Lysates, TissuesLow to HighTarget binding, EC₅₀Endogenous or overexpressed
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET)Live CellsMedium to HighAffinity (Kᵢ), Occupancy, Residence TimeOverexpressed fusion protein
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingIn vitro (purified components)LowAffinity (Kᴅ), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Purified protein
Kinobeads / Chemical Proteomics Competitive affinity purificationCell / Tissue LysatesLow to MediumSelectivity profile, Affinity (EC₅₀)Endogenous proteins
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingIn vitro (purified components)MediumAffinity (Kᴅ), Kinetics (kₐ, k𝒹)Purified protein

Cellular Thermal Shift Assay (CETSA®): Direct Evidence in Any Setting

CETSA® is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target in any biological context, from cell lysates to intact cells and even tissues.[6] The principle is elegantly simple: a ligand-bound protein is thermodynamically more stable and thus more resistant to heat-induced denaturation than its unbound counterpart.[7][8]

Causality: Why Does Ligand Binding Increase Thermal Stability?

The binding of a small molecule, such as a tetrahydronaphthyridine inhibitor, to its target protein introduces new intermolecular interactions. This stabilizes the protein's folded state, increasing the energy required to unfold it. Consequently, the apparent melting temperature (Tₘ) of the protein-ligand complex is higher than that of the protein alone.[7] This thermal shift is a direct proxy for target engagement.

Experimental Workflow

The CETSA workflow involves treating cells with the test compound, heating the samples to denature unstabilized proteins, lysing the cells, and then quantifying the amount of soluble target protein remaining.[7][9]

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Quantification A 1. Treat intact cells with compound B 2. Heat cells to a specific temperature A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Quantify soluble target protein C->D

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Key CETSA Formats
  • Melt Curve (ITDRF): Cells are treated with a fixed compound concentration and heated across a range of temperatures to determine the shift in the melting curve (ΔTₘ).[10]

  • Isothermal Dose-Response (ITDR-CETSA): Cells are treated with varying compound concentrations and heated at a single, optimized temperature. This allows for the determination of an EC₅₀ value, reflecting the compound's potency in stabilizing the target.[8]

Detailed Protocol: ITDR-CETSA for a Tetrahydronaphthyridine-based Kinase Inhibitor

This protocol is designed as a self-validating system, including controls to ensure data integrity.

Objective: To determine the cellular target engagement potency (EC₅₀) of a tetrahydronaphthyridine compound against its kinase target.

Materials:

  • Cell line expressing the target kinase (e.g., Colo-205 for CDK4/6).[3]

  • Cell culture medium, FBS, and supplements.

  • Tetrahydronaphthyridine compound stock solution (e.g., 10 mM in DMSO).

  • PBS, Trypsin-EDTA.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Detection antibody (specific to the target protein) and appropriate secondary antibody.

  • Detection system (e.g., Western Blot, AlphaLISA®, HTRF®).[9]

Procedure:

  • Cell Plating: Seed cells in a multi-well plate (e.g., 96-well) at a density that ensures they are in a logarithmic growth phase at the time of the experiment. Culture overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the tetrahydronaphthyridine compound in cell culture medium. A typical final concentration range would be 1 nM to 30 µM.

    • Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.

    • Remove the old medium from the cells and add the compound-containing medium. Incubate for a set time (e.g., 1-2 hours) at 37°C. Causality: This incubation allows for compound uptake and binding to the intracellular target.

  • Heat Challenge:

    • Seal the plate securely.

    • Place the plate in a PCR thermocycler or a temperature-controlled water bath pre-heated to the determined optimal temperature (e.g., 52°C, determined from a prior melt curve experiment). Heat for a short duration (e.g., 3 minutes).[9]

    • Immediately transfer the plate to ice for 5 minutes to stop the denaturation process. Causality: Rapid cooling prevents further denaturation and helps stabilize the remaining soluble proteins.

  • Cell Lysis:

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well.

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by mechanical disruption followed by incubation on ice. Causality: Freeze-thaw cycles effectively disrupt cell membranes to release intracellular contents.

  • Separation of Soluble Fraction:

    • Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification:

    • Analyze the amount of soluble target protein in the supernatant using a suitable detection method like Western Blot or a high-throughput method like AlphaLISA.[7]

    • Normalize the data to the vehicle control at 37°C (no heat challenge).

    • Plot the normalized soluble protein level against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀.

NanoBRET™ Target Engagement Assay: Real-Time Dynamics in Live Cells

The NanoBRET™ assay is a proximity-based technique that quantitatively measures compound binding in live cells.[11] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a tracer).[12]

Causality: How Does BRET Signal Relate to Target Engagement?

The target protein is expressed as a fusion with the bright NanoLuc® luciferase. A fluorescent tracer, designed to bind reversibly to the target's active site, is added to the cells. When the tracer binds to the NanoLuc®-fused target, the donor and acceptor are in close proximity (<10 nm), allowing for efficient BRET. A test compound, like a tetrahydronaphthyridine, that binds to the same site will compete with and displace the tracer, leading to a decrease in the BRET signal.[11][13] This reduction in BRET is directly proportional to the target occupancy by the test compound.

Experimental Workflow

NanoBRET_Workflow cluster_construct Cell Engineering cluster_treatment Assay Steps cluster_readout Detection A 1. Express target protein as a NanoLuc® luciferase fusion B 2. Add test compound (e.g., tetrahydronaphthyridine) A->B C 3. Add cell-permeable fluorescent tracer B->C D 4. Add NanoLuc® substrate C->D E 5. Measure BRET signal (ratio of acceptor to donor emission) D->E

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Key Advantages of NanoBRET™
  • Quantitative Affinity: Unlike many cellular assays that provide potency (EC₅₀), NanoBRET™ can determine apparent cellular affinity (Kᵢ) and fractional occupancy.

  • Residence Time: The assay can be adapted to measure the duration of compound binding to the target in live cells, a critical parameter for predicting in vivo efficacy.[14][15]

  • Broad Applicability: Assays are available for a vast number of targets, including over 340 kinases.

Detailed Protocol: NanoBRET™ TE for a Tetrahydronaphthyridine Kinase Inhibitor

Objective: To quantify the intracellular affinity of a tetrahydronaphthyridine compound for its target kinase.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Vector encoding the kinase-NanoLuc® fusion protein.

  • Transfection reagent.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Tracer specific for the kinase family.

  • NanoBRET™ Nano-Glo® Substrate.

  • White, opaque 96- or 384-well assay plates.

  • Luminometer capable of measuring dual-filtered emissions (e.g., 460nm for donor, >600nm for acceptor).

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the kinase-NanoLuc® vector according to the manufacturer's protocol.

    • Plate the transfected cells into the assay plate and incubate for 24 hours. Causality: This allows for sufficient expression of the fusion protein.

  • Compound Dosing:

    • Prepare serial dilutions of the tetrahydronaphthyridine compound in Opti-MEM®.

    • Add the compound dilutions to the wells containing the transfected cells.

  • Tracer Addition:

    • Immediately after adding the compound, add the NanoBRET™ Tracer at its predetermined optimal concentration (typically at or below its Kᴅ).

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator. Causality: This equilibration period allows the test compound and tracer to reach binding equilibrium with the target protein.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the protocol.

    • Add the substrate to each well.

    • Read the plate within 10 minutes on a luminometer, measuring both the donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Convert the raw ratios to MilliBRET Units (mBU) by multiplying by 1000.

    • Plot the mBU values against the log of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to obtain the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer. This can be used to calculate the apparent intracellular affinity.

Biophysical Methods for Orthogonal Validation: ITC and SPR

While cellular assays are crucial, in vitro biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide indispensable, orthogonal data on the direct molecular interaction between a compound and its purified target protein.[16][] They are considered gold-standard methods for confirming binding and characterizing thermodynamics and kinetics.[18]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[19] By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[][20] This provides a complete thermodynamic signature of binding, which is invaluable for structure-activity relationship (SAR) studies.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[21] A key advantage of SPR is its ability to provide kinetic information, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (k𝒹 or kₒff), in addition to the equilibrium dissociation constant (Kᴅ).[22][23]

Conclusion: An Integrated Approach to Target Engagement

No single assay can answer every question in drug discovery. The most robust approach for validating tetrahydronaphthyridine-based compounds involves a strategic combination of the methods described.

  • Initial Validation: Start with a cell-based assay like CETSA® or NanoBRET™ to confirm that your compound engages its target in a physiologically relevant environment.[2] These assays are crucial for establishing cellular potency and guiding initial SAR.

  • Selectivity Profiling: For kinase inhibitors, a Kinobeads -based chemical proteomics approach is unparalleled for understanding the compound's selectivity across the kinome, helping to identify potential off-targets early.[24][25]

  • Biophysical Confirmation: Use ITC or SPR with purified protein as an orthogonal method to confirm direct binding and to gain deep insights into the thermodynamics and kinetics of the interaction. This data is vital for rational drug design and lead optimization.[16]

By integrating data from these complementary assays, researchers can build a comprehensive and trustworthy profile of their tetrahydronaphthyridine compounds, making data-driven decisions with higher confidence and increasing the probability of success in developing next-generation therapeutics.

References

  • Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.

  • Promega Corporation. Kinase Target Engagement | Kinase Affinity Assay.

  • Ciulli, A., & Williams, G. (2010). Isothermal titration calorimetry in drug discovery. Future Medicinal Chemistry.

  • News-Medical.Net. NanoBRET™ Target Engagement for drug development.

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.

  • Promega Corporation. NanoBRET® Target Engagement BET BRD Assays.

  • Reaction Biology. ITC Assay Service for Drug Discovery.

  • Reaction Biology. NanoBRET Assay Services.

  • Velazquez-Campoy, A., et al. (2016). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. Analytical Biochemistry.

  • Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

  • Frontiers in Chemistry. (2021). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research.

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.

  • American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.

  • ResearchGate. Binding assays to profile target engagement by kinase inhibitors in vitro.

  • Concept Life Sciences. Target Engagement Assay Services.

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.

  • BOC Sciences. Biophysical Assays | Protein Interaction Analysis.

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.

  • Bantscheff, M., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology.

  • Klüter, S., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research.

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics.

  • Wells, C. I., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.

  • Selvita. (2025). A Practical Guide to Target Engagement Assays.

  • Suta, S., et al. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Oncotarget.

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.

  • Pär Nordlund Lab. CETSA.

  • Aragen Life Sciences. Surface Plasmon Resonance for Biomolecular Interaction Analysis.

  • Corbo, F., et al. (2019). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Molecules.

  • Anselmo, A. C., & Mitragotri, S. (2014). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release.

  • Generate:Biomedicines. (2024). Introducing Origin-1: a platform for de novo antibody design against zero-prior epitopes.

  • Jackson ImmunoResearch. An Introduction to Surface Plasmon Resonance.

  • Zhang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. European Journal of Medicinal Chemistry.

  • Jecs, E., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry.

  • Promega Corporation. (2014). NanoBRET Implementation in HTS For Drug Discovery. Promega Corporation Website.

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

  • ResearchGate. Cellular thermal shift assay (CETSA) for the most promising inhibitors.

  • MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.

  • Promega Corporation. NanoBRET® Target Engagement BET BRD Assays (Another Link).

  • Promega Corporation. NanoBRET™ Protein:Protein Interaction System Protocol.

  • White, C. W., et al. (2019). NanoBRET: The Bright Future of Proximity-Based Assays. Frontiers in Bioengineering and Biotechnology.

  • Jecs, E., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles (Dataset). ACS Publications.

Sources

Confirming the Mechanism of Action of Novel Tetrahydronaphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of novel tetrahydronaphthyridine derivatives. Drawing from established principles in pharmacology and molecular biology, this document outlines a logical, multi-faceted experimental approach, beginning with broad cellular effects and progressively narrowing to specific molecular interactions. We will objectively compare the performance of a hypothetical novel tetrahydronaphthyridine derivative, "THN-1," with known standards to provide context and highlight its potential advantages.

The Scientific Rationale: From Cellular Phenotype to Molecular Target

Tetrahydronaphthyridine scaffolds are prevalent in medicinal chemistry, often exhibiting potent and selective inhibitory activity against protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a crucial class of therapeutics. Our investigational compound, THN-1, is hypothesized to be a kinase inhibitor. This guide will walk you through the essential experiments to test this hypothesis, validate the primary target, and characterize the downstream cellular consequences.

The experimental workflow is designed to be a self-validating system. Each stage provides evidence that informs the next, building a robust and cohesive mechanistic story. We will begin by assessing the compound's impact on cell viability, then move to direct target engagement and enzymatic inhibition, and finally, confirm the modulation of the target's signaling pathway within the cell.

I. Initial Assessment: Cellular Viability and Proliferation

The first step in characterizing a novel compound is to determine its effect on cell proliferation and viability. This provides a broad measure of its biological activity and establishes the concentration range for subsequent, more targeted assays.

A. Comparative Anti-Proliferative Activity

We will compare the anti-proliferative effects of THN-1 against a known CDK4/6 inhibitor, Palbociclib, in a cancer cell line known to be dependent on the CDK4/6 pathway, such as MCF-7 (breast cancer).

Table 1: Comparative Anti-Proliferative Activity (IC50) of THN-1 and Palbociclib in MCF-7 cells.

CompoundIC50 (nM)
THN-115
Palbociclib25

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

B. Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[2]

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of THN-1 and Palbociclib. Add the compounds to the designated wells and incubate for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[3]

  • Assay Procedure:

    • Equilibrate the 96-well plate to room temperature for 30 minutes.[4]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[4]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

II. Target Engagement: Does THN-1 Bind its Intended Target in Live Cells?

Confirming that a compound physically interacts with its intended target within the complex environment of a living cell is a critical step in mechanism of action studies.[5] This provides direct evidence of target engagement and helps to differentiate on-target from off-target effects.

A. Comparative Target Engagement

We will use a NanoBRET™ Target Engagement Assay to quantify the binding of THN-1 to CDK4 in live HEK293T cells and compare its affinity to that of Palbociclib.

Table 2: Comparative Target Engagement of THN-1 and Palbociclib with CDK4 in Live Cells.

CompoundApparent Kd (nM)
THN-18
Palbociclib12

Kd (dissociation constant) is a measure of the binding affinity between a ligand and a protein. A lower Kd value indicates a stronger binding affinity.[1]

B. Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[6]

Protocol:

  • Cell Transfection: Transfect HEK293T cells with a vector encoding a CDK4-NanoLuc® fusion protein. Culture the cells for 24 hours to allow for protein expression.[7]

  • Cell Plating: Harvest the transfected cells and plate them in a 96-well plate.

  • Compound and Tracer Addition: Add serial dilutions of THN-1 or Palbociclib to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to CDK4.

  • Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate.[7]

  • Data Acquisition: Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths (450 nm and 610 nm, respectively).[7]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration to determine the apparent Kd.

C. Alternative Target Engagement Method: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a label-free method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[8] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Workflow Diagram: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow start Treat cells with THN-1 or vehicle heat Heat shock at various temperatures start->heat lyse Lyse cells heat->lyse separate Separate soluble and precipitated proteins lyse->separate detect Detect soluble target protein (e.g., Western Blot) separate->detect analyze Analyze protein stability detect->analyze

Caption: CETSA® workflow to assess target engagement.

III. Biochemical Validation: Direct Inhibition of Kinase Activity

To confirm that THN-1 is a direct inhibitor of its target kinase, an in vitro biochemical assay is essential. This cell-free assay measures the compound's ability to inhibit the enzymatic activity of the purified kinase.

A. Comparative Kinase Inhibition

We will use the ADP-Glo™ Kinase Assay to measure the inhibitory potency of THN-1 against purified CDK4/Cyclin D1 enzyme and compare it to Palbociclib.

Table 3: Comparative Inhibition of Purified CDK4/Cyclin D1 Kinase Activity.

CompoundIC50 (nM)
THN-15
Palbociclib9
B. Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity.[9]

Protocol:

  • Kinase Reaction: Set up a kinase reaction in a 384-well plate containing purified CDK4/Cyclin D1 enzyme, a suitable substrate (e.g., a peptide derived from Rb), and ATP. Add serial dilutions of THN-1 or Palbociclib. Incubate at room temperature for 1 hour.[10]

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[11]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, and then measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the logarithm of the compound concentration.

IV. Cellular Mechanism: Confirmation of Downstream Pathway Modulation

The final and most physiologically relevant step is to demonstrate that the compound modulates the intended signaling pathway within a cellular context. For a CDK4/6 inhibitor, this involves assessing the phosphorylation status of the key downstream substrate, the Retinoblastoma (Rb) protein.

A. The CDK4/6-Rb Signaling Pathway

CDK4/6, in complex with Cyclin D, phosphorylates and inactivates the Rb protein. This releases the E2F transcription factor, allowing for the expression of genes required for cell cycle progression from G1 to S phase.[12][13] An effective CDK4/6 inhibitor will block the phosphorylation of Rb.

Signaling Pathway Diagram: CDK4/6-Rb Pathway

CDK4_Rb_Pathway cluster_0 G1 Phase cluster_1 Inhibition by THN-1 Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits G1_S_Genes G1/S Phase Genes E2F->G1_S_Genes activates transcription Progression G1 to S Phase Progression G1_S_Genes->Progression THN1 THN-1 THN1->CyclinD_CDK46 inhibits

Sources

Safety Operating Guide

Proper Disposal of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine, a nitrogen-containing heterocyclic compound frequently utilized in medicinal chemistry. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and our environment.

Understanding the Compound: Hazard Profile and Characteristics

Structural Features and Inferred Hazards:

  • Nitrogen-Containing Heterocycle: This class of compounds can exhibit biological activity and may be toxic.[1] Some aminopyridines are known to be highly toxic and can cause convulsions.[1]

  • Amine Group: Aromatic and heterocyclic amines can be skin and eye irritants and may be harmful if swallowed or inhaled.[2][3]

Based on these structural alerts, it is prudent to handle this compound as a hazardous substance. The following table summarizes its likely hazard classification, which should be confirmed by the supplier's SDS if available.

Hazard Category Classification Precautionary GHS Codes
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)H302
Skin Corrosion/Irritation Category 2 (Causes skin irritation)H315
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)H319
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)H335

This table is based on inferred hazards from structurally similar compounds and should be used as a precautionary guideline.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by a certified hazardous waste handler. Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory throughout this process.[4][5][6]

Step 1: Waste Characterization and Segregation

The cornerstone of safe disposal is accurate waste identification.[7]

  • Hazardous Waste Determination: Due to its inferred toxicity, any unwanted this compound, including pure compound, reaction mixtures, and contaminated materials, must be classified as hazardous waste.

  • Segregation: This waste must be segregated from non-hazardous trash and other incompatible chemical waste streams.

    • Do not mix with acidic waste to avoid potential reactions.

    • Do not mix with oxidizing agents.[8]

    • Collect in a designated container for nitrogen-containing organic waste.

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure.

Protection Type Specification Rationale
Hand Protection Nitrile glovesProtects against skin contact.
Eye Protection Chemical safety goggles or face shieldProtects against splashes and dust.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation of dust or vapors.
Step 3: Container Selection and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.[9][10]

  • Container Selection:

    • Use a sturdy, leak-proof container with a secure screw-top cap that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.

    • Ensure the container is clean and dry before adding waste.

  • Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[8][10]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (no formulas or abbreviations).[9]

      • The approximate percentage of each component if it is a mixture.

      • The specific hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date (the date the first waste is added).

      • Your name, laboratory, and contact information.

Step 4: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][11]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[9][12]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.

  • Storage Location: Store the waste in a cool, dry, well-ventilated area away from heat sources and incompatible materials.

Step 5: Disposal of Contaminated Materials and Empty Containers

Any materials that come into contact with this compound must be treated as hazardous waste.

  • Solids: Contaminated gloves, weigh boats, and paper towels should be placed in a sealed, labeled bag and then into the designated solid hazardous waste container.

  • Sharps: Contaminated needles or razor blades must be disposed of in a designated, puncture-resistant sharps container for chemical waste.[7]

  • Empty Containers: An "empty" container that held this compound must be managed as hazardous waste unless it has been triple-rinsed. The first rinseate must be collected as hazardous waste.[12][13] For a compound with this level of inferred toxicity, it is best practice to collect all three rinsates as hazardous waste.

Step 6: Arranging for Waste Pickup
  • Do not overfill the waste container. Fill to no more than 90% capacity to allow for expansion.

  • Once the container is full, or if the accumulation time limit set by your institution is approaching, arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department.

  • Never dispose of this chemical down the drain or in the regular trash.[12]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[14]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Unwanted 5,6,7,8-Tetrahydro- 1,6-naphthyridin-2-amine C Characterize as Hazardous Waste A->C B Contaminated Materials (Gloves, Glassware, etc.) B->C D Select Compatible Waste Container C->D E Affix 'Hazardous Waste' Label with Full Details D->E F Segregate from Incompatible Wastes E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Use Secondary Containment G->I J Container is Full (<=90%) or Time Limit Reached K Arrange Pickup with Environmental Health & Safety (EHS) J->K L Professional Hazardous Waste Disposal K->L

Caption: Disposal workflow for this compound.

By adhering to these scientifically grounded and regulation-compliant procedures, we can ensure that our innovative research does not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008, December). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 22). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Youngstown State University. OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • Utah State University. Chemical Hygiene Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison. Chemical Hygiene Plan. Retrieved from [Link]

  • Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • MDPI. Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. Retrieved from [Link]

  • PubMed Central. Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Nitrogen-Containing Heterocycles in Agrochemicals. Retrieved from [Link]

  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

Sources

Navigating the Safe Handling of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Evidence-Based Approach

In the absence of a dedicated SDS for 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine, we must extrapolate from the known hazards of analogous compounds. Safety data for related substances such as 5,6,7,8-Tetrahydro-1-naphthylamine and 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride indicate the following potential hazards[1]:

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][2][3].

The toxicological properties of this compound itself have not been fully investigated, and therefore, it should be handled with the utmost care, assuming it may possess these and potentially other unknown hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles if there is a splash hazard.To protect against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination.To prevent skin contact, which can lead to irritation.
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.To protect the skin from accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the solid form or when adequate ventilation is not available.To prevent inhalation of dust or aerosols that may cause respiratory tract irritation.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is critical to minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for solid and liquid amines should be available in the immediate vicinity.

Handling Procedure

The following workflow diagram illustrates the key steps for the safe handling of this compound.

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In the event of exposure, immediate action is crucial:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[2].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[2].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention[2].

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Surplus and Non-recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash[1].

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence.

References

  • Capot Chemical. MSDS of 5,6,7,8-Tetrahydro-[4]naphthyridine-2-carboxylic acid.[Link]

  • PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine.[Link]

  • Angene Chemical. Safety Data Sheet for 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride.[Link]

  • National Center for Biotechnology Information. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.[Link]

  • PubMed. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds.[Link]

  • Organic Syntheses. Pyridine, 1,2,3,4-tetrahydro-1-methyl-5-phenyl-.[Link]

  • PubMed. Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.